4-Chloro-2-(4-methylphenyl)quinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEHRMVZMIBYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352668 | |
| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59490-96-9 | |
| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-methylphenyl)quinazoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-(4-methylphenyl)quinazoline, a key intermediate in the development of various pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, reaction mechanisms, and practical laboratory procedures involved in its synthesis. We will explore the predominant two-step synthetic route, which involves the initial formation of a quinazolinone precursor followed by a chlorination step. Detailed experimental protocols, mechanistic insights, comparative analysis of reagents, and characterization data are presented to ensure scientific integrity and reproducibility. This guide aims to be a valuable resource for chemists working in medicinal chemistry and process development.
Introduction: The Significance of the 4-Chloroquinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the quinazoline ring system creates a highly versatile intermediate. This chlorine atom is an excellent leaving group, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide array of functional groups. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. This compound, in particular, serves as a crucial building block for the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.
Predominant Synthetic Strategy: A Two-Step Approach
The most common and reliable method for the synthesis of this compound involves a two-step process. The first step is the construction of the quinazolinone ring system to form 2-(4-methylphenyl)quinazolin-4(3H)-one. The second step is the chlorination of this intermediate to yield the desired final product.
Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one
The formation of the 2-aryl-quinazolin-4(3H)-one core can be achieved through several methods. A widely used approach is the condensation of an anthranilamide derivative with an appropriate acyl chloride, in this case, 4-methylbenzoyl chloride.
Reaction Scheme:
Caption: General reaction for the synthesis of the quinazolinone intermediate.
Mechanistic Insights:
The reaction proceeds via an initial nucleophilic acyl substitution, where the primary amino group of anthranilamide attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by an intramolecular cyclization with the elimination of water to form the stable quinazolinone ring.
Caption: Mechanistic pathway for the formation of the quinazolinone intermediate.
Step 2: Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloroquinazoline is a critical step. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) being a common and effective method.
Reaction Scheme:
Caption: Chlorination of the quinazolinone intermediate.
The Role of SOCl₂ and DMF: The Vilsmeier-Haack Reagent
The combination of thionyl chloride and DMF forms the Vilsmeier-Haack reagent in situ, which is the active electrophilic species in this reaction. The formation of this reagent is crucial for the efficient chlorination of the quinazolinone.
Mechanism of Vilsmeier-Haack Reagent Formation and Subsequent Chlorination:
-
Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent.
-
Activation of the Quinazolinone: The keto-enol tautomerism of the quinazolinone allows the hydroxyl group of the enol form to attack the Vilsmeier reagent.
-
Chlorination and Rearomatization: A chloride ion then attacks the C4 position, leading to the elimination of the activating group and subsequent rearomatization to yield the final 4-chloroquinazoline product.
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(4-methylphenyl)quinazoline
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-2-(4-methylphenyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. As drug discovery pipelines increasingly rely on robust, reproducible data, a foundational understanding of a molecule's characteristics is paramount for predicting its behavior, from synthetic scalability to pharmacokinetic profiling. This document moves beyond a simple recitation of data points, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of analytical workflows. We present detailed, field-proven protocols for synthesis and characterization, summarize key data in structured tables, and illustrate critical processes with validated diagrams. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and capacity for diverse substitutions at key positions have made it a cornerstone in the development of targeted therapeutics. Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]
Significance of the 4-Chloro Substituent
The chlorine atom at the C4 position of the quinazoline ring is not merely a structural component; it is a highly strategic functional group. Its electronegativity and nature as a good leaving group make the C4 position exceptionally reactive towards nucleophilic aromatic substitution.[3] This reactivity is the linchpin for the synthesis of a vast library of 4-anilinoquinazolines and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[4] Prominent oncology drugs, such as gefitinib and erlotinib, leverage this synthetic handle to introduce the aniline moieties critical for their inhibitory activity against receptor tyrosine kinases.[4]
Profile of this compound
This compound, also known as 4-Chloro-2-(p-tolyl)quinazoline, is a specific derivative that serves as a crucial building block. The 2-(p-tolyl) group modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological interactions. A thorough understanding of its physicochemical properties is the essential first step for any research program intending to utilize this intermediate for the synthesis of novel bioactive compounds.
Core Physicochemical Properties
A molecule's identity and behavior are defined by its physical and chemical properties. For a synthetic intermediate like this compound, these parameters dictate everything from purification strategy to its suitability for various reaction conditions.
Identity and Structure
The fundamental identity of the compound is established by its structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 4-Chloro-2-(p-tolyl)quinazoline | PubChem[5] |
| CAS Number | 59490-96-9 | PubChem[5] |
| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem[5] |
| Molecular Weight | 254.71 g/mol | PubChem[5] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | PubChem[5] |
| InChIKey | KVEHRMVZMIBYCO-UHFFFAOYSA-N | PubChem[5] |
Summary of Physicochemical Data
The following table summarizes the key experimental and computed physicochemical properties. Detailed protocols for the experimental determination of these values are provided in Section 4.0.
| Property | Value | Method | Source |
| Melting Point | 113 - 115 °C | Recrystallization from petroleum ether | PrepChem[6] |
| logP (XLogP3) | 4.8 | Computed | PubChem[5] |
| Topological Polar Surface Area | 25.8 Ų | Computed | PubChem[5] |
| pKa (Predicted, Base) | ~0.8 - 1.5 | Predicted (based on 4-chloroquinazoline) | ChemBK[7] |
Synthesis and Characterization
The reliability of all subsequent physicochemical and biological studies hinges on the purity and confirmed identity of the target compound. This section details a validated synthesis protocol and the analytical methods required for structural confirmation.
Synthetic Pathway
The most direct synthesis involves the chlorination of the corresponding quinazolinone precursor. The reaction proceeds via the activation of the lactam oxygen by thionyl chloride, facilitated by a catalytic amount of dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This is a robust and widely used method for converting 4-quinazolinones to their 4-chloro counterparts.[8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Rationale: This protocol, adapted from established literature, utilizes thionyl chloride as both a reagent and solvent, ensuring complete conversion.[6] DMF is a critical catalyst; without it, the reaction is impractically slow. The workup procedure is designed to hydrolyze excess thionyl chloride and precipitate the water-insoluble product.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methylphenyl)quinazolin-4(3H)-one (7.0 g).
-
Under a fume hood, add thionyl chloride (50 mL).
-
Slowly and carefully add dimethylformamide (DMF) (2.16 g) to the stirring mixture. The addition may be exothermic.
-
Heat the mixture to reflux and maintain for 75 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 250 mL of crushed ice. Perform this step in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.
-
Allow the ice to melt completely while stirring. The product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude solid from petroleum ether (30°-60° fraction) to yield the final product as a crystalline solid.[6]
-
Dry the product under vacuum. The expected melting point is in the range of 113-115°C.[6]
-
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, we can predict the key features based on closely related analogs, such as 4-chloro-2-(4-chlorophenyl)quinazoline.[8]
-
¹H NMR (400 MHz, CDCl₃):
-
Rationale: ¹H NMR is essential for confirming the presence and connectivity of proton-bearing groups. The chemical shifts are indicative of the electronic environment of the protons.
-
Expected Peaks:
-
~8.6 ppm (d): A doublet corresponding to the proton on the p-tolyl ring ortho to the quinazoline core.
-
~8.2-7.5 ppm (m): A series of multiplets corresponding to the four protons on the benzo portion of the quinazoline ring.
-
~7.4 ppm (d): A doublet for the protons on the p-tolyl ring meta to the quinazoline core.
-
~2.5 ppm (s): A sharp singlet integrating to three protons, characteristic of the methyl group on the tolyl ring.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule.
-
Expected Peaks:
-
~163 ppm, ~159 ppm, ~152 ppm: Signals for the quaternary carbons within the pyrimidine ring (C4, C2, C8a).
-
~144-122 ppm: A cluster of signals representing the aromatic carbons of both the benzo and tolyl rings.
-
~21.5 ppm: A signal for the methyl carbon of the tolyl group.
-
-
-
Mass Spectrometry (MS-ESI):
-
Rationale: Provides the mass-to-charge ratio (m/z), confirming the molecular weight. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 255, accompanied by an [M+H+2]⁺ ion at m/z ≈ 257 with approximately one-third the intensity.
-
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible measurement of physicochemical properties is critical for developing predictive models and ensuring data integrity.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true representation of solubility that is critical for formulation and biopharmaceutical assessment. The use of a phosphate buffer at pH 7.4 is standard for mimicking physiological conditions.[11]
-
Procedure:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4.
-
Add an excess amount of solid this compound to a glass vial (e.g., 5 mg in 2 mL of buffer). The solid should be in visible excess throughout the experiment to ensure saturation.[3]
-
Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (typically 25°C or 37°C) and agitation (e.g., 100 rpm).[11]
-
Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. For poorly soluble compounds, 48 hours may be necessary.[11]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the saturated solution using centrifugation (e.g., 14,000 rpm for 15 min) or a syringe filter (0.22 µm PVDF).
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
-
Protocol: Lipophilicity (logP) Determination (RP-HPLC Method)
-
Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the shake-flask method is traditional, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers higher throughput and requires less material.[4][9] It correlates the compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.
Caption: Workflow for logP determination via RP-HPLC.
-
Procedure:
-
System Setup: Use an RP-HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase of methanol and water (or buffer, e.g., phosphate buffer pH 7.4). The ratio should be optimized to achieve retention times between 2 and 20 minutes for the compounds of interest.
-
Calibration: a. Prepare a solution containing a set of 5-7 standard compounds with well-documented logP values that span the expected range of the analyte. b. Inject the standard mixture and record the retention time (t_R) for each standard and for an unretained compound (t_0, e.g., uracil). c. Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0. d. Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. The plot should be linear with an R² > 0.98.
-
Sample Analysis: a. Dissolve the target compound in the mobile phase. b. Inject the sample and record its retention time (t_R). c. Calculate log(k) for the target compound using its measured retention time.
-
logP Calculation: Determine the logP of the target compound by interpolating its log(k) value on the calibration curve.
-
Applications in Drug Discovery
This compound is primarily valued as a versatile intermediate. Its utility stems directly from the physicochemical properties outlined above. The reactive 4-chloro position allows for facile diversification, enabling the synthesis of compound libraries for screening against various biological targets.[4] The lipophilic nature suggested by its computed logP of 4.8 indicates it is well-suited for reactions in organic solvents and that its derivatives are likely to have good membrane permeability, a desirable trait for potential drug candidates targeting intracellular proteins.[5] The quinazoline scaffold itself is a known pharmacophore for various kinases, and derivatives are actively being investigated as anticancer agents.[1][2]
Conclusion
This guide has detailed the essential physicochemical properties of this compound from the perspective of an application scientist. By grounding theoretical data with robust, validated experimental protocols, we establish a reliable foundation for its use in research and development. The synthesis is straightforward, and its key properties—melting point, solubility, and lipophilicity—can be determined with high confidence using the described methods. This comprehensive characterization is indispensable for any scientist aiming to leverage this valuable scaffold in the rational design and synthesis of novel, biologically active molecules.
References
-
PrepChem. Synthesis of this compound. PrepChem.com. [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-CHLORO-QUINAZOLINE. ChemBK.com. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
ResearchGate. Figure S9. 13 C NMR spectra of 2-(o-tolyl)quinazolin-4(3H)-one (3d). ResearchGate GmbH. [Link]
-
Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Scientific Publishing Company. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. MDPI. [Link]
-
ResearchGate. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. ResearchGate GmbH. [Link]
-
Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]
-
ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. American Chemical Society. [Link]
-
ResearchGate. 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6,.... ResearchGate GmbH. [Link]
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
MDPI. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
-
NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. American Chemical Society. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SciSpace. Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate GmbH. [Link]
-
ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate GmbH. [Link]
Sources
- 1. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 59490-96-9|4-Chloro-2-(p-tolyl)quinazoline|BLD Pharm [bldpharm.com]
- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. enamine.net [enamine.net]
- 11. scielo.br [scielo.br]
An In-Depth Technical Guide to 4-Chloro-2-(4-methylphenyl)quinazoline: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(4-methylphenyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. The document details the compound's fundamental properties, including its CAS number, molecular structure, and physicochemical characteristics. A thorough, step-by-step synthesis protocol is presented, accompanied by a mechanistic explanation of the critical chlorination step. The guide emphasizes the compound's strategic importance in drug discovery, focusing on the reactivity of the C4-chloro group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile generation of diverse compound libraries, particularly 4-aminoquinazoline derivatives, which are precursors to potent inhibitors of various protein kinases implicated in oncology, such as EGFR and PI3K. The narrative is grounded in established chemical principles and supported by references to authoritative scientific literature, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical scaffold in their research and development endeavors.
Core Compound Identification and Properties
This compound, also known as 4-Chloro-2-(p-tolyl)quinazoline, is a crystalline solid that serves as a pivotal building block in the synthesis of a wide range of biologically active molecules.[1] Its structure features a quinazoline core substituted with a 4-methylphenyl (p-tolyl) group at the 2-position and a highly reactive chlorine atom at the 4-position.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 59490-96-9[1]
-
Molecular Formula: C₁₅H₁₁ClN₂[1]
-
Canonical SMILES: Cc1ccc(cc1)c2nc3ccccc3c(n2)Cl[1]
-
InChIKey: KVEHRMVZMIBYCO-UHFFFAOYSA-N[1]
// Define nodes for the quinazoline core N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1.2,0.5!"]; N3 [label="N", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C4a [label="C", pos="1.2,-0.5!"]; C8a [label="C", pos="1.2,0.5!"];
// Benzene ring of quinazoline C5 [label="C", pos="2.4,-1!"]; C6 [label="C", pos="3.6,-0.5!"]; C7 [label="C", pos="3.6,0.5!"]; C8 [label="C", pos="2.4,1!"];
// Substituents Cl [label="Cl", pos="0,-2.2!", fontcolor="#EA4335"]; C_tolyl [label="C", pos="-2.4,1!"];
// Tolyl ring C1_tolyl [label="C", pos="-3.6,0.5!"]; C2_tolyl [label="C", pos="-4.8,1!"]; C3_tolyl [label="C", pos="-6,0.5!"]; C4_tolyl [label="C", pos="-6,-0.5!"]; C5_tolyl [label="C", pos="-4.8,-1!"]; C6_tolyl [label="C", pos="-3.6,-0.5!"]; CH3_tolyl [label="CH3", pos="-7.2,-1!", fontcolor="#34A853"];
// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;
// Substituent bonds C4 -- Cl; C2 -- C_tolyl;
// Tolyl ring bonds C_tolyl -- C1_tolyl; C1_tolyl -- C2_tolyl; C2_tolyl -- C3_tolyl; C3_tolyl -- C4_tolyl; C4_tolyl -- C5_tolyl; C5_tolyl -- C6_tolyl; C6_tolyl -- C_tolyl; C4_tolyl -- CH3_tolyl;
// Double bonds edge [style=double]; N1 -- C8a; C2 -- N3; C4 -- C4a; C5 -- C6; C7 -- C8; C_tolyl -- C1_tolyl; C2_tolyl -- C3_tolyl; C4_tolyl -- C5_tolyl; } Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties is provided in the table below. These values are crucial for understanding the compound's behavior in various solvents and biological systems, aiding in experimental design for synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 254.71 g/mol | PubChem[1] |
| Monoisotopic Mass | 254.0610761 Da | PubChem[1] |
| XLogP3 | 4.8 | PubChem[1] |
| Melting Point | 113-115 °C | PrepChem.com[2] |
| Appearance | White to light yellow crystalline solid | Generic |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 2-(4-methylphenyl)quinazolin-4(3H)-one. This transformation is typically achieved using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[2][3]
Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one (Precursor)
The precursor is generally synthesized via the condensation of anthranilamide with 4-methylbenzaldehyde, often under oxidative conditions, or from anthranilic acid and 4-methylbenzamide.
Step 2: Chlorination to this compound
-
Reagents and Equipment:
-
2-(4-methylphenyl)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Petroleum ether (for recrystallization)
-
Standard filtration apparatus
-
-
Procedure:
-
To a round-bottom flask, add 2-(4-methylphenyl)quinazolin-4(3H)-one (e.g., 7.0 g).
-
Under a fume hood, add an excess of thionyl chloride (e.g., 50 mL).
-
Slowly add a catalytic amount of N,N-dimethylformamide (e.g., 2.16 g) to the mixture while stirring. The addition of DMF is often exothermic.
-
Heat the mixture to reflux (approximately 75-80 °C) for 60-90 minutes. The reaction can be monitored by the dissolution of the solid starting material.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 250 mL). This step quenches the excess thionyl chloride and precipitates the product.
-
Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
For purification, recrystallize the crude product from petroleum ether to yield this compound as a crystalline solid.[2]
-
Mechanism of Chlorination: A Vilsmeier-Haack Approach
The conversion of the quinazolinone to the 4-chloroquinazoline does not proceed via a simple nucleophilic substitution on the carbonyl. Instead, it involves the formation of a highly electrophilic Vilsmeier reagent from the reaction of thionyl chloride and DMF.[4][5]
-
Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[4]
-
Activation of the Quinazolinone: The quinazolinone exists in tautomeric equilibrium with its enol form, 2-(4-methylphenyl)quinazolin-4-ol. The oxygen atom of this enol tautomer attacks the electrophilic Vilsmeier reagent.
-
Substitution and Elimination: The resulting intermediate undergoes rearrangement and elimination of sulfur dioxide and chloride, ultimately leading to the replacement of the hydroxyl group with a chlorine atom, yielding the final product and regenerating the DMF catalyst.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the high reactivity of the chlorine atom at the C4 position toward nucleophilic aromatic substitution (SNAr). This position is significantly more electrophilic than the C2 position, allowing for highly regioselective reactions under mild conditions.[6][7][8]
Regioselectivity of Nucleophilic Attack
Theoretical and experimental studies have shown that the C4 carbon of the quinazoline ring is the primary site for nucleophilic attack.[6][8] This is attributed to the electronic influence of the ring nitrogen atoms. The nitrogen at position 3 (N3) strongly withdraws electron density from C4, making it highly susceptible to attack by nucleophiles. The resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance involving both the pyrimidine and benzene rings. While the C2 position is also activated, the activation at C4 is substantially greater, enabling selective substitution.[7]
Key Transformations in Drug Discovery
The SNAr reaction at the C4 position is a cornerstone for generating libraries of potential drug candidates.
-
Synthesis of 4-Aminoquinazolines: This is the most prevalent application. Reaction with a wide variety of primary and secondary amines (aliphatic, aromatic, and heterocyclic) yields diverse 4-aminoquinazoline derivatives. These scaffolds are central to many kinase inhibitors.[2][9]
-
Synthesis of 4-Alkoxyquinazolines: Reaction with alcohols or alkoxides provides access to 4-alkoxy derivatives.
-
Synthesis of 4-Thioquinazolines: Reaction with thiols or thiolates yields the corresponding thioether analogues.
Application in Drug Development: Targeting Kinase Signaling
The 2-aryl-4-aminoquinazoline scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[9] Many FDA-approved drugs for cancer, such as Gefitinib and Erlotinib, are based on this core structure.[9] They function by competing with ATP for the binding site in the kinase domain of growth factor receptors.
Targeting Epidermal Growth Factor Receptor (EGFR)
Derivatives synthesized from 4-Chloro-2-(p-tolyl)quinazoline are frequently evaluated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[3][6][10][11] The 4-anilino group (an amine with an attached phenyl ring) is crucial for binding to the ATP pocket of the EGFR kinase domain. The 2-(p-tolyl) group can be modified to enhance potency and selectivity.
Targeting PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Several research programs have utilized the quinazoline scaffold to develop potent and selective inhibitors of PI3K isoforms.[12][13][14][15] By reacting 4-Chloro-2-(p-tolyl)quinazoline with appropriate amine-containing fragments, researchers can design dual inhibitors that target multiple nodes in a signaling pathway, such as both PI3K and mTOR, or PI3K and HDACs.[10][12]
// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazoline [label="4-Amino-2-(p-tolyl)quinazoline\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_EGFR [shape=point, style=invis]; Inhibition_PI3K [shape=point, style=invis];
// Edges GF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation;
// Inhibition edges edge [color="#EA4335", style=dashed, arrowhead=T]; Quinazoline -> EGFR [label="Inhibits"]; Quinazoline -> PI3K [label="Inhibits"]; } Caption: Simplified signaling pathway targeted by quinazoline derivatives.
Compound Characterization
-
¹H NMR: Protons on the quinazoline ring are expected in the aromatic region (δ 7.5-8.5 ppm). The tolyl protons will appear as two doublets in the aromatic region (δ 7.3-8.5 ppm) and a singlet for the methyl group around δ 2.4 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 120-165 ppm range. The methyl carbon will appear upfield around δ 21-22 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z ≈ 254, with a characteristic isotopic pattern ([M+2]+) at ≈ 256 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching in the aromatic system (approx. 1500-1620 cm⁻¹) and C-Cl stretching (approx. 700-800 cm⁻¹) would be expected.
Conclusion
This compound (CAS: 59490-96-9) is more than a chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its straightforward synthesis and, most importantly, the highly regioselective reactivity of its C4-chloro group, provide a reliable and versatile entry point into the vast chemical space of 4-substituted quinazolines. The proven success of the 4-aminoquinazoline scaffold in targeting critical oncogenic pathways like EGFR and PI3K underscores the continued importance of this compound. This guide provides the foundational knowledge—from synthesis and mechanism to reactivity and application—to empower researchers to leverage this valuable building block in the quest for novel therapeutics.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2749-2757.
- Mishra, R., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9691-9710.
- ResearchGate. (n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized quinazolines 9, 12, and 16a as cytotoxic agents.
- Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(3), 363.
- Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate.
- MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.
- MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline.
- MDPI. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Lacerda, D. A., et al. (2020). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic Chemistry, 94, 103429.
- SciELO. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
- ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- PMC. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety.
- World Journal of Pharmaceutical Research. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
- 1. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemtech.com [jchemtech.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
- 8. scielo.br [scielo.br]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline core, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the major biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical entity.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery
Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3][4] The rigid bicyclic structure of the quinazoline ring system provides a robust framework for the introduction of various substituents, allowing for the fine-tuning of their biological activity. This structural versatility has enabled the development of quinazoline-based compounds that can interact with a wide array of biological targets with high affinity and selectivity. Notably, several quinazoline derivatives have received FDA approval, particularly as anticancer agents, solidifying their importance in modern therapeutics.[5][6] This guide will explore the key biological activities that make quinazoline derivatives a continuing focus of intensive research.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies.[5][7] Their anticancer effects are mediated through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of Tyrosine Kinases
A significant number of potent anticancer quinazoline derivatives function as inhibitors of protein tyrosine kinases (TKs), which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[8][9]
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[10][11] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[10][12] Quinazoline derivatives, particularly those with a 4-anilino substitution, have proven to be highly effective EGFR inhibitors.[9][11]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[8] This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[13]
A number of FDA-approved EGFR inhibitors feature the quinazoline scaffold, including:
-
Gefitinib (Iressa®): Approved for the treatment of NSCLC with specific EGFR mutations.[5][14]
-
Erlotinib (Tarceva®): Also used in the treatment of NSCLC and pancreatic cancer.[5][14]
-
Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors, including EGFR.[5][14]
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2.[5][11]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis.[15][16] Several quinazoline derivatives have been developed as potent VEGFR inhibitors, thereby exerting anti-angiogenic effects.[16][17][18]
-
Mechanism: Similar to EGFR inhibitors, these compounds compete with ATP for binding to the kinase domain of VEGFR, primarily VEGFR-2, inhibiting its autophosphorylation and downstream signaling.[15][16] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.
Vandetanib (Caprelsa®) is an FDA-approved drug with a quinazoline core that inhibits both VEGFR and EGFR, making it a multi-targeted therapy for certain types of thyroid cancer.[5][15]
Signaling Pathway: VEGFR-2 Inhibition by Quinazoline Derivatives
Caption: VEGFR-2 signaling and its inhibition by quinazoline derivatives.
Other Anticancer Mechanisms
Beyond tyrosine kinase inhibition, quinazoline derivatives exhibit anticancer activity through other mechanisms, including:
-
Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[13][19] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[13]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as G2/M or G0/G1, preventing cancer cell proliferation.[5][19]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for microtubule formation and cell division.[19]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (NSCLC) | 0.015 | [11] |
| Erlotinib | EGFR | A431 | 0.001 | [20] |
| Vandetanib | VEGFR-2 | HUVEC | 0.04 | [15] |
| Compound 44 | - | MCF-7 (Breast) | (twofold less potent than cisplatin) | [5] |
| Compound 8c | - | HCT-116 (Colon) | 3.16 | [7] |
| Compound SQ2 | VEGFR-2 | HT-29 (Colon) | 3.38 | [18] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of quinazoline derivatives on cancer cells.
Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinazoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Causality behind Experimental Choices:
-
Cell Density: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment.
-
Incubation Time: The 48-72 hour incubation period allows sufficient time for the compound to exert its cytotoxic effects.
-
Vehicle Control: The DMSO control is crucial to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentrations used.
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazoline derivatives have shown promising activity against a range of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[21][22][23][24]
Mechanism of Action
The antimicrobial mechanisms of quinazoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[22]
-
Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall.[22]
-
Inhibition of Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinones has been identified that inhibits PBPs in MRSA, similar to the mechanism of β-lactam antibiotics.[25]
Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights for the design of potent antimicrobial quinazoline derivatives.[22][25] Key structural features that often enhance antimicrobial activity include:
-
Substitutions at the 2 and 3 positions of the quinazolinone ring.[22]
-
The presence of halogen atoms at the 6 and 8 positions.[22]
-
An amine or substituted amine at the 4th position.[22]
Quantitative Data on Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 27 | S. aureus (MRSA) | ≤0.5 | [21] |
| Compound 4j | B. subtilis | 1.56-3.12 | [26] |
| Compound II | Gram-positive bacteria | Potent (compared to streptomycin) | [22] |
| Compound 6y | S. aureus (MRSA USA300) | 0.02 (MIC50) | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a quinazoline derivative that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Quinazoline derivative stock solution (in DMSO)
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the quinazoline derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the assay.
-
Broth Microdilution: This method allows for the efficient testing of multiple concentrations and compounds simultaneously.
Anti-inflammatory and Antiviral Activities
Quinazoline derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.[1][27][28]
Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[29][30] Some derivatives have shown potent anti-inflammatory activity comparable to standard drugs like diclofenac.[1]
Antiviral Activity
A variety of quinazoline derivatives have been reported to possess antiviral activity against a range of viruses, including influenza virus, cytomegalovirus, and hepatitis C virus.[1][28][31] The mechanisms of action are varied and can involve the inhibition of viral replication or entry into host cells.[1] For instance, certain quinazoline-artemisinin hybrids have shown potent activity against cytomegalovirus.[1]
Future Perspectives and Conclusion
The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with the potential for structural modification, offer vast opportunities for the development of new and improved therapeutic agents. Future research will likely focus on:
-
The design of novel derivatives with enhanced potency and selectivity for specific biological targets.
-
The exploration of new therapeutic applications for quinazoline-based compounds.
-
The use of computational methods to guide the design and optimization of new drug candidates.[7]
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
-
A comprehensive review of recent advances in the biological activities of quinazolines. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. [Link]
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. [Link]
-
Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
-
Antiviral activity of quinazoline derivatives. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]
-
Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. [Link]
-
An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. [Link]
-
Recent Developments in the Antimicrobial Activity of Quinazoline. [Link]
-
Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]
-
Antiviral Agents – Benzazine Derivatives. [Link]
-
Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). [Link]
-
Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
-
FDA approved quinazoline derivatives as anticancer drugs. [Link]
-
Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rphsonline.com [rphsonline.com]
- 24. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. internationalscholarsjournals.com [internationalscholarsjournals.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-(4-methylphenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile and medicinally significant compound, 4-Chloro-2-(4-methylphenyl)quinazoline. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented, alongside a robust synthesis protocol. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of quinazoline-based compounds in drug discovery and development.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinazoline ring system is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic substitution on the quinazoline core allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug design. The title compound, this compound, is a key intermediate in the synthesis of more complex bioactive molecules, where the chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution reactions.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of the corresponding quinazolinone precursor, 2-(4-methylphenyl)quinazolin-4(3H)-one. The following protocol is a well-established method for this transformation.[4]
Experimental Protocol:
Materials:
-
2-(4-methylphenyl)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Petroleum ether (30°-60° fraction)
-
Ice
Procedure:
-
To a mixture of 7 g of 2-(4-methylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride, slowly add 2.16 g of dimethylformamide.
-
Heat the mixture under reflux for 75 minutes.
-
After the reaction is complete, pour the mixture into 250 ml of ice and allow the ice to melt.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from petroleum ether (30°-60° fraction) to yield 6.7 g of pure this compound.[4]
The product is a solid with a melting point of 113°-115°C.[4]
Synthesis Workflow:
Figure 1: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-5 (Quinazoline) |
| ~8.10 | d | 1H | H-8 (Quinazoline) |
| ~7.90 | t | 1H | H-7 (Quinazoline) |
| ~7.65 | t | 1H | H-6 (Quinazoline) |
| ~8.45 | d | 2H | H-2', H-6' (p-tolyl) |
| ~7.30 | d | 2H | H-3', H-5' (p-tolyl) |
| ~2.40 | s | 3H | -CH₃ (p-tolyl) |
| Note: The predicted chemical shifts are based on the data for 4-Chloro-2-(4-chlorophenyl)quinazoline and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions. |
Interpretation:
-
The four aromatic protons of the quinazoline ring are expected to appear as a set of doublets and triplets in the downfield region (δ 7.6-8.3 ppm), characteristic of a substituted benzene ring.
-
The protons on the p-tolyl group will appear as two distinct doublets, one for the protons ortho to the quinazoline ring (H-2', H-6') and another for the protons meta (H-3', H-5').
-
A sharp singlet at approximately 2.40 ppm corresponds to the three protons of the methyl group on the tolyl substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-4 (Quinazoline) |
| ~159.5 | C-2 (Quinazoline) |
| ~152.0 | C-8a (Quinazoline) |
| ~142.0 | C-4' (p-tolyl) |
| ~135.0 | C-7 (Quinazoline) |
| ~134.5 | C-1' (p-tolyl) |
| ~130.0 | C-2', C-6' (p-tolyl) |
| ~129.5 | C-3', C-5' (p-tolyl) |
| ~129.0 | C-5 (Quinazoline) |
| ~128.5 | C-6 (Quinazoline) |
| ~122.5 | C-4a (Quinazoline) |
| ~21.5 | -CH₃ (p-tolyl) |
| Note: The predicted chemical shifts are based on the data for 4-Chloro-2-(4-chlorophenyl)quinazoline and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions. |
Interpretation:
-
The spectrum will show distinct signals for the carbon atoms of the quinazoline and p-tolyl rings.
-
The carbons attached to the nitrogen and chlorine atoms (C-2, C-4, and C-8a) will be in the downfield region.
-
The signal for the methyl carbon will be observed in the upfield region, typically around 21.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1610, 1560, 1500 | Strong | C=C and C=N stretching |
| ~1340 | Strong | C-N stretching |
| ~830 | Strong | C-H out-of-plane bending |
| ~760 | Strong | C-Cl stretching |
Interpretation:
-
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations.
-
The presence of the C=C and C=N bonds of the quinazoline and phenyl rings will be indicated by strong absorptions in the 1610-1500 cm⁻¹ region.
-
A strong band around 760 cm⁻¹ is indicative of the C-Cl stretching vibration.
Molecular Structure and Key Correlations
The structural features of this compound are best visualized to understand the spectroscopic data.
Figure 2: The chemical structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The presented data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, offers a valuable resource for researchers in the field of medicinal chemistry. The understanding of these spectroscopic features is crucial for the unambiguous identification and quality control of this important synthetic intermediate, thereby facilitating its application in the development of novel therapeutic agents.
References
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Trend in Scientific Research and Development, 10(5).
- Laziˇcan, A., & Vrábel, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(1), m1897.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of 2-(o-tolyl)quinazolin-4(3H)-one (3d). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6, 100 MHz). Retrieved from [Link]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2021). Journal of the Indian Chemical Society, 98(12), 100230.
-
MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]
- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Trend in Scientific Research and Development, 5(4), 1329-1335.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Substituted Quinazolines: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets
This guide provides an in-depth exploration of substituted quinazolines, a versatile heterocyclic scaffold that has become a cornerstone in modern drug discovery. We will delve into the core therapeutic targets of these compounds, dissect their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted quinazolines.
Introduction: The Privileged Quinazoline Scaffold
The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1][2] Notably, quinazoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2] The versatility of the quinazoline core lies in the numerous positions available for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3]
I. Receptor Tyrosine Kinases (RTKs): The Vanguard of Quinazoline-Based Cancer Therapy
A primary and highly successful application of substituted quinazolines has been in the development of Receptor Tyrosine Kinase (RTK) inhibitors for cancer therapy.[4][5] RTKs are cell surface receptors that play a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Dysregulation of RTK signaling is a common hallmark of many cancers.[8] Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that drives oncogenic signaling.[4]
A. Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is one of the most well-established targets for quinazoline derivatives.[6][7] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon the 4-anilinoquinazoline scaffold.[6][7][9] These inhibitors have demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6]
Mechanism of Action: Quinazoline-based EGFR inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and subsequently inhibiting autophosphorylation and downstream signaling through pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[8][10]
Signaling Pathway: EGFR and Downstream Cascades
Caption: EGFR signaling and its inhibition by substituted quinazolines.
Experimental Protocol: Western Blot Analysis of EGFR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of EGFR and downstream effectors like Akt, providing a direct measure of an inhibitor's efficacy.[11][12]
-
Cell Culture and Treatment: Plate cancer cells (e.g., A431, a cell line with high EGFR expression) and allow them to adhere overnight.[8] Treat the cells with varying concentrations of the substituted quinazoline compound for a predetermined time.
-
Sample Preparation:
-
Lyse the cells using a strong RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Quantify the protein concentration of the lysates using a BCA assay to ensure equal loading.[11]
-
Denature the protein samples by boiling in Laemmli sample buffer.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate imaging system.[11]
-
-
Data Analysis and Normalization:
B. Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[1][13] The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of this process.[1][6] Several quinazoline derivatives have been developed as potent VEGFR inhibitors, exhibiting anti-angiogenic properties.[14][15]
Mechanism of Action: Similar to EGFR inhibitors, quinazoline-based VEGFR inhibitors compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the downstream signaling cascades that promote endothelial cell proliferation and migration.[13][16]
Experimental Protocol: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and is used to evaluate the anti-angiogenic potential of test compounds.[17][18]
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in the presence of varying concentrations of the substituted quinazoline.
-
Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures.
-
Imaging and Quantification:
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
II. Phosphoinositide 3-Kinase (PI3K): A Critical Node in Cell Survival
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[19][20] Its aberrant activation is a frequent event in many cancers, making it an attractive therapeutic target.[20][21] A growing number of substituted quinazolines have been identified as potent PI3K inhibitors.[20][22][23]
Mechanism of Action: Quinazoline derivatives targeting PI3K act as inhibitors of the catalytic subunits of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[20] This blockage inhibits the activation of downstream effectors like Akt and mTOR.
Experimental Workflow: PI3K Inhibition Assay
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
Experimental Protocol: In Vitro PI3K Activity Assay
This protocol describes a common method to measure the activity of PI3K and the inhibitory effect of quinazoline compounds.[2][20][24][25]
-
Reaction Setup: In a microplate, combine the PI3K enzyme, the lipid substrate (PIP2), and the test quinazoline compound in a suitable assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[2]
-
Detection: The activity of PI3K can be determined by measuring either the amount of ADP produced or the amount of PIP3 generated. Several commercial kits are available for this purpose, often employing luminescence- or fluorescence-based detection methods.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
III. Emerging and Multi-Targeting Potential of Substituted Quinazolines
The therapeutic utility of substituted quinazolines extends beyond RTKs and PI3K. Researchers are actively exploring their potential to interact with a variety of other targets implicated in disease.
A. Tubulin
The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy.[26] Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[26]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of tubulin into microtubules.[21][22][27][28][29]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.[28]
-
Compound Addition: Add the test quinazoline compound or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the extent of tubulin polymerization.[28]
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory or enhancing effect.
B. Other Notable Targets
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways.[4][19]
-
Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that play a role in gene expression. Dual PI3K/HDAC inhibitors based on the quinazoline scaffold are being investigated.[21]
-
Aurora Kinases: These serine/threonine kinases are critical for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells.[26]
The development of multi-target inhibitors , where a single quinazoline derivative is designed to interact with multiple disease-relevant targets, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[25][28]
IV. Cellular Assays for Evaluating Therapeutic Efficacy
Beyond target-based assays, it is crucial to evaluate the effects of substituted quinazolines in a cellular context.
A. Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][6][26]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3][26]
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted quinazoline for 24-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
B. Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the mechanism of action of a compound.[14][30][31][32][33]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the quinazoline compound, then harvest and fix them, typically with cold ethanol.[31]
-
Staining: Stain the fixed cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.[30][31]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.[30]
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The substituted quinazoline scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its versatility allows for the targeting of a wide range of biomolecules, with significant successes in the development of kinase inhibitors for cancer. The ongoing exploration of new targets and the design of multi-target agents promise to further expand the therapeutic applications of this privileged chemical entity. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and validate the therapeutic potential of novel substituted quinazolines.
References
-
Provost, J. J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ewida, M. A., et al. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(1).
- Ismail, M. A. H., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(8), 3333.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Raj, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047.
- Ghattass, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11418-11441.
- Sharma, A., & Kumar, R. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Liu, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16358.
- Kumar, P., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844.
- Singh Sengar, N. P., & Maurya, A. (2023). Therapeutic Potential And Pharmacological Profiling Of Quinazoline Derivatives: A Review.
- Staton, B. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4434-4448.
- Distinto, S., et al. (2022). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 27(19), 6545.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
- Kim, H. J., et al. (2020). Western blot analysis of proteins related to the EGFR signal pathway,...
- Janku, F., et al. (2011). Measuring PI3K lipid kinase activity. Methods in Molecular Biology, 753, 137-147.
-
Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Al-Warhi, T., et al. (2021). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 24(7), 903-910.
- Hu, L., et al. (2019). Discovery of Dioxino[2,3-f]quinazoline derivative VEGFR-2 inhibitors exerting significant antipro-liferative activity in HUVECs and mice. European Journal of Medicinal Chemistry, 175, 134-146.
- Al-Warhi, T., et al. (2021). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 24(7), 903-910.
-
ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Bio-protocol. (2023). In vitro tubulin polymerization assay. Retrieved from [Link]
- Park, M. T., & Lee, S. J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29, 1B.6.1-1B.6.11.
- Schildhaus, H. U., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget, 10(54), 5624-5636.
- Kumar, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113083.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 25-50.
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Retrieved from [Link]
- Verhaegh, W., et al. (2020).
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. promega.es [promega.es]
- 3. clyte.tech [clyte.tech]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. atcc.org [atcc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. PARP Universal Colorimetric Assay Kit 4677-096-K: R&D Systems [rndsystems.com]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
- 18. ibidi.com [ibidi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. maxanim.com [maxanim.com]
- 30. Flow cytometry with PI staining | Abcam [abcam.com]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-(4-methylphenyl)quinazoline
This guide provides a detailed examination of the molecular architecture and conformational landscape of 4-Chloro-2-(4-methylphenyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its synthesis, structural features, and conformational dynamics, grounding our analysis in established experimental protocols and computational methodologies. This document is intended for researchers, scientists, and drug development professionals who leverage nuanced structural insights to inform rational drug design.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrimidine ring.[1] This scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[2][3] The U.S. Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib, which functions as an inhibitor of the epidermal growth factor receptor (EGFR) protein kinase.[1] The efficacy of these drugs is intimately linked to the precise three-dimensional arrangement of substituents on the quinazoline framework, which dictates their interaction with biological targets.[4][5] Understanding the structure and preferred conformation of derivatives like this compound is therefore paramount for the design of next-generation inhibitors with enhanced potency and selectivity.
Synthesis and Structural Verification
The synthesis of this compound is typically achieved through the chlorination of its corresponding quinazolinone precursor. This transformation is a critical step in creating a reactive intermediate for further derivatization, as the 4-chloro group is an excellent leaving group for nucleophilic substitution.[1]
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[6][7] The causality behind this choice of reagents lies in the high efficiency of thionyl chloride (SOCl₂) in converting the keto group of the quinazolinone to the chloro group, a reaction catalyzed by N,N-dimethylformamide (DMF).
-
Reaction Setup: To a suspension of 2-(4-methylphenyl)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (approx. 7 mL per gram of starting material), add N,N-dimethylformamide (0.3 eq) dropwise at room temperature.
-
Heating: The reaction mixture is heated to reflux (approx. 75-120 minutes). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, the mixture is carefully poured into ice water to quench the excess thionyl chloride.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is recrystallized from a suitable solvent, such as petroleum ether, to yield this compound as a crystalline solid.[6]
dot
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed by analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClN₂ | [8] |
| Molecular Weight | 254.71 g/mol | [8] |
| Appearance | Crystalline Solid | [6] |
| Melting Point | 113-115 °C | [6] |
| ¹H NMR | Spectra consistent with assigned structure | [6] |
| IR Spectroscopy | Spectra consistent with assigned structure | [6] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) is crucial for structural validation. In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on both the quinazoline and the p-tolyl rings, as well as a distinct singlet for the methyl group protons. Infrared (IR) spectroscopy would reveal characteristic C=N and C=C stretching vibrations of the aromatic rings and C-Cl stretching.
Molecular Structure and Conformational Analysis
The key structural feature dictating the biological activity of this class of molecules is the relative orientation of the 2-aryl substituent with respect to the quinazoline core. This orientation is defined by the dihedral angle between the two ring systems.
dot
Caption: Schematic of this compound structure.
Conformational Flexibility: The Dihedral Angle
-
Evidence from Related Crystal Structures:
-
The crystal structure of 4-methylsulfanyl-2-phenylquinazoline reveals a dihedral angle of 13.95° between the phenyl and quinazoline rings, suggesting a nearly co-planar arrangement.[9]
-
In contrast, the structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline , which also contains the 2-(4-methylphenyl) moiety attached to a heterocyclic system, shows a much larger dihedral angle of 54.25° .[10]
-
This variance highlights that the preferred conformation is sensitive to the electronic nature of the heterocyclic system and the forces involved in crystal packing. For this compound, a non-planar conformation is expected to minimize steric clash between the protons on the respective rings.
Computational Modeling Protocol
-
Structure Generation: A 2D sketch of the molecule is converted into a 3D structure using molecular modeling software (e.g., MOE, SYBYL).
-
Geometry Optimization: The initial 3D structure is subjected to energy minimization. This is often performed using a molecular mechanics force field, such as MMFF94s, or more accurate quantum mechanical methods.[13]
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the single bond between the quinazoline C2 and the p-tolyl ring.
-
Energy Profiling: The potential energy is calculated for each conformation. The resulting data can be plotted to identify the global and local energy minima, which correspond to the most stable conformations.
This computational workflow provides a robust, validated system for predicting molecular conformation in the absence of direct experimental (e.g., X-ray crystallography) data.
dot
Caption: Workflow for computational conformational analysis.
Implications for Drug Design
The conformation of the 2-(4-methylphenyl) group is critical for the molecule's potential as a kinase inhibitor. Many kinase inhibitors that feature the quinazoline scaffold bind to the ATP pocket of the target enzyme.[3][4] The 2-aryl group often extends into a hydrophobic region of this pocket, while the quinazoline core forms key hydrogen bonds.
A twisted, non-planar conformation can be advantageous, allowing the molecule to adopt a shape that is complementary to the three-dimensional architecture of the binding site. The precise dihedral angle influences the molecule's ability to engage in favorable van der Waals interactions and avoid steric clashes, directly impacting binding affinity and, consequently, inhibitory potency. Computational studies on quinazoline derivatives targeting EGFR, for instance, use molecular docking and molecular dynamics simulations to explore these binding modes in detail.[4][14] The insights gained from such models are invaluable for designing new derivatives with improved pharmacological profiles.
Conclusion
This compound is a synthetically accessible molecule built upon the medicinally significant quinazoline scaffold. Its molecular structure is characterized by a key conformational feature: the dihedral angle between the quinazoline and the 2-position p-tolyl ring. While experimental data from related compounds suggest this angle is flexible, computational modeling provides a powerful tool for predicting the most stable, low-energy conformations. Understanding this conformational preference is not merely an academic exercise; it is a critical piece of information for drug development professionals aiming to design potent and selective enzyme inhibitors by optimizing the molecule's fit within its biological target.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
- Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. (No specific source name in search result).
-
Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health (NIH). Available from: [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers. Available from: [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PubMed Central (PMC). Available from: [Link]
-
Molecular modeling aided design, synthesis and biological evaluation of quinazoline derivatives for the treatment of human cancer. PubMed. Available from: [Link]
-
Wikipedia. Quinazoline. Available from: [Link]
-
Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quin. Taylor & Francis Online. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. PubMed Central (PMC). Available from: [Link]
-
Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. PubMed Central (PMC). Available from: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central (PMC). Available from: [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C15H11ClN2 | CID 732018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Molecular modeling aided design, synthesis and biological evaluation of quinazoline derivatives for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of 4-Chloro-2-(4-methylphenyl)quinazoline Bioactivity
Foreword: The Imperative for Predictive Toxicology and Efficacy
In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity and potential toxicity of novel chemical entities is paramount. The quinazoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are known to interact with a variety of biological targets, including receptor tyrosine kinases like EGFR and VEGFR.[1] The specific compound, 4-Chloro-2-(4-methylphenyl)quinazoline, represents a key intermediate in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of this compound, leveraging a multi-pronged computational approach to forecast its potential bioactivity and safety profile. Our methodology is designed to be a self-validating system, integrating predictive modeling with mechanistic insights to guide further experimental investigation.
Foundational Principles: Understanding the Quinazoline Scaffold
The quinazoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key interactions within the kinase hinge region.[1][3] The 4-anilinoquinazoline derivatives, in particular, have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] Approved drugs like gefitinib and erlotinib feature this core structure.[1] The subject of our analysis, this compound, serves as a crucial building block for creating libraries of such 4-anilinoquinazoline compounds through N-arylation reactions.[1]
The Computational Gauntlet: A Multi-Modal Predictive Workflow
To construct a robust predictive model for the bioactivity of this compound, we will employ a sequential and integrated computational workflow. This approach allows for a tiered evaluation, from broad structural alerts to specific protein-ligand interactions.
Figure 1: A multi-modal computational workflow for bioactivity prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Decoding the Structural Blueprint
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[4] For quinazoline derivatives, numerous QSAR studies have been conducted to identify the key structural features governing their inhibitory potency against various kinases.[5][6][7][8]
Methodology: Building a Predictive QSAR Model
A robust QSAR model for quinazoline derivatives can be developed following these steps:
-
Data Curation: A dataset of quinazoline derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against relevant targets (e.g., EGFR, VEGFR) is compiled from the literature.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Building and Validation: Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, are employed to build the QSAR model.[9] The model's predictive power is rigorously assessed using internal and external validation techniques.[6] Statistically significant models will exhibit high correlation coefficients (r²) and cross-validated correlation coefficients (q²).[5][6][10]
For this compound, a validated QSAR model can predict its potential inhibitory activity based on its calculated descriptors. This provides an initial, data-driven hypothesis of its biological potential.
Molecular Docking: Unveiling Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[11] This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound.[12] Given that quinazoline derivatives are well-established kinase inhibitors, EGFR and VEGFR-2 are primary targets for our investigation.[1][13]
Experimental Protocol: Molecular Docking of this compound
-
Receptor Preparation: The 3D crystal structures of the target proteins (e.g., EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 4ASE) are obtained from the Protein Data Bank.[14] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor. The binding pocket is defined based on the co-crystallized ligand or known active site residues.
-
Analysis of Results: The resulting docking poses are ranked based on their predicted binding energies. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Key interactions for quinazoline-based inhibitors often involve hydrogen bonding with the hinge region of the kinase domain and hydrophobic interactions with surrounding residues.[12] For instance, in VEGFR-2, crucial interactions often occur with residues like Cys919 and Asp1046.[15]
ADMET Prediction: Assessing Druglikeness and Safety
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical determinants of its clinical success. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological profile.[7][16][17][18]
Predicted ADMET Profile of this compound
A variety of computational tools and web servers (e.g., SwissADME, admetSAR, ProTox-II) can be used to predict the ADMET properties of our target compound.[6][19]
| Property | Predicted Value | Implication |
| Absorption | ||
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability.[20] |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Potential substrate for CYP3A4, CYP2D6 | Possibility of drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Low | Primarily cleared through metabolism. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| Hepatotoxicity | Potential risk | A common liability for nitrogen-containing heterocycles that warrants further investigation.[21][22] |
| Carcinogenicity | Low probability | Supported by negative Ames test prediction.[23][24] |
Note: The values in this table are illustrative and would be populated with data from specific ADMET prediction software in a real-world application.
Integrated Bioactivity Hypothesis
By synthesizing the results from our multi-modal computational analysis, we can formulate a comprehensive bioactivity hypothesis for this compound.
-
Predicted Bioactivity: Based on QSAR modeling and its structural similarity to known kinase inhibitors, the compound is predicted to exhibit inhibitory activity against receptor tyrosine kinases, particularly EGFR and VEGFR-2.
-
Mechanism of Action: Molecular docking studies suggest that the compound can bind to the ATP-binding site of these kinases, forming key interactions with the hinge region and surrounding hydrophobic pockets.
-
Pharmacokinetic Profile: The compound is predicted to have good oral absorption and a favorable distribution profile, with a low likelihood of CNS penetration.
-
Potential Liabilities: The primary potential liability is hepatotoxicity, a known risk for this class of compounds.[21] Further investigation into metabolic pathways and potential reactive metabolite formation is warranted.[25]
Figure 2: An integrated hypothesis for the bioactivity of this compound.
Conclusion and Future Directions
This in-depth technical guide has outlined a rigorous in silico workflow for predicting the bioactivity of this compound. The integrated approach, combining QSAR, molecular docking, and ADMET prediction, provides a powerful framework for early-stage drug discovery. The predictions generated through this process serve as a strong foundation for prioritizing this compound and its derivatives for chemical synthesis and subsequent in vitro and in vivo validation. The potential for hepatotoxicity highlights the importance of early safety assessment and the need for careful monitoring in subsequent stages of development. By embracing such predictive computational methodologies, researchers can accelerate the discovery of novel therapeutics while minimizing late-stage attrition.
References
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC - PubMed Central.
- ADMET Prediction of synthesized Heterocyclic derivatives to tre
- Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. PMC - PubMed Central.
- In Silico Prediction of Hepatotoxicity.
- ChemCarcinoPred: Carcinogenicity Prediction of Small Drug-Like Molecules Using LightGBM and Molecular Fingerprints. World Scientific Publishing.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
- Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science Publishers.
- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science.
- In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. NIH.
- A review on quinazoline containing compounds: Molecular docking and pharmacological activites.
- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
- Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Arabian Journal of Chemistry.
- ADMET Prediction of synthesized Heterocyclic derivatives to tre
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
- ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosph
- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
- GQSAR Modeling and Combinatorial Library Generation of 4-phenylquinazoline-2-carboxamide Derivatives as Antiproliferative Agents in Human Glioblastoma Tumors. PubMed.
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
- Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery (RSC Publishing).
- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simul
- Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction.
- QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
- In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GQSAR modeling and combinatorial library generation of 4-phenylquinazoline-2-carboxamide derivatives as antiproliferative agents in human Glioblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions [mdpi.com]
- 23. worldscientific.com [worldscientific.com]
- 24. Predicting Chemical Carcinogens Using a Hybrid Neural Network Deep Learning Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
The Quinazoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide on the Therapeutic Potential of 2,4-Disubstituted Quinazoline Derivatives
Abstract
The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical review of 2,4-disubstituted quinazoline derivatives, a class of compounds that has yielded numerous clinically successful drugs and promising therapeutic candidates. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this chemical framework.
Introduction: The Quinazoline Core - A Cornerstone of Drug Discovery
The quinazoline ring system, consisting of a benzene ring fused to a pyrimidine ring, provides a unique three-dimensional architecture that is amenable to functionalization at various positions. The 2- and 4-positions, in particular, have proven to be critical for modulating pharmacological activity. This disubstitution pattern allows for the precise orientation of functional groups to interact with specific amino acid residues within the active sites of enzymes and receptors.
The stability of the quinazoline nucleus, coupled with the ability to fine-tune its physicochemical properties through substitution, has made it an attractive starting point for the design of novel therapeutic agents.[1] A testament to its success is the number of FDA-approved drugs containing this scaffold, particularly in the realm of oncology.[2]
Synthetic Strategies for 2,4-Disubstituted Quinazolines
The construction of the 2,4-disubstituted quinazoline core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the initial formation of a quinazolinone intermediate, followed by modification at the 2- and 4-positions.
General Synthetic Protocol
A representative synthetic scheme for preparing 2,4-disubstituted quinazoline derivatives is outlined below.[3] This multi-step synthesis allows for the introduction of diverse functionalities at both key positions.
Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives [3]
-
Amidation: 2-Nitrobenzoyl chloride is reacted with anthranilamide in the presence of a base like triethylamine (TEA) in a suitable solvent such as chloroform at room temperature to yield the uncyclized amide intermediate.
-
Cyclization: The amide intermediate undergoes an oxidative ring closure reaction under basic conditions (e.g., 10% aqueous KOH in ethanol) upon reflux to form the quinazolinone skeleton.
-
Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base like N,N-diethylaniline in a high-boiling solvent like toluene under reflux conditions. This step converts the 4-oxo group into a more reactive 4-chloro substituent.
-
Nucleophilic Substitution at C4: The 4-chloroquinazoline intermediate is then reacted with a primary or secondary amine (R¹R²NH) in a suitable solvent like tetrahydrofuran (THF) under reflux to introduce the desired substituent at the 4-position.
-
Further Functionalization at C2 (if required): Depending on the initial starting materials and the desired final product, the substituent at the 2-position can be introduced at various stages of the synthesis. For instance, starting with a 2-substituted anthranilamide or employing subsequent modification of a pre-formed quinazoline ring.
Caption: General synthetic workflow for 2,4-disubstituted quinazolines.
Therapeutic Applications of 2,4-Disubstituted Quinazolines
The broad spectrum of biological activities exhibited by 2,4-disubstituted quinazolines underscores their therapeutic importance.[4] This section will explore their application in several key disease areas.
Anticancer Activity
The most significant contribution of the quinazoline scaffold to medicinal chemistry has been in the development of anticancer agents, particularly as protein kinase inhibitors.[2][5]
Many 2,4-disubstituted quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.[2][6] A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules.[7]
Caption: Inhibition of EGFR signaling by 2,4-disubstituted quinazolines.
The anticancer activity of 2,4-disubstituted quinazolines is highly dependent on the nature of the substituents at these positions.
-
Position 4: An anilino group at the 4-position is a common feature of many EGFR inhibitors. The substituents on this aniline ring can significantly impact potency and selectivity.[2] For instance, small, lipophilic groups at the para-position of the aniline ring can enhance activity.[6]
-
Position 2: The substituent at the 2-position also plays a crucial role. While some potent inhibitors are unsubstituted at this position, the introduction of various groups can modulate the compound's properties. For example, longer amide side chains at the 2-position have been shown to be important for anti-angiogenesis activity.[3]
-
Quinazoline Core Substitutions: Modifications to the quinazoline ring itself, such as the introduction of electron-withdrawing or electron-donating groups, can also influence the overall activity profile of the molecule.
Several 2,4-disubstituted quinazoline derivatives have been approved for the treatment of various cancers, including non-small cell lung cancer and breast cancer.[2]
| Compound | Target(s) | Indication |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Afatinib | EGFR, HER2 | Non-Small Cell Lung Cancer |
| Dacomitinib | EGFR, HER2, HER4 | Non-Small Cell Lung Cancer |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |
Table 1: FDA-Approved 2,4-Disubstituted Quinazoline-Based Anticancer Drugs.[2]
Beyond EGFR, researchers have explored 2,4-disubstituted quinazolines as inhibitors of other kinases, such as VEGFR, PI3K, and c-Met, highlighting the broad applicability of this scaffold in cancer therapy.[7][8]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Certain 2,4-disubstituted quinazoline derivatives have demonstrated significant anti-inflammatory properties.[9][10]
The anti-inflammatory effects of quinazolines can be attributed to various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[11] Others may interfere with signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[12]
Studies have shown that certain 2,3-disubstituted quinazolin-4(3H)-ones exhibit potent anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac.[13] For example, compounds with a 6-bromo substitution on the quinazolinone core have shown significant inhibition of inflammation.[10] The anti-inflammatory drug proquazone is a quinazolinone derivative used in the treatment of rheumatoid arthritis and osteoarthritis.[9]
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2,4-disubstituted quinazoline scaffold has emerged as a promising platform for the development of novel antibacterial and antifungal drugs.[14][15]
The antimicrobial mechanism of action for quinazoline derivatives can vary. Some compounds inhibit dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[14] Others may disrupt the bacterial cell membrane or interfere with other critical cellular processes.
2,4-disubstituted quinazolines have shown activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[15][16] Some derivatives also exhibit antifungal and antileishmanial activity.[14][17]
Experimental Protocol: In Vitro Antibacterial Activity Assay (MIC Determination)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The 2,4-disubstituted quinazoline derivatives are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Therapeutic Areas
The versatility of the 2,4-disubstituted quinazoline scaffold extends beyond the areas discussed above. Researchers have investigated their potential as:
-
Antiviral agents [18]
-
Antimalarial agents [19]
-
Analgesics [9]
-
Agents for Alzheimer's Disease: Some derivatives have shown the ability to inhibit cholinesterase and prevent beta-amyloid aggregation.[20][21]
Future Perspectives and Conclusion
The 2,4-disubstituted quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in delivering clinically effective drugs, particularly in oncology, provides a strong foundation for future drug discovery efforts. The ability to readily modify the core structure allows for the generation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets.
Future research will likely focus on:
-
Development of more selective kinase inhibitors: To minimize off-target effects and improve the safety profile of anticancer agents.
-
Exploration of novel mechanisms of action: To address drug resistance and uncover new therapeutic applications.
-
Application of computational methods: To guide the rational design of new derivatives with enhanced potency and desired pharmacokinetic properties.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one - ProQuest [proquest.com]
- 12. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. "2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial A" by Megan Marie Barber [digitalcommons.usf.edu]
- 18. scispace.com [scispace.com]
- 19. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 20. 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering the Synthesis of N-Aryl-4-Aminoquinazolines: A Detailed Protocol for N-Arylation of 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved anti-cancer agents that target receptor tyrosine kinases.[1][2] The efficient construction of the crucial C-N bond between an aniline and the 4-position of the quinazoline core is a pivotal step in the synthesis of these valuable compounds. This comprehensive guide provides detailed application notes and protocols for the N-arylation of 4-chloroquinazolines, a common and versatile precursor.
This document moves beyond a simple recitation of steps, offering insights into the rationale behind different synthetic strategies, a critical comparison of prevalent methodologies, and detailed, field-tested protocols. We will explore three primary approaches: rapid and efficient microwave-assisted synthesis, the robust palladium-catalyzed Buchwald-Hartwig amination, and the classic copper-catalyzed Ullmann condensation.
The Strategic Importance of N-Arylation
The N-arylation of 4-chloroquinazolines is a powerful transformation that allows for the introduction of a wide array of substituted anilines, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The electronic and steric properties of the aniline coupling partner can significantly influence the biological activity of the resulting 4-anilinoquinazoline. Therefore, having a toolbox of reliable and versatile N-arylation protocols is essential for any medicinal chemistry campaign in this area.
Methodological Overview: A Comparative Approach
Three principal methods have emerged as the most effective for the N-arylation of 4-chloroquinazolines. The choice of method often depends on factors such as the desired scale, the electronic properties of the coupling partners, and the available laboratory equipment.
| Method | Key Advantages | Common Challenges | Typical Reaction Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, often in minutes.[3][4] High yields.[2][5] Can be performed under base-free conditions.[2] | Requires specialized microwave reactor. Scale-up can be challenging. | 2-Propanol or THF/H₂O, 60-150W, 10-120 min.[1][3] |
| Buchwald-Hartwig Amination | Broad substrate scope, including electron-poor anilines.[6] High functional group tolerance. Well-established and reliable.[7] | Requires expensive palladium catalysts and phosphine ligands.[8] Sensitive to air and moisture. | Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand (e.g., XPhos, BINAP), strong base (e.g., NaOtBu, Cs₂CO₃), anhydrous toluene or dioxane, 80-110 °C.[9] |
| Ullmann Condensation | Utilizes less expensive copper catalysts.[10][11] Effective for electron-rich anilines. | Often requires higher reaction temperatures and longer reaction times.[10] Ligand optimization can be necessary.[4] | CuI or Cu₂O, ligand (e.g., L-proline, phenanthroline), base (e.g., K₂CO₃, Cs₂CO₃), DMSO or DMF, 100-150 °C.[4][5] |
Protocol 1: Microwave-Assisted N-Arylation of 4-Chloroquinazolines
Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times and often improving yields.[4] This approach is particularly well-suited for the rapid generation of libraries of 4-anilinoquinazoline analogs for screening purposes.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of THF and water (1:1) often provides excellent results and is considered a greener alternative to purely organic solvents.[2] 2-Propanol is also a commonly used solvent and can be effective.[3] The choice of solvent can influence the heating efficiency and solubility of the reactants.
-
Base-Free Conditions: A notable advantage of some microwave protocols is the ability to proceed without the addition of a base.[2] This simplifies the workup and can be beneficial for substrates that are sensitive to basic conditions. When a base is required, weaker bases like sodium acetate can be employed.[1]
-
Microwave Power and Time: These parameters are interdependent and need to be optimized for the specific microwave reactor being used. A typical starting point is 60-100W for 10-30 minutes.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 4-chloroquinazoline (1.0 equiv.), the desired aniline (1.0-1.2 equiv.), and the chosen solvent (e.g., THF/H₂O 1:1, or 2-propanol) to achieve a concentration of approximately 0.1 M of the 4-chloroquinazoline.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 60W) for a specified time (e.g., 20 minutes).[3] It is crucial to monitor the internal temperature and pressure to ensure the reaction proceeds safely.
-
Reaction Monitoring: After the initial irradiation period, cool the reaction mixture to room temperature and check the progress by TLC (e.g., using a mobile phase of petroleum ether-ethyl acetate, 5:1 v/v).[3] If the reaction is incomplete, further irradiation in short intervals (e.g., 5-10 minutes) can be applied.
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the residue with water to remove any water-soluble byproducts and filter the solid product.[3]
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate).[3] Alternatively, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be employed for purification.[12][13]
-
Visualization of the Workflow:
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Purification [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of quinazoline and its analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] We will explore the fundamental principles of microwave heating in chemical reactions and contrast them with conventional thermal methods. This document provides detailed, field-proven protocols for the synthesis of various quinazoline derivatives, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success. By leveraging the unique advantages of microwave irradiation, researchers can significantly accelerate reaction times, improve yields, and often achieve cleaner reaction profiles, contributing to a more sustainable and efficient drug discovery process.[1][3][4][5]
Introduction: The Significance of Quinazolines and the Advent of Microwave Chemistry
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][6] Their diverse pharmacological activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[7][8] Several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature a quinazoline core, highlighting the importance of this scaffold in modern medicine.[9]
Traditional methods for synthesizing quinazolines often require high temperatures, long reaction times, and the use of harsh reagents, which can lead to the formation of byproducts and complicate purification.[2] The emergence of microwave-assisted organic synthesis has revolutionized the field by offering a more efficient, rapid, and environmentally friendly alternative.[10][11]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave irradiation directly heats the reaction mixture.[12][13] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction medium.[12][13]
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient heating.[12][13]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[11][13]
This direct and uniform heating of the reaction mixture offers several key advantages over conventional methods:
-
Rapid Reaction Rates: Reactions can often be completed in minutes rather than hours.[3][14]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product.[1][3]
-
Improved Purity: Cleaner reaction profiles often simplify purification processes.[4]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[10][15]
General Protocol for Microwave-Assisted Synthesis of Quinazoline Analogues
This section provides a generalized, yet detailed, protocol for the synthesis of quinazoline derivatives using a dedicated microwave reactor. The specific starting materials and reaction parameters will vary depending on the desired analogue.
Materials and Reagents
-
Microwave Reactor: A dedicated, single-mode microwave reactor with temperature and pressure sensors is essential for safe and reproducible synthesis.
-
Reaction Vessels: Appropriate microwave-safe glass vials with sealed caps.
-
Starting Materials:
-
Solvents: High-boiling point, polar solvents are generally preferred for their ability to absorb microwave energy efficiently. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, or in some cases, solvent-free conditions can be employed.[6]
-
Catalysts (if required): Acid or base catalysts, or transition metal catalysts may be necessary for certain transformations.[3]
-
Purification Supplies: Silica gel for column chromatography, and appropriate solvents for elution.
-
Analytical Instruments: NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization.
Step-by-Step Protocol
-
Reagent Preparation: In a clean and dry microwave reaction vial, combine the appropriate starting materials, solvent, and catalyst (if applicable). Ensure all reagents are accurately weighed and dispensed.
-
Vial Sealing: Securely cap the reaction vial to prevent any leakage under pressure.
-
Microwave Reactor Setup:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Program the reaction parameters:
-
-
Initiate Synthesis: Start the microwave irradiation. The reactor will monitor the temperature and pressure in real-time.
-
Cooling: Once the reaction is complete, the vial is cooled to a safe handling temperature, typically with compressed air.
-
Work-up and Isolation:
-
Open the vial carefully.
-
Transfer the reaction mixture to a round-bottom flask.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
Otherwise, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the synthesized quinazoline analogue using standard analytical techniques (NMR, Mass Spectrometry, etc.).
Workflow Diagram
Caption: General workflow for microwave-assisted quinazoline synthesis.
Specific Synthetic Protocols and Examples
The versatility of microwave-assisted synthesis allows for the rapid exploration of a wide range of quinazoline analogues. Below are specific examples of established protocols.
One-Pot, Three-Component Synthesis of 4-Aminoquinazolines
This method provides a straightforward route to 4-aminoquinazoline derivatives.[2]
-
Starting Materials: Anthranilonitrile, an orthoester, and an amine.
-
Reaction Scheme:
-
Protocol:
-
In a microwave vial, combine anthranilonitrile (1 mmol), the orthoester (1.2 mmol), and the amine (1.2 mmol).
-
Irradiate in a microwave reactor at 120°C for 10-15 minutes.
-
After cooling, the product can often be precipitated by the addition of a non-polar solvent like hexane and isolated by filtration.
-
Niementowski Quinazoline Synthesis
The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones, which can be significantly accelerated using microwave irradiation.[2]
-
Starting Materials: Anthranilic acid and an amide (e.g., formamide).
-
Reaction Scheme:
-
Protocol:
-
Combine anthranilic acid (1 mmol) and formamide (5 mmol) in a microwave vial.
-
Irradiate under solvent-free conditions at 150-180°C for 5-10 minutes.
-
The crude product can be purified by recrystallization.
-
Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones
This protocol demonstrates the synthesis of quinazolines with substitution at both the 2 and 4 positions.
-
Starting Materials: A 2-aminobenzophenone, an aldehyde, and ammonium formate.
-
Reaction Scheme:
-
Protocol:
-
In a microwave vial, mix the 2-aminobenzophenone (1 mmol), the aldehyde (1.2 mmol), and ammonium formate (5 mmol).
-
Add a minimal amount of a high-boiling solvent like DMF.
-
Irradiate at 150°C for 15-20 minutes.
-
Purify the product by column chromatography.
-
Tabulated Reaction Data
| Protocol | Starting Materials | Key Reagents | Temp (°C) | Time (min) | Typical Yield (%) |
| 3.1 | Anthranilonitrile, Orthoester, Amine | - | 120 | 10-15 | 80-95 |
| 3.2 | Anthranilic Acid | Formamide | 150-180 | 5-10 | 85-98 |
| 3.3 | 2-Aminobenzophenone, Aldehyde | Ammonium Formate | 150 | 15-20 | 75-90 |
Purification and Characterization
The purification and characterization of the synthesized quinazoline analogues are crucial steps to ensure the identity and purity of the final compounds.
Purification
-
Filtration and Recrystallization: For products that precipitate from the reaction mixture or can be easily crystallized, these are straightforward and effective purification methods.
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, and a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used as the mobile phase to separate the desired product from any impurities.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the molecule.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incorrect reaction temperature or time | Optimize the reaction parameters. |
| Inefficient microwave absorption | Use a more polar solvent or add a microwave absorber. | |
| Poor quality starting materials | Ensure the purity of the reagents. | |
| Formation of multiple byproducts | Reaction temperature is too high | Lower the reaction temperature. |
| Reaction time is too long | Reduce the irradiation time. | |
| Difficulty in purification | Similar polarity of product and impurities | Try a different solvent system for chromatography or consider recrystallization from a different solvent. |
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of quinazoline analogues.[1][16] The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of this important heterocyclic scaffold. By understanding the principles of microwave heating and carefully optimizing reaction conditions, scientists can significantly accelerate their drug discovery and development efforts.[5][16]
References
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023-07-10). RSC Advances. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020-03-17). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020-03-17). Frontiers in Chemistry. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024-01-16). MDPI. [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025-08-07). ResearchGate. [Link]
-
ChemInform Abstract: Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Sci-Hub. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022-07-04). Taylor & Francis Online. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020-04-07). Bioorganic & Medicinal Chemistry. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023-04-12). MDPI. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2022-06-16). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023-06-06). International Journal of Novel Research and Development. [Link]
-
Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2025-08-06). ResearchGate. [Link]
-
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
-
PART - 1 INTRODUCTION. BS Publications. [Link]
-
Microwaves in drug discovery and development: A Review. (2025-08-06). ResearchGate. [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024-10-13). ACS Omega. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]
-
Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anubooks.com [anubooks.com]
- 5. epcp.ac.in [epcp.ac.in]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthetic Applications for Microwave Synthesis [cem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of 4-Chloro-2-(4-methylphenyl)quinazoline in Kinase Inhibition Assays: A Detailed Technical Guide
Introduction: The Quinazoline Scaffold in Modern Kinase-Targeted Drug Discovery
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, represents a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, where aberrant signaling drives tumor growth, proliferation, and metastasis.[1][2] Consequently, protein kinases have emerged as one of the most critical classes of therapeutic targets in modern drug development.[3][4]
Within the diverse chemical landscape of kinase inhibitors, the quinazoline core has established itself as a privileged scaffold.[1][3] This heterocyclic motif is a cornerstone of several FDA-approved drugs that potently and selectively inhibit key kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][5] The planar nature of the quinazoline ring system allows for effective interaction within the ATP-binding pocket of kinases, while its substitutable positions offer a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.[2][4]
This technical guide provides a comprehensive overview of the application of a representative quinazoline-based compound, 4-Chloro-2-(4-methylphenyl)quinazoline, in kinase inhibition assays. We will delve into the rationale behind experimental design, provide a detailed, field-proven protocol for determining inhibitory potency using a luminescence-based assay, and discuss the principles of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel kinase inhibitors.
Compound Profile: this compound
| Characteristic | Information |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.72 g/mol |
| Structure | |
| Rationale for Kinase Inhibition | The 2-phenylquinazoline core is a well-established pharmacophore for kinase inhibition. The 4-chloro substituent provides a reactive site for potential covalent modification or can be displaced in nucleophilic substitution reactions for the synthesis of analog libraries. The 4-methylphenyl group at the 2-position contributes to the steric and electronic profile for binding within the kinase active site. |
| Solubility | Typically soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low. For assay purposes, a high-concentration stock solution in 100% DMSO is recommended. |
| Purity | For reliable in vitro assays, purity of >95% is essential to avoid confounding results from impurities. |
Synthesis Note: The synthesis of 4-chloro-2-aryl-quinazolines can be achieved through various established synthetic routes. A common method involves the cyclization of the corresponding N-(2-cyanophenyl)benzamidine followed by chlorination, or the reaction of 2-aminobenzonitrile with a suitable benzoyl chloride derivative, followed by cyclization and chlorination. A general procedure for the synthesis of similar 4-chloroquinazoline derivatives involves refluxing the corresponding quinazolinone precursor with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst such as N,N-dimethylformamide (DMF).[6]
The EGFR Signaling Pathway: A Potential Target
Quinazoline derivatives are renowned for their potent inhibition of the EGFR signaling pathway.[1][3][4] Overexpression or mutation of EGFR is a key driver in several cancers, making it a prime therapeutic target.[1][4] The diagram below illustrates a simplified representation of the EGFR signaling cascade and the point of intervention for a kinase inhibitor.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
The following protocol details a robust and high-throughput compatible method for determining the IC₅₀ value of this compound against a target kinase (e.g., EGFR, VEGFR, or other kinases of interest). This protocol is based on the principle of the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after the kinase reaction.[7][8][9] The luminescence signal is inversely proportional to the kinase activity.
I. Materials and Reagents
-
Test Compound: this compound
-
Kinase: Purified, active kinase of interest (e.g., recombinant human EGFR).
-
Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR).
-
ATP: High-purity ATP solution.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT. Note: Buffer composition may need optimization depending on the specific kinase.
-
DMSO: Anhydrous, cell culture grade.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (or equivalent) containing Kinase-Glo® Reagent and Buffer.
-
Plates: White, opaque, flat-bottom 96- or 384-well microplates suitable for luminescence measurements.
-
Equipment:
-
Multichannel pipettes
-
Plate shaker
-
Luminometer with plate reading capabilities
-
II. Experimental Workflow
Caption: Step-by-step workflow for the kinase inhibition assay.
III. Detailed Step-by-Step Methodology
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be your intermediate compound plate.
-
Assay Plate Setup: a. In a white, opaque 96-well plate, add 1 µL of each serially diluted compound or DMSO (for vehicle control) to the appropriate wells. b. Prepare a "no enzyme" control by adding 1 µL of DMSO to separate wells. This will represent 100% inhibition. c. Prepare a "0% inhibition" control by adding 1 µL of DMSO to another set of wells. This will represent the maximum kinase activity.
-
Kinase Addition and Pre-incubation: a. Prepare a working solution of the kinase in assay buffer at 2x the final desired concentration. b. Add 24 µL of the kinase solution to all wells except the "no enzyme" control wells. Add 24 µL of assay buffer to the "no enzyme" control wells. c. Gently mix the plate on a shaker for 1 minute. d. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare a 2x substrate/ATP mixture in assay buffer. The final concentration of ATP should ideally be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured. A typical starting concentration is 10 µM. b. To initiate the kinase reaction, add 25 µL of the substrate/ATP mixture to all wells. The final reaction volume will be 50 µL.
-
Kinase Reaction Incubation: a. Mix the plate gently on a shaker for 1 minute. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the 0% inhibition control wells).
-
ATP Detection: a. Equilibrate the Kinase-Glo® Reagent to room temperature. b. Add 50 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Signal Stabilization and Measurement: a. Mix the plate on a shaker for 2 minutes to ensure homogeneity. b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
Data Analysis and Interpretation
The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Normalization of Data: a. The raw luminescence units (RLU) are converted to percent inhibition using the following formula:
-
IC₅₀ Curve Fitting: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R, or Python libraries).[10][11] The equation for this model is:
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Bottom is the minimum percent inhibition (constrained to ~0).
-
Top is the maximum percent inhibition (constrained to ~100).
-
LogIC₅₀ is the logarithm of the inhibitor concentration that produces 50% inhibition.
-
HillSlope describes the steepness of the curve.
-
-
Interpretation of Results:
-
The IC₅₀ value represents the potency of the compound. A lower IC₅₀ indicates a more potent inhibitor.
-
The R² value of the curve fit should be >0.95 to ensure a good fit of the data to the model.
-
The Hill Slope provides insights into the binding stoichiometry. A Hill slope of ~1 suggests a 1:1 binding interaction.
-
Example Data Presentation
| Concentration (nM) of this compound | % Inhibition (Mean ± SD) |
| 10000 | 98.5 ± 2.1 |
| 3333 | 95.2 ± 3.5 |
| 1111 | 88.7 ± 4.2 |
| 370 | 75.1 ± 5.5 |
| 123 | 52.3 ± 4.8 |
| 41 | 28.9 ± 3.9 |
| 13.7 | 10.1 ± 2.5 |
| 4.6 | 2.5 ± 1.8 |
| 1.5 | 0.8 ± 1.1 |
| 0.5 | 0.2 ± 0.9 |
| Calculated IC₅₀ (nM) | 115.4 |
Conclusion and Future Directions
This technical guide outlines a comprehensive and robust framework for evaluating the kinase inhibitory potential of this compound. The luminescence-based assay described herein is a highly sensitive, reproducible, and scalable method suitable for both primary screening and detailed mechanistic studies. By following the detailed protocols and data analysis guidelines, researchers can reliably determine the potency of this and other novel quinazoline-based compounds.
Further characterization of promising inhibitors would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Validating the in vitro findings in a cellular context by assessing the inhibition of downstream signaling pathways and cellular proliferation.
-
Structural Biology: Co-crystallization of the inhibitor with the target kinase to elucidate the binding mode at the atomic level.
The quinazoline scaffold continues to be a rich source of innovative kinase inhibitors. The systematic application of the principles and protocols detailed in this guide will undoubtedly accelerate the discovery and development of the next generation of targeted therapeutics.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Pharmaceutical and Biomedical Research.
- Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. (2018). Clinical Journal of the American Society of Nephrology, 13(1), 161-170.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(19), 6653.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15938.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes, 83, 13-16.
- Inhibition of vascular endothelial growth factor (VEGF)/vascular endothelial growth factor receptor (VEGFR) signaling. (n.d.).
- Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies. (2019). World Journal of Cardiology, 11(5), 134-144.
- VEGF/VEGFR Pathway Inhibitors as Anti-Angiogenic Agents. (2011). Current Cancer Drug Targets, 11(5), 598-614.
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. (n.d.).
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). International Journal of Molecular Sciences, 25(2), 1163.
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2020). Molecules, 25(17), 3901.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). RSC Medicinal Chemistry, 14(1), 21-47.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2017). Assay Guidance Manual.
- KINASE_ADP-GloTM Kit Protocol. (n.d.). Carna Biosciences, Inc.
- Data Standardization for Results Management. (2012). Assay Guidance Manual.
- How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?. (2024).
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2017). Journal of Chemistry, 2017, 1-27.
- Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(15), 6992-7014.
- 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (n.d.). ChemicalBook.
- Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (2016).
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Journal of Developing Drugs, 6(3).
- How to calculate IC50. (n.d.).
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Evaluating the Antibacterial Activity of Quinazolines
Introduction: The Promise of Quinazolines in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In this critical landscape, the exploration of novel antimicrobial agents is not just a scientific pursuit but a necessity. Among the heterocyclic compounds that have garnered significant attention are quinazoline and its derivatives.[1][2] These compounds are recognized for their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and even anticancer properties.[1][3] The versatility of the quinazoline scaffold allows for structural modifications that can enhance its potency and spectrum of activity against various pathogens.[1]
Quinazoline derivatives have demonstrated efficacy against a range of clinically significant bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and even challenging methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] Their mechanisms of action are diverse; some have been shown to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, while others interfere with cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).[1][4] Notably, some quinazolinones have been found to bind to the allosteric site of PBP2a in MRSA, a mechanism that is of considerable interest for overcoming resistance.[1][4]
This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial activity of novel quinazoline derivatives. The protocols described herein are grounded in established methodologies and aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8]
I. Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective preliminary assay to qualitatively assess the antibacterial activity of a compound.[9][10] This technique relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition around the well where the compound was placed.[10][11] The size of this inhibition zone provides a relative measure of the compound's antibacterial potency.[9]
Scientific Rationale
This method is based on the principle that an antimicrobial agent will diffuse from a point of high concentration (the well) to a lower concentration in the surrounding agar. If the compound is effective against the test microorganism, a clear zone where no growth occurs will be visible around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. It's a valuable initial screening tool due to its simplicity and ability to test multiple compounds simultaneously.[9]
Protocol: Agar Well Diffusion
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 4-5 well-isolated colonies of the test bacterium.[12]
-
Transfer the colonies into a tube containing sterile saline.[12]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[12][13]
-
-
Inoculation of Agar Plates:
-
Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial suspension.[14]
-
Ensure a uniform lawn of bacteria for consistent results.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a similar tool.[10]
-
Carefully add a defined volume (e.g., 50-100 µL) of the quinazoline test solution (at a known concentration) into each well.[10]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[12]
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for MIC Determination via Broth Microdilution.
Data Presentation: Example MIC Values
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | MRSA ATCC 43300 MIC (µg/mL) |
| Quinazoline A | 4 | 32 | 8 |
| Quinazoline B | 2 | 16 | 2 |
| Ciprofloxacin | 0.5 | 0.015 | 1 |
| Vancomycin | 1 | >128 | 1 |
III. Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration required to inhibit bacterial growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [15]
Scientific Rationale
The MBC is determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto an antibiotic-free agar medium. If the bacteria do not grow on the new medium, it indicates that they were killed by the compound at that concentration.
Protocol: Minimum Bactericidal Concentration
-
Following MIC Determination:
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no visible growth was observed.
-
-
Sub-culturing:
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the quinazoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [16]
-
IV. Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, a robust system of controls and adherence to standardized protocols is essential.
-
Positive and Negative Controls: The inclusion of a known effective antibiotic (positive control) and the solvent (negative control) in each assay validates the experimental conditions and the susceptibility of the test organisms.
-
Quality Control Strains: The use of ATCC (American Type Culture Collection) quality control strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) is critical for verifying the accuracy of the testing methodology. [17]* CLSI Adherence: Strict adherence to CLSI guidelines for inoculum preparation, media, incubation conditions, and interpretation of results ensures that the data generated is standardized and comparable across different laboratories. [8][18]* Replicates: Performing experiments in triplicate or a statistically significant number of replicates is necessary to ensure the reproducibility of the results.
Conclusion
The protocols outlined in this application note provide a comprehensive and rigorous framework for evaluating the antibacterial activity of novel quinazoline derivatives. By employing a combination of qualitative screening and quantitative determination of MIC and MBC, researchers can effectively characterize the antibacterial potential of these promising compounds. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, which is essential for the advancement of new antibacterial agents in the fight against infectious diseases.
References
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Antibacterial activity of quinazoline derivatives. ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a. PMC - PubMed Central. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Quinazolines with reported antibacterial activity. ResearchGate. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
Sources
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. chainnetwork.org [chainnetwork.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. emerypharma.com [emerypharma.com]
- 16. microchemlab.com [microchemlab.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazolines
A Comprehensive Guide to the Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines: Mechanism, Protocol, and Optimization
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents, particularly in oncology. This guide provides a detailed, step-by-step protocol for the synthesis of 4-anilinoquinazolines via the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinazolines and substituted anilines. We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental procedure, and discuss key optimization strategies to empower researchers in drug discovery and development.
The Underlying Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the quinazoline ring system, which makes the C4 position susceptible to nucleophilic attack by the aniline derivative.
The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic C4 carbon of the 4-chloroquinazoline. This initial attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the quinazoline ring is temporarily disrupted in this intermediate.
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast and results in the formation of the stable 4-anilinoquinazoline product and a chloride ion.
The regioselectivity of this reaction, favoring substitution at the C4 position over other positions, is a key feature. Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the carbon atom at the 4-position of a 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[2][3]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lassbio.com.br [lassbio.com.br]
Application Notes and Protocols for Assessing the Viability of Cells Treated with Quinazoline-Based Compounds
Introduction: The Therapeutic Promise of Quinazoline Derivatives and the Critical Role of Viability Assays
Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] A significant number of these compounds have been investigated and developed as potent anticancer agents.[2][3][4] Several quinazoline derivatives have received FDA approval for clinical use in oncology, including gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors.[2][5] The anticancer mechanisms of quinazoline-based compounds are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][6][7]
Given the therapeutic potential of this compound class, rigorous and reliable assessment of their cytotoxic and cytostatic effects is paramount in the drug discovery and development process. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent impact of these compounds on cancer cells. This application guide provides a detailed overview and step-by-step protocols for robust cell viability assays tailored for the evaluation of quinazoline-based compounds. We will delve into the mechanistic basis of each assay, discuss critical experimental considerations, and offer insights to ensure data integrity and reproducibility.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate cell viability assay is a critical decision that can significantly impact the interpretation of results. Different assays measure distinct cellular parameters, and their suitability can vary depending on the specific quinazoline compound's mechanism of action and potential for experimental interference. Here, we compare the most commonly employed assays.
| Assay Principle | Assay Name | Advantages | Disadvantages | Best For |
| Metabolic Activity (Redox) | MTT, MTS, WST-8 | Inexpensive, well-established. | Can be affected by compounds interfering with cellular redox state. MTT requires a solubilization step. | High-throughput screening, initial cytotoxicity assessment. |
| ATP Content | CellTiter-Glo® | Highly sensitive, rapid, fewer steps ("add-mix-measure").[8][9][10] | More expensive than colorimetric assays. | Potent compounds, mechanism of action studies, high-throughput screening. |
| Membrane Integrity/Apoptosis | Annexin V/PI Staining | Distinguishes between early apoptotic, late apoptotic, and necrotic cells.[11][12] Provides mechanistic insights. | Requires flow cytometry, more complex protocol. | Detailed mechanism of action studies, confirming apoptotic cell death. |
I. Metabolic Assays: Measuring Cellular Redox Activity
Metabolic assays are a popular first-line approach for assessing cell viability due to their simplicity and cost-effectiveness. These assays rely on the enzymatic reduction of a substrate by metabolically active cells, resulting in a quantifiable color change.
A. The MTT Assay: A Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability.[13] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Scientific Rationale: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a quantitative measure of cell death or inhibition of proliferation induced by the quinazoline compound. The colorimetric signal is measured using a spectrophotometer.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow of the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinazoline-based compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] Include wells for vehicle control (solvent alone) and untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[8][14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
B. The WST-8 Assay: A More Convenient Alternative
The WST-8 assay, also known as the Cell Counting Kit-8 (CCK-8), is another colorimetric assay that overcomes some of the limitations of the MTT assay.[16] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye.[16][17][18]
Scientific Rationale: Similar to the MTT assay, the amount of formazan produced is directly proportional to the number of living cells.[18] The key advantage of the WST-8 assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step and reducing the risk of disturbing the formazan crystals.[19]
Experimental Workflow: WST-8 Assay
Caption: A simplified workflow of the WST-8 cell viability assay.
Detailed Protocol: WST-8 Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinazoline-based compound stock solution
-
WST-8 Assay Kit (containing WST-8 solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
WST-8 Addition: Add 10 µL of the WST-8 solution to each well.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator.[20] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength of approximately 450 nm using a microplate reader.
II. Luminescent Assays: Quantifying ATP Content
Luminescent assays that measure intracellular ATP levels are a highly sensitive and reliable method for determining cell viability. The amount of ATP in a cell population is directly correlated with the number of viable cells.
The CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a popular choice due to its "add-mix-measure" format, which simplifies the protocol and makes it amenable to high-throughput screening.[9][10] The assay reagent contains a thermostable luciferase and its substrate, luciferin.
Scientific Rationale: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, leading to the emission of light.[21] The luminescent signal is proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.[10] The reagent also contains a cell lysis agent, allowing for the measurement of total intracellular ATP.
Experimental Workflow: CellTiter-Glo® Assay
Caption: The straightforward "add-mix-measure" workflow of the CellTiter-Glo® assay.
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Opaque-walled 96-well sterile plates (to minimize crosstalk)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinazoline-based compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][22] Then, allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
III. Apoptosis Assays: Unveiling the Mechanism of Cell Death
Many quinazoline-based anticancer agents exert their effects by inducing apoptosis.[6][7] Therefore, specifically assaying for apoptosis can provide crucial mechanistic insights into a compound's activity.
The Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[11] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial stages of apoptosis.[11][23]
Scientific Rationale: By labeling cells with fluorescein isothiocyanate (FITC)-conjugated Annexin V, early apoptotic cells can be identified. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, is often used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Experimental Workflow: Annexin V-FITC/PI Assay
Caption: The workflow for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Detailed Protocol: Annexin V-FITC/PI Assay
Materials:
-
Multi-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinazoline-based compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the quinazoline compound as described in the previous protocols.
-
Cell Harvesting: After the treatment period, carefully collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁵ cells/mL.[24]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[23]
Data Interpretation and Considerations for Quinazoline Compounds
-
IC₅₀ Determination: For dose-response studies, the half-maximal inhibitory concentration (IC₅₀) value should be calculated by plotting the percentage of cell viability against the log concentration of the quinazoline compound and fitting the data to a sigmoidal dose-response curve.
-
Potential for Interference: Be aware that some quinazoline compounds may have inherent fluorescence or redox properties that could interfere with certain assays. It is advisable to run compound-only controls (without cells) to assess for any direct interaction with the assay reagents.
-
Cytostatic vs. Cytotoxic Effects: Cell viability assays measure the number of viable cells at a specific time point. A decrease in this number could be due to cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). To distinguish between these, consider performing cell cycle analysis or a proliferation assay (e.g., BrdU incorporation) in parallel.
-
Validation with Multiple Assays: To obtain a comprehensive understanding of a compound's effect on cell viability, it is best practice to use at least two different assays that measure distinct cellular parameters (e.g., a metabolic assay and an apoptosis assay).
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for assessing the effects of quinazoline-based compounds on cell viability. By carefully selecting the appropriate assay, adhering to meticulous experimental technique, and being mindful of potential interferences, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this promising class of therapeutic agents.
References
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Google Scholar) [Link]
-
Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf) [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI) [Link]
-
Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives. (Source: bioRxiv) [Link]
-
Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (Source: PubMed Central) [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (Source: NIH) [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI) [Link]
-
EZcountTM WST-8 Cell Assay Kit. (Source: HiMedia Laboratories) [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: ResearchGate) [Link]
-
Advantages and limitations of using cell viability assays for 3D bioprinted constructs. (Source: ResearchGate) [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (Source: Creative Diagnostics) [Link]
-
CellTiter-Glo Assay. (Source: Oslo University Hospital) [Link]
-
WST-8 CELL PROLIFERATION ASSAY KIT. (Source: OZ Biosciences) [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (Source: YouTube) [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (Source: ACS Publications) [Link]
-
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (Source: ResearchGate) [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay. (Source: YouTube) [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (Source: NIH) [Link]
-
MTT Cell Assay Protocol. (Source: Texas Children's Hospital) [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (Source: NIH) [Link]
-
The Annexin V Apoptosis Assay. (Source: University of Georgia) [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (Source: IntechOpen) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. tribioscience.com [tribioscience.com]
- 17. himedialabs.com [himedialabs.com]
- 18. What is the principle of WST-8 assays? | AAT Bioquest [aatbio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. OUH - Protocols [ous-research.no]
- 23. kumc.edu [kumc.edu]
- 24. creative-diagnostics.com [creative-diagnostics.com]
High-Throughselling Screening Strategies for Quinazoline-Based Compound Libraries: An Application Note and Protocol Guide
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their ability to bind to a wide array of biological targets.[1][2] This versatile nitrogen-containing heterocyclic scaffold is the foundation for numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] Notably, quinazoline-based drugs like gefitinib and erlotinib have revolutionized cancer therapy as potent inhibitors of the epidermal growth factor receptor (EGFR), a key driver in non-small-cell lung cancer.[5][6] The therapeutic potential of this compound class extends to a range of other kinases and signaling pathways, making quinazoline libraries a valuable resource in drug discovery.[5][7]
High-throughput screening (HTS) is an indispensable tool for unlocking the potential of these libraries, enabling the rapid evaluation of thousands of compounds to identify those with a desired biological activity.[8][9] This guide provides a comprehensive overview of HTS methods tailored for quinazoline libraries, offering detailed protocols and insights to navigate the complexities of assay development, execution, and data analysis.
Section 1: Pre-Screening Considerations for Quinazoline Libraries
Before embarking on a high-throughput screening campaign, careful attention to the quality and management of the quinazoline library is paramount to ensure the reliability and reproducibility of the results.
-
Library Design and Quality Control: The structural diversity and drug-like properties of the quinazoline library are critical. It is essential to perform rigorous quality control to verify the identity, purity, and integrity of each compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose. Furthermore, assessing the aqueous solubility of the compounds is crucial, as poor solubility can lead to false negatives or positives in screening assays.[10]
-
Compound Management and Plating: Proper storage and handling of the compound library are essential to prevent degradation. Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then stored at low temperatures. For HTS, these stock solutions are serially diluted and dispensed into multi-well plates (e.g., 384- or 1536-well plates) using automated liquid handling systems to ensure accuracy and minimize variability.[9][10]
Section 2: High-Throughput Screening Assay Formats
The choice of assay format is dictated by the biological target and the desired endpoint. Both biochemical and cell-based assays are widely employed for screening quinazoline libraries.
Biochemical Assays
Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on its target. These assays are often preferred for their simplicity, lower cost, and reduced potential for off-target effects.
Example: Kinase Activity Assays
Given that many quinazoline derivatives are potent kinase inhibitors, assays that measure kinase activity are particularly relevant.[6][11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and widely used technology for this purpose.[12][13]
Principle of TR-FRET Kinase Assay: In a typical TR-FRET kinase assay, a kinase, a fluorescently labeled substrate, and ATP are combined. The kinase phosphorylates the substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium (donor fluorophore) and the substrate's fluorophore (acceptor) into close proximity, allowing for FRET to occur. The resulting TR-FRET signal is proportional to the kinase activity.[14] Quinazoline inhibitors that compete with ATP will reduce substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Detailed Protocol: A Generic TR-FRET Kinase Assay [12][14]
Materials:
-
Purified kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT)[12]
-
Stop solution (e.g., EDTA)
-
Quinazoline compound library in DMSO
-
Low-volume, white, non-binding 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each quinazoline compound from the library plate into the assay plate. Include wells with DMSO only as a negative control (high signal) and a known inhibitor as a positive control (low signal).
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and fluorescein-labeled substrate in assay buffer. Dispense this mix into each well of the assay plate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop Reaction and Detection: Add the stop solution followed by the terbium-labeled antibody.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on intact cells. These assays can measure a wide range of cellular processes, including proliferation, cytotoxicity, and target engagement.
Example: Cell Proliferation/Cytotoxicity Assays
A common primary screen for anticancer compounds is to assess their ability to inhibit cell proliferation or induce cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice for this purpose due to its simplicity and high-throughput compatibility.[15][16]
Principle of CellTiter-Glo® Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[15][16] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[15] A decrease in luminescence indicates either reduced cell proliferation or increased cytotoxicity.
Detailed Protocol: A Generic CellTiter-Glo® Viability Assay [15][16][17]
Materials:
-
Cell culture medium with serum
-
Quinazoline compound library in DMSO
-
Opaque-walled 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the opaque-walled 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add the quinazoline compounds at the desired final concentrations to the cell plates. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes.[16][17] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]
-
Read Plate: Measure the luminescence using a plate reader.
Table 1: Comparison of HTS Assay Formats for Quinazoline Libraries
| Assay Format | Principle | Advantages | Disadvantages |
| Biochemical (e.g., TR-FRET) | Measures direct interaction with a purified target. | High throughput, lower cost, mechanistic insights. | Lacks physiological context, may miss compounds requiring metabolic activation. |
| Cell-Based (e.g., CellTiter-Glo®) | Measures a cellular response in intact cells. | More physiologically relevant, accounts for cell permeability and metabolism. | More complex, higher variability, potential for off-target effects. |
Section 3: HTS Workflow and Data Analysis
A successful HTS campaign relies on a well-defined workflow and rigorous data analysis to identify true "hits" from the vast amount of data generated.[19][20]
HTS Workflow Diagram
Caption: A typical workflow for a high-throughput screening campaign.[7]
-
Primary Screen: The entire quinazoline library is screened at a single, high concentration to identify initial "hits" that exhibit activity above a predefined threshold.[21]
-
Hit Confirmation: The initial hits are re-tested under the same assay conditions to eliminate false positives.[19]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).[19][22]
-
Data Normalization and Hit Identification: Raw data is normalized to control for plate-to-plate and well-to-well variability. Statistical parameters such as the Z'-factor are used to assess the quality of the assay. Hits are typically identified based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls).
-
Counter-screens and Selectivity Profiling: Hits are tested in secondary assays to rule out non-specific activity, assay interference, and to determine their selectivity against related targets.
Section 4: Addressing Challenges in Screening Quinazoline Libraries
Several challenges can arise during the HTS of quinazoline libraries that require careful consideration and mitigation strategies.[23]
-
Compound Solubility: Quinazoline derivatives can sometimes exhibit poor aqueous solubility, which can lead to compound precipitation and inaccurate results.[10] It is advisable to measure solubility early in the process and to be mindful of potential aggregation-based artifacts.
-
Assay Interference: Some compounds may interfere with the assay technology itself. For example, fluorescent compounds can interfere with fluorescence-based readouts. Counter-screens are essential to identify and eliminate such artifacts.[19]
-
Off-Target Effects and Cytotoxicity: In cell-based assays, it is crucial to distinguish between on-target effects and general cytotoxicity. Cytotoxicity assays should be run in parallel, and hits should be profiled for activity against a panel of unrelated targets.
Conclusion: Future Perspectives in Screening Novel Scaffolds
The quinazoline scaffold continues to be a rich source of novel therapeutic agents. As HTS technologies evolve, with advancements in automation, miniaturization, and data analysis, the ability to efficiently screen and identify promising quinazoline-based drug candidates will continue to improve.[24] The integration of high-content screening and phenotypic screening approaches will further enhance our understanding of the complex biological activities of these versatile compounds.
References
-
Hsieh, J. H., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]
-
Ahmad, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Guba, W. (2000). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
-
Ahmad, A., et al. (2016). High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. ResearchGate. Retrieved from [Link]
-
Technology Networks. (2023). High throughput screening in modern drug discovery. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Bio-protocol. (n.d.). High-throughput screen with TR-FRET kinase assay. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Challenges in Secondary Analysis of High Throughput Screening Data. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]
-
American Chemical Society. (2022). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PubMed Central. Retrieved from [Link]
-
Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
Ayati, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
-
National Institutes of Health. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PubMed Central. Retrieved from [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcat.com [ijpcat.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 12. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axxam.com [axxam.com]
- 24. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
Application Notes & Protocols: The Utility of 4-Chloro-2-(4-methylphenyl)quinazoline as a Pivotal Intermediate in Modern Drug Synthesis
Abstract & Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. The versatility of the quinazoline ring system stems from its bicyclic nature, which allows for diverse substitutions, enabling fine-tuning of its biological activity. Among the various quinazoline derivatives, 4-anilinoquinazolines have emerged as a particularly successful class, most notably as potent tyrosine kinase inhibitors (TKIs) in oncology[5][6].
The synthesis of these complex molecules hinges on the availability of highly reactive and versatile intermediates. 4-Chloro-2-(4-methylphenyl)quinazoline is one such pivotal building block. Its strategic importance lies in the C4-chloro substituent, which acts as an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the efficient and regioselective introduction of various amine-containing pharmacophores, a key step in the synthesis of targeted therapeutics like Lapatinib and other EGFR/HER2 inhibitors[5].
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, handling, and application of this compound. It includes a detailed, field-proven protocol for its preparation, an in-depth look at its application in the synthesis of 4-anilinoquinazoline derivatives, and essential characterization data.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in any synthetic workflow. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClN₂ | [7] |
| Molecular Weight | 254.72 g/mol | Calculated |
| Appearance | White to off-white solid/precipitate | [7] |
| Melting Point | 113 - 115 °C | [7] |
| Solubility | Soluble in dichloromethane, chloroform; recrystallizes from petroleum ether. | [7][8] |
| CAS Number | 59490-96-9 | [9] |
2.1 Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for halogenated quinazolines apply.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[10]. Avoid inhalation of dust and contact with skin and eyes[11].
-
Hazards: Chloroquinazolines are generally considered irritants and may be harmful if swallowed or inhaled[10][12]. The primary synthetic reagent, thionyl chloride, is highly corrosive and reacts violently with water; it must be handled with extreme caution.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the chloro group[10].
Synthesis of this compound
The most reliable method for synthesizing the title compound is through the chlorination of its corresponding quinazolinone precursor. This protocol is adapted from established literature procedures[7][8].
3.1 Underlying Principle & Mechanism
The conversion of the 4-oxo group of 2-(4-methylphenyl)quinazolin-4(3H)-one to a 4-chloro group is achieved using a potent chlorinating agent, typically thionyl chloride (SOCl₂). The reaction is catalyzed by N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful and soluble electrophile that facilitates the conversion of the amide to a chloroimidate, which then rearranges to the final product.
3.2 Experimental Protocol
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (equiv.) |
| 2-(4-methylphenyl)quinazolin-4(3H)-one | 236.27 | 7.0 g | 29.6 mmol (1.0) |
| Thionyl Chloride (SOCl₂) | 118.97 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.16 g (2.3 mL) | 29.6 mmol (1.0) |
| Ice | - | ~250 g | - |
| Petroleum Ether (30-60 °C) | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methylphenyl)quinazolin-4(3H)-one (7.0 g).
-
Reagent Addition: In a chemical fume hood, carefully add thionyl chloride (50 mL) to the flask. A slurry will form.
-
Catalyst Addition: While stirring the mixture, slowly and dropwise add N,N-dimethylformamide (2.16 g). Causality Note: The slow addition of DMF is critical to control the initial exothermic reaction as the Vilsmeier reagent forms.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 75 minutes[7]. The mixture should become a clear solution as the reaction progresses.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker containing ~250 mL of crushed ice. Causality Note: This step quenches the excess, highly reactive thionyl chloride and precipitates the water-insoluble product. This must be done slowly and in a fume hood to manage the vigorous evolution of HCl and SO₂ gases.
-
Isolation: Allow the ice to melt completely. Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Purification: Recrystallize the crude product from petroleum ether (30-60 °C fraction) to yield pure this compound as a crystalline solid[7].
-
Drying & Yield: Dry the purified product under vacuum. The expected yield is approximately 6.7 g (around 89%).
Diagram 1: Synthesis of this compound
Caption: Synthetic route from the quinazolinone precursor to the target intermediate.
Application in Drug Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound is as an electrophile in SNAr reactions. The electron-withdrawing effect of the quinazoline nitrogen atoms makes the C4 position electron-deficient and thus highly activated for nucleophilic attack[1][13].
4.1 General Reaction Workflow
The workflow involves the reaction of the chloroquinazoline intermediate with a nucleophile, typically a primary or secondary amine, to form a new C-N bond. This is the foundational reaction for creating the 4-anilinoquinazoline core structure found in many kinase inhibitors[5].
Diagram 2: General Experimental Workflow
Caption: Standard workflow for utilizing the intermediate in drug discovery.
4.2 Case Study: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol demonstrates the synthesis of a model compound, N-(3-ethynylphenyl)-2-(4-methylphenyl)quinazolin-4-amine, a structure analogous to the core of erlotinib and other TKIs. The reaction proceeds via a microwave-assisted N-arylation, a modern and efficient method for this transformation[5].
Procedure:
-
Setup: In a 10 mL microwave vial, combine this compound (255 mg, 1.0 mmol), 3-ethynylaniline (129 mg, 1.1 mmol), and a solvent mixture of THF/H₂O (4:1, 5 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-40 minutes. Causality Note: Microwave irradiation dramatically accelerates the SNAr reaction, often leading to higher yields and cleaner products in shorter times compared to conventional heating[5].
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-anilinoquinazoline product.
Diagram 3: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Characterization & Quality Control
Verification of the final product's identity and purity is essential.
-
Melting Point: Compare the experimentally determined melting point with the literature value (113-115 °C)[7]. A sharp melting point close to this range indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretch from the starting quinazolinone and the appearance of characteristic aromatic C-Cl and C=N stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex, but key signals for the tolyl group's methyl protons (~2.4 ppm) and the aromatic protons on both the quinazoline and tolyl rings should be present and integrate correctly.
-
¹³C NMR: Will confirm the presence of the correct number of aromatic and aliphatic carbons.
-
-
Elemental Analysis: The experimentally determined percentages of C, H, and N should align with the calculated values (Calcd. for C₁₅H₁₁ClN₂: C, 70.73; H, 4.35; N, 11.00)[7].
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its straightforward synthesis and high reactivity at the C4 position make it an ideal scaffold for building libraries of potential drug candidates, particularly within the class of kinase inhibitors. The protocols and data presented herein provide a robust framework for the successful synthesis, handling, and application of this versatile chemical building block.
References
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quinazoline derivatives & pharmacological activities: A review. Retrieved from [Link]
-
A.P.S. Group of Institutions. (2024). Novel quinazoline derivatives: key pharmacological activities. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. National Institutes of Health. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of lapatinib.
-
Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-chlorophenyl)quinazoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
American Chemical Society. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Hydroxyquinazoline. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. 59490-96-9|4-Chloro-2-(p-tolyl)quinazoline|BLD Pharm [bldpharm.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of 4-Chloro-2-(4-methylphenyl)quinazoline
Introduction
4-Chloro-2-(4-methylphenyl)quinazoline is a key intermediate in the synthesis of various biologically active compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of such intermediates is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques for the purity assessment of this compound, ensuring its quality and suitability for downstream applications in drug development.
This document outlines detailed protocols for the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for empirical formula verification. The methodologies are designed to be robust and are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Overall Purity Assessment Workflow
A multi-faceted approach is essential for a thorough purity assessment. The following workflow ensures both the quantification of the main component and the identification and characterization of any potential impurities.
Caption: Overall workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method can separate the main compound from its process-related impurities and degradation products.
Rationale for Method Development
The choice of a C18 column is based on the non-polar nature of the analyte. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is suitable for eluting compounds of intermediate polarity. Gradient elution is often preferred over isocratic elution for impurity profiling as it allows for the separation of compounds with a wider range of polarities. UV detection is appropriate as the quinazoline ring system contains a chromophore that absorbs in the UV region.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
Method Validation
The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and by performing forced degradation studies.
-
Linearity: Assessed by analyzing a series of solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL). A correlation coefficient (R²) of >0.999 is typically required.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The sample should be subjected to stress conditions to induce degradation.
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a powerful technique for the identification and structural elucidation of unknown impurities. It provides molecular weight information and fragmentation patterns that can be used to propose the structures of impurities.
Rationale for LC-MS/MS Analysis
An MS-compatible HPLC method is required, which typically means avoiding non-volatile buffers like phosphate. Formic acid or ammonium acetate are common choices. Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds like quinazolines. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
LC Conditions (MS-compatible):
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to achieve separation, similar to the HPLC method but adapted for the shorter column. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |
Expected Fragmentation Pattern
For this compound (C₁₅H₁₁ClN₂, MW: 254.71 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 255.068. The fragmentation in MS/MS would likely involve characteristic losses from the quinazoline ring system and the substituted phenyl group.
Caption: Predicted major fragmentation pathways for protonated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used for the complete characterization of this compound.
Rationale for NMR Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of the nuclei, and the coupling patterns in the ¹H NMR spectrum reveal the neighboring protons.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to distinguish between CH, CH₂, and CH₃ groups.
Expected ¹H and ¹³C NMR Spectra
Based on the structure of this compound, the following signals are expected:
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons of the quinazoline ring (4H) in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns (doublets, triplets).
-
Aromatic protons of the p-tolyl group (4H) appearing as two doublets in the range of δ 7.2-8.4 ppm.
-
A singlet for the methyl group (3H) at approximately δ 2.4 ppm.
Expected ¹³C NMR Signals (in CDCl₃):
-
Multiple signals in the aromatic region (δ 120-165 ppm) corresponding to the carbon atoms of the quinazoline and p-tolyl rings.
-
A signal for the methyl carbon at approximately δ 21-22 ppm.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₅H₁₁ClN₂), the theoretical elemental composition should be met within an acceptable error margin (typically ±0.4%).
Rationale for Elemental Analysis
This technique is a fundamental method for confirming the identity and purity of a synthesized compound. A significant deviation from the calculated values may indicate the presence of impurities or residual solvents.
Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer.
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at a high temperature (around 900-1000 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
Theoretical vs. Experimental Values
| Element | Theoretical % | Experimental % |
| Carbon (C) | 70.73 | 70.92 |
| Hydrogen (H) | 4.35 | 4.39 |
| Nitrogen (N) | 11.00 | 11.09 |
The experimental values should be in close agreement with the theoretical values for a pure sample.
Conclusion
The purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its quality. A validated RP-HPLC method is essential for accurate purity determination and impurity profiling. LC-MS/MS is invaluable for the identification of unknown impurities, while NMR spectroscopy provides definitive structural confirmation. Elemental analysis serves as a final check of the empirical formula. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the high purity of this compound, contributing to the development of safe and effective medicines.
References
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18). Available at: [Link]
-
This compound | C15H11ClN2 | CID 732018 - PubChem. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]
-
(PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. Available at: [Link]
-
Synthesis of this compound - PrepChem.com. Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]
-
Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Available at: [Link]
-
Elemental Analysis tool. Available at: [Link]
-
An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. Available at: [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - NIH. Available at: [Link]
-
3.2: Determining Empirical and Molecular Formulas - Chemistry LibreTexts. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - MDPI. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]
-
Elemental Analysis: Empirical and Molecular Formulas - YouTube. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-Chloro-2-(4-methylphenyl)quinazoline Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-2-(4-methylphenyl)quinazoline. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
The synthesis of this compound is typically a two-step process. Understanding the potential pitfalls in each stage is crucial for achieving high yields and purity.
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues with the Precursor, 2-(4-methylphenyl)quinazolin-4(3H)-one
Question: My initial cyclization to form the 2-(4-methylphenyl)quinazolin-4(3H)-one precursor is low-yielding or impure. What are the common causes?
Answer: A successful chlorination step is predicated on the quality of your starting quinazolinone. Low yields or impurities at this stage will invariably carry through and complicate the subsequent steps. Let's break down the critical factors for the initial cyclocondensation.
-
Purity of Starting Materials:
-
2-Aminobenzamide: This starting material can degrade over time. Ensure it is pure and dry. Impurities can lead to a host of side products.
-
p-Tolualdehyde: Aldehydes are notoriously prone to oxidation to the corresponding carboxylic acid (p-toluic acid). The presence of this acid can interfere with the reaction. It is best practice to use freshly distilled or recently purchased aldehyde.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for driving the reaction to completion. While various solvents can be used, high-boiling point solvents like DMSO or DMF, or even solvent-free melt conditions, are often employed to facilitate the dehydration required for cyclization.
-
Catalyst: While some syntheses proceed without a catalyst, an acid or base catalyst can significantly improve reaction rates and yields. For instance, Lewis acids like BF₃-Et₂O have been shown to be effective in related quinazoline syntheses.[1]
-
Water Removal: The final cyclization step involves the elimination of a water molecule. Inadequate removal of water can shift the equilibrium back towards the starting materials or an intermediate Schiff base. If not using high temperatures, consider methods for azeotropic water removal.
-
-
Side Reactions: The primary side reaction is the incomplete cyclization, resulting in the isolation of the N-(2-carbamoylphenyl)-p-toluimine intermediate. Ensure your reaction goes to completion by monitoring via Thin Layer Chromatography (TLC) until the starting materials are fully consumed.
Part 2: The Critical Chlorination Step
Question: I'm getting a very low yield of this compound after chlorination with thionyl chloride (SOCl₂) and DMF. What's going wrong?
Answer: This is the most common and critical point of failure in the synthesis. The conversion of the stable, high-melting quinazolinone to the more reactive 4-chloro derivative is a sensitive process. Low yields typically stem from one of four areas: incomplete reaction, product degradation, side reactions, or mechanical loss during work-up.
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride (SOCl₂): Use a fresh bottle of SOCl₂. Over time, it can decompose into HCl, SO₂, and other species, reducing its efficacy. It is almost always used in large excess to act as both the reagent and the solvent.
-
N,N-Dimethylformamide (DMF): DMF is not just a solvent here; it is a catalyst that reacts with SOCl₂ to form the Vilsmeier reagent (dimethylchloromethyleneiminium chloride), which is the true electrophilic species that activates the quinazolinone.[2][3] A catalytic amount is sufficient. Adding too much can sometimes complicate the work-up. A typical procedure uses a small amount of DMF added slowly to the mixture of the quinazolinone and thionyl chloride.[2]
-
-
Reaction Mechanism and Temperature:
-
The reaction proceeds via the formation of the Vilsmeier reagent, which then activates the carbonyl group of the quinazolinone, allowing for nucleophilic attack by the chloride ion.
-
Temperature Control is Paramount: The initial addition of DMF to SOCl₂ is exothermic and should be done cautiously. The subsequent reaction requires heating to reflux to proceed at a reasonable rate.[2][4] However, excessive temperatures or prolonged heating can lead to the formation of intractable tars and decomposition products. 4-haloquinazolines are known to be unstable under harsh conditions.[5]
-
Caption: Catalytic role of DMF in the chlorination of quinazolinones.
Question: My reaction mixture turns black and tarry during the reflux. How can I prevent this?
Answer: Dark coloration and tar formation are classic signs of decomposition. This is a common issue in chlorination reactions involving heterocyclic systems.
-
Cause: This is almost certainly due to excessive heat or reaction time. The target molecule, while more stable than some halo-heterocycles, can degrade under the harsh acidic conditions and high temperatures of the refluxing SOCl₂.
-
Solution:
-
Strict Temperature Control: Ensure your reflux temperature is not unnecessarily high. Use a heating mantle with a temperature controller and an oil bath for uniform heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. A typical reflux time is between 1 to 4 hours.[2][4] Over-refluxing provides no benefit and only increases the likelihood of decomposition.
-
Ensure Anhydrous Conditions: Moisture can react with SOCl₂ to produce HCl and SO₂, which can contribute to degradation pathways. Ensure your glassware is oven-dried and your quinazolinone starting material is perfectly dry.
-
Question: The work-up procedure seems complex and I suspect product loss. What is an optimal work-up and purification strategy?
Answer: This is another area where significant yield can be lost. The goal is to neutralize the excess reagent and isolate the product without promoting hydrolysis or other side reactions. 4-Chloroquinazolines are sensitive to nucleophiles, including water, especially under non-neutral pH.
Recommended Work-up and Purification Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent (Optional but Recommended): Carefully remove the excess SOCl₂ under reduced pressure (using a vacuum pump with an appropriate trap for the corrosive fumes). This significantly reduces the exotherm and violence of the subsequent quenching step.
-
Quenching: The most common method is to pour the reaction mixture slowly into a large beaker of crushed ice or ice-water.[2] This hydrolyzes the remaining Vilsmeier reagent and excess SOCl₂. Perform this step in a well-ventilated fume hood. The addition is highly exothermic and will release large amounts of HCl and SO₂ gas.
-
Neutralization and Extraction:
-
Once the ice has melted, the product often precipitates as a solid.[2] However, the aqueous layer will be strongly acidic.
-
To prevent hydrolysis of your product back to the quinazolinone, it's advisable to proceed to extraction quickly. If the product has precipitated, it can be collected by filtration.
-
If the product is not solidifying, extract the aqueous suspension with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3]
-
Before extraction, you may consider carefully neutralizing the acidic solution with a base like sodium bicarbonate or dilute ammonium hydroxide until it is neutral or slightly basic. This will minimize product hydrolysis but must be done cautiously due to gas evolution.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a non-polar solvent like petroleum ether or a hexane/ethyl acetate mixture.[2]
-
Column Chromatography: If recrystallization fails to yield pure product, silica gel chromatography is a reliable alternative.
-
Optimization Strategy Summary
If you are facing low yields, a systematic approach to optimization is required. The following table outlines key parameters to investigate.
| Parameter | Standard Condition | Optimization Variable | Rationale for Change |
| Chlorinating Agent | SOCl₂ (Thionyl Chloride) | POCl₃ (Phosphorus Oxychloride) | POCl₃ is a common alternative. The reaction mechanism is similar, but reactivity and side-product profiles may differ.[6] |
| Reaction Time | 1-4 hours at reflux | 30 min, 1 hr, 2 hrs, 4 hrs | Minimize reaction time to prevent product degradation. Monitor by TLC to find the optimal point where SM is consumed. |
| Temperature | Reflux (~76 °C for SOCl₂) | 50 °C, 60 °C, Reflux | Lowering the temperature may reduce decomposition, but will also slow the reaction rate. A balance must be found. |
| DMF Concentration | Catalytic (e.g., 0.3 eq) | 0.1 eq, 0.5 eq, 1.0 eq | Ensure enough is present to catalyze the reaction, but avoid large excess which can complicate workup. |
| Work-up Quench | Pour into ice water | Add reaction mix to cold, saturated NaHCO₃ solution | Quenching directly into a basic solution can neutralize acid immediately, potentially reducing hydrolysis of the product. This must be done with extreme caution due to vigorous gas evolution. |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting low yields.
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. (2012). Advanced Materials Research. [Link]
- Process for the preparation of 4-haloquinazolines.
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2014). Organic Chemistry International. [Link]
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. figshare.com [figshare.com]
Side product formation in quinazoline synthesis and prevention
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges in quinazoline synthesis, with a focus on preventing side product formation.
Introduction to Quinazoline Synthesis Challenges
Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] While various synthetic methods exist, each presents unique challenges, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide offers expert insights and practical solutions to navigate these complexities.
Troubleshooting Guide: Side Product Formation
This section addresses specific side products encountered during common quinazoline synthesis routes and provides actionable strategies for their prevention.
Issue 1: Formation of Dihydroquinazoline Impurities in Dehydrogenative Coupling Reactions
Question: I am synthesizing a 2-substituted quinazoline via a metal-catalyzed dehydrogenative coupling of a 2-aminobenzylamine with an alcohol/aldehyde, but I am isolating a significant amount of the corresponding 1,2-dihydroquinazoline side product. How can I promote complete oxidation to the desired quinazoline?
Answer: The incomplete oxidation to the quinazoline is a common issue in dehydrogenative coupling reactions. The final aromatization step is crucial and can be influenced by several factors.
Causality and Prevention Strategy:
-
Insufficient Oxidant: In many aerobic oxidations, the mass transfer of oxygen from the air can be rate-limiting.
-
Solution: Ensure vigorous stirring to maximize the surface area between the gas and liquid phases. If using air as the oxidant, consider switching to pure oxygen (O₂), ensuring proper safety precautions are in place. For reactions not relying on air, the choice and stoichiometry of the chemical oxidant are critical. Oxidants like TBHP (tert-butyl hydroperoxide), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even molecular iodine can be effective.[5]
-
-
Catalyst Activity: The catalyst may not be efficient enough to facilitate the final dehydrogenation step.
-
Solution: For copper-catalyzed systems, the addition of a co-catalyst or specific ligands can be beneficial. For instance, the CuCl/DABCO/4-HO-TEMPO system has been shown to be effective for aerobic oxidative reactions.[3][6][7] For ruthenium-catalyzed reactions, the choice of ligand is critical for selectivity and efficiency.[8]
-
-
Reaction Temperature and Time: The energy barrier for the final aromatization step might not be met under the current reaction conditions.
-
Solution: A systematic increase in the reaction temperature in increments of 10-20 °C can be beneficial. Similarly, extending the reaction time may allow for the complete conversion of the dihydroquinazoline intermediate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time.
-
Illustrative Workflow for Optimizing Oxidation:
Caption: Troubleshooting workflow for incomplete oxidation.
Issue 2: Regioselectivity Problems in the Friedländer Synthesis
Question: I am performing a Friedländer annulation with an unsymmetrical ketone and a 2-aminoarylketone, and I am getting a mixture of linear and angular quinoline regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity in the Friedländer synthesis is a well-documented challenge and is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via an aldol-type condensation or a Schiff base formation mechanism.[9]
Causality and Prevention Strategy:
-
Kinetic vs. Thermodynamic Control: The formation of the less substituted (kinetic) or more substituted (thermodynamic) enolate from the unsymmetrical ketone determines the initial point of attack and, thus, the final regioisomer.
-
Base-Catalyzed Reactions: Strong, non-nucleophilic bases at low temperatures (e.g., LDA at -78 °C) favor the formation of the kinetic enolate, leading to the less substituted quinoline. Weaker bases at higher temperatures (e.g., KOH or NaOH in refluxing ethanol) tend to favor the thermodynamic enolate, resulting in the more substituted quinoline.[10][11]
-
Acid-Catalyzed Reactions: Acidic conditions typically favor the formation of the more stable, thermodynamic product.[9][10] Catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions have been used effectively.[12]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity.[13][14]
-
Solution: A solvent screen is highly recommended. Non-polar solvents like toluene may favor one isomer, while polar protic solvents like ethanol may favor the other.[14]
-
-
Lewis Acid Catalysis: Certain Lewis acids can chelate to the reactants, directing the condensation to a specific site.
-
Solution: Indium(III) triflate (In(OTf)₃) has been reported to be a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[15]
-
Table 1: General Guide for Controlling Regioselectivity in Friedländer Synthesis
| Desired Isomer | Catalyst Type | Typical Conditions | Mechanistic Preference |
| Less Substituted | Strong, non-nucleophilic base (e.g., LDA) | Low temperature (-78 °C), aprotic solvent (e.g., THF) | Kinetic enolate formation |
| More Substituted | Weaker base (e.g., KOH, NaOH) or Acid (e.g., HCl, pTSA) | Higher temperature (reflux), protic or aprotic solvent | Thermodynamic enolate formation |
| High Selectivity | Lewis Acid (e.g., In(OTf)₃) | Solvent-free, moderate to high temperature | Directed condensation |
Issue 3: Side Product Formation from Starting Materials in Niementowski Synthesis
Question: In my Niementowski synthesis of a quinazolinone from anthranilic acid and an amide, I am observing significant amounts of unreacted anthranilic acid and what appears to be a self-condensation product of the anthranilic acid. What is causing this and how can I improve the yield of my desired product?
Answer: The Niementowski reaction, which involves the condensation of anthranilic acid with an amide at high temperatures, can be prone to side reactions if the conditions are not optimal.[16][17][18][19]
Causality and Prevention Strategy:
-
Sublimation of Anthranilic Acid: Anthranilic acid can sublime at the high temperatures often required for the Niementowski reaction (typically 130-220 °C), leading to a change in the stoichiometry of the reactants in the reaction mixture.
-
Solution: Conduct the reaction in a sealed tube or under a gentle stream of an inert gas (like nitrogen or argon) with a condenser to minimize the loss of starting material.
-
-
Decarboxylation and Self-Condensation: At elevated temperatures, anthranilic acid can decarboxylate or react with itself, leading to various polymeric byproducts.
-
Solution: The use of microwave irradiation can significantly reduce the reaction time and often leads to cleaner reactions with higher yields by minimizing the time the reactants are exposed to high temperatures.[16][18] Additionally, ensuring the amide reactant is of high purity and used in a slight excess can help drive the reaction towards the desired product.
-
-
Reaction Rate: The initial acylation of the anthranilic acid might be too slow, allowing for side reactions to become more prominent.
-
Solution: While traditionally run neat, the addition of a high-boiling point, inert solvent like Dowtherm A or sulfolane can sometimes improve heat transfer and lead to a more controlled reaction.
-
Optimized Protocol for Niementowski Quinazolinone Synthesis (Microwave-Assisted):
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (1.0 eq) and the desired amide (1.2-1.5 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180 °C for 10-30 minutes. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[20][21]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in copper-catalyzed quinazoline syntheses?
A1: In copper-catalyzed reactions, particularly those involving Ullmann-type couplings, common side reactions include homocoupling of the starting materials and the formation of N-arylated intermediates that fail to cyclize.[22] To minimize these, careful control of the ligand, base, and temperature is crucial. The use of air or another suitable oxidant is also critical for the final aromatization step.[6][22]
Q2: How can I prevent the formation of quinazolinone byproducts when I am trying to synthesize a quinazoline?
A2: The formation of a quinazolinone instead of a quinazoline often occurs when there is a source of oxygen and water in the reaction, particularly at high temperatures. This can lead to the oxidation of the C4 position. To prevent this, ensure that the reaction is carried out under strictly anhydrous and inert conditions (e.g., using dried solvents and an argon or nitrogen atmosphere). If the synthesis involves an oxidation step, choose an oxidant that is selective for C-H/N-H dehydrogenation rather than C=O bond formation.[2]
Q3: My purification by column chromatography is not separating my quinazoline product from a closely related impurity. What are my options?
A3: If standard silica gel chromatography is insufficient, several strategies can be employed. First, try a different solvent system with varying polarity or use a gradient elution. If that fails, consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18). For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Recrystallization from a carefully chosen solvent system can also be a powerful purification technique for solid products.
Q4: Can solvent choice influence the outcome of my quinazoline synthesis?
A4: Absolutely. The solvent can affect reactant solubility, reaction rates, and even the reaction mechanism, which in turn influences the product distribution and yield.[23] For example, in Friedländer synthesis, solvent polarity can impact the regioselectivity.[13][14] In metal-catalyzed reactions, coordinating solvents like DMF or DMSO can sometimes act as ligands, influencing the catalyst's activity and selectivity. It is always advisable to perform a small-scale solvent screen during reaction optimization.[24][25]
Reaction Pathway Visualization:
Caption: Competing pathways in common quinazoline syntheses.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Al-Suaily, M. A., & El-Faham, A. (2022). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 12(45), 29473-29495. [Link]
-
Upadhyay, A., & Kumar, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 709935. [Link]
-
Kumar, A., & Sharma, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 981591. [Link]
-
Al-Ostath, A., & El-Faham, A. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(16), 4946. [Link]
-
Singh, R., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6523. [Link]
-
Singh, R., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6523. [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
-
Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 12(17), 3940–3943. [Link]
-
American Chemical Society. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Journal of Chemical Education, 99(12), 4065–4073. [Link]
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. [Link]
-
ResearchGate. (n.d.). Mechanism involved in the formation of quinazoline (1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]
-
Semantic Scholar. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2 -Aminoacetophenone: Angular versus Linear Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Retrieved from [Link]
-
Wikipedia. (2026, January 8). Niementowski quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. Molecules, 25(8), 1915. [Link]
-
Semantic Scholar. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 825. [Link]
-
Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]
-
YouTube. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Quinazoline Reactions
Welcome to the technical support center for quinazoline synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face, particularly concerning the pivotal role of solvents in determining reaction success. This resource moves beyond simple protocols to explain the causality behind solvent selection, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during quinazoline synthesis. Each issue is analyzed from the perspective of solvent interaction, providing both diagnostic insights and actionable solutions.
Q1: My quinazoline synthesis is resulting in a very low or no product yield. How can I troubleshoot this based on my solvent choice?
A1: Low or no yield is a common frustration, often directly traceable to suboptimal solvent conditions.[1] The solvent's primary roles are to dissolve reactants, facilitate effective collisions, and stabilize intermediates or transition states. If the yield is poor, the solvent may be failing in one of these critical functions.
Probable Causes & Solutions:
-
Poor Reactant Solubility: If your starting materials (e.g., anthranilic acid derivative, amine, or carbonyl compound) are not fully soluble, the reaction is limited to a heterogeneous phase, drastically reducing reaction rates.
-
Solution: Switch to a solvent with better solubilizing power for your specific reactants. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile (CH₃CN) are excellent starting points due to their ability to dissolve a wide range of organic molecules.[1][2][3] In some cases, polar protic solvents like ethanol or even water have proven effective, particularly in certain green chemistry protocols.[2][4]
-
-
Inappropriate Solvent Polarity: The mechanism of quinazoline formation often involves charged intermediates or polar transition states. A solvent with the wrong polarity can hinder the reaction.
-
Insight: Polar solvents are generally favored as they can stabilize these charged species, lowering the activation energy of the key cyclization steps.[3] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, polar solvents like DMF and water give excellent yields (85-91%), while non-polar solvents like toluene and THF are reported to be ineffective.[2]
-
Solution: If using a non-polar solvent like toluene or hexane, consider switching to a polar aprotic solvent. If your reaction is already in a polar solvent but failing, the issue may be more complex, involving base/catalyst incompatibility with the solvent.
-
-
Reaction Temperature Limitation: The chosen solvent must be able to reach the required temperature for the reaction to proceed at a reasonable rate without boiling. Many quinazoline syntheses, such as the Niementowski or Friedländer reactions, require elevated temperatures.[1][5]
-
Solution: Ensure your solvent's boiling point is high enough for the required reaction temperature. If your protocol requires 150 °C, using a solvent like ethanol (BP 78 °C) is unsuitable. High-boiling point solvents like DMF (BP 153 °C), DMSO (BP 189 °C), or toluene (BP 111 °C) offer a wider operational range.[1][5]
-
Q2: I'm observing significant side product formation. Could my solvent be directing the reaction down an undesired pathway?
A2: Absolutely. The solvent does not just create the environment; it can actively influence the reaction's regioselectivity and chemoselectivity by selectively stabilizing one transition state over another.
Probable Causes & Solutions:
-
Competing Reaction Pathways: In many quinazoline syntheses, alternative cyclizations or intermolecular reactions can compete with the desired product formation.[2]
-
Insight: The solvent's polarity can be a deciding factor. For some substrates, polar solvents may favor the C(sp²)-N bond formation required for the quinazoline ring, while nonpolar solvents could inadvertently promote pathways leading to other heterocyclic systems like benzimidazoles.[3]
-
Solution: Analyze the structure of your side product. If it appears to result from an alternative cyclization, changing the solvent polarity is a primary troubleshooting step. A systematic screen from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., Ethanol) can reveal the optimal conditions to favor your desired product.
-
-
Solvent Participation in the Reaction: While less common, some solvents can participate in side reactions, especially under harsh conditions (e.g., strong acid/base, high temperature).
-
Solution: Scrutinize your reaction conditions. If using a reactive solvent, consider switching to a more inert alternative. For example, high-boiling point ethers or hydrocarbons may be suitable if polarity requirements are met.
-
Q3: I am struggling with product purification and recrystallization. How do I select the right solvent system?
A3: Purification is a critical final step, and solvent selection is paramount for successful recrystallization. The ideal recrystallization solvent is one in which your desired compound has high solubility at high temperatures but low solubility at low temperatures.[2]
Protocol: Recrystallization Solvent Screening
-
Initial Solubility Test: Place a small amount of your crude product (a few milligrams) into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, hexane, water, acetone) dropwise at room temperature. Observe the solubility. A good candidate will show poor solubility at this stage.
-
Heating: Gently heat the tubes containing solvents where the product was poorly soluble. The ideal solvent will fully dissolve the product upon heating.
-
Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces high-quality crystals with a significant reduction in soluble impurities is your optimal choice.[2]
-
Solvent Mixtures: If a single solvent is not ideal, try solvent mixtures. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then cool slowly. Common mixtures include ethyl acetate/hexane and ethanol/water.[6]
| Problem | Probable Cause | Recommended Solution | Citation |
| Low / No Yield | Poor reactant solubility or inappropriate solvent polarity. | Switch to a high-boiling polar aprotic solvent like DMF or DMSO. | [1][2][3] |
| Side Product Formation | Solvent stabilizing an undesired reaction pathway. | Screen a range of solvents with varying polarities (e.g., Toluene, Acetonitrile, Ethanol). | [3] |
| Reaction Not Starting | Reaction temperature is too low for the chosen solvent. | Select a solvent with a boiling point that allows for the necessary reaction temperature. | [1][5] |
| Purification Difficulty | Incorrect choice of recrystallization solvent. | Perform a systematic solvent screen to find a system where the product is soluble when hot and insoluble when cold. | [2][6] |
| Table 1: Troubleshooting Summary: Solvent-Related Problems & Solutions. |
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions regarding solvent selection for quinazoline reactions, including modern and green chemistry approaches.
Q1: How does solvent polarity fundamentally impact quinazoline synthesis?
A1: Solvent polarity is arguably the most critical factor. Its impact is rooted in the reaction mechanism. Quinazoline syntheses, like the Niementowski and Friedländer reactions, involve nucleophilic attacks and condensation steps that often proceed through polar or charged transition states.[7][8]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at stabilizing both anions and cations. They can sometimes participate in the reaction or interfere with certain catalysts but are often used in green synthesis protocols.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations and stabilizing polar transition states, which can significantly accelerate the rate of many organic reactions. They are frequently the solvents of choice for high yields in quinazoline synthesis.[2][3][9]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are poor at stabilizing charged species. They are typically used when reactants are non-polar or when a reaction proceeds through a non-polar mechanism. In the context of quinazoline synthesis, they are often less effective unless used in specific base-mediated reactions.[2][7]
Q2: When should I consider solvent-free conditions for my reaction?
A2: Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry and are surprisingly effective for many quinazoline syntheses, especially when paired with microwave irradiation.[10][11][12]
Consider solvent-free conditions when:
-
Applying Microwave Irradiation: Microwaves can directly heat the reactant mixture, often leading to dramatic rate enhancements and high yields in minutes, eliminating the need for a solvent to transfer heat.[13][14] The first highly accelerated Niementowski reaction under solvent-free microwave conditions was a landmark in this area.[13]
-
Using Solid Supports: Reactants can be adsorbed onto a solid support like silica gel or montmorillonite K-10 clay, which can facilitate the reaction and, in some cases, act as a catalyst.[13][14]
-
Improving Reaction Efficiency: Eliminating the solvent simplifies work-up, reduces waste, and can sometimes lead to cleaner reactions and higher yields.[11][12]
Q3: What are "green" solvent alternatives for quinazoline synthesis and when are they appropriate?
A3: Green chemistry principles encourage the use of less hazardous and more sustainable solvents. For quinazoline synthesis, several excellent alternatives to traditional volatile organic compounds (VOCs) have been developed.
-
Deep Eutectic Solvents (DESs): These are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point lower than the individual components. A common example is a mixture of choline chloride and urea.[15][16] DESs are biodegradable, have low toxicity, and can be tuned for specific solubility properties. They have been successfully used in the synthesis of 3-substituted-quinazolin-4(3H)-ones.[15][16]
-
Bio-Sourced Solvents: Solvents derived from biomass are gaining traction. Eucalyptol and pinane have been reported as effective green solvents for the synthesis of quinazolinethiones and quinazolinones, respectively.[17][18][19]
-
Water: When feasible, water is an ideal green solvent. It is non-toxic, non-flammable, and inexpensive. Certain catalyst-free Friedländer reactions have been shown to produce excellent yields in water at elevated temperatures.[5]
Q4: How does microwave irradiation affect my choice of solvent?
A4: Microwave-assisted synthesis (MAS) has revolutionized many heterocyclic preparations, including those of quinazolines.[4][13] The choice of solvent is still critical but is governed by slightly different principles than conventional heating.
-
Solvent Polarity and Microwave Absorption: The efficiency of microwave heating depends on the solvent's ability to absorb microwave energy, which is related to its dielectric properties. Polar solvents like ethanol, DMF, and acetic acid absorb microwaves efficiently and heat up rapidly, which can accelerate the reaction.[4]
-
Solvent-Free MWI: As discussed, many reactions proceed exceptionally well without any solvent under microwave irradiation.[13][14] This is often the most efficient and greenest approach.
-
Sealed-Vessel Reactions: Microwave reactors allow for reactions to be run in sealed vessels above the solvent's atmospheric boiling point. This enables the use of lower-boiling, less hazardous solvents like ethanol or acetonitrile at temperatures they could not otherwise reach, expanding their utility.[4]
| Solvent Type | Examples | Key Properties | Typical Application in Quinazoline Synthesis | Citation |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no H-bond donation | General purpose, high-yield syntheses; stabilizes polar intermediates. | [2][3] |
| Polar Protic | Ethanol, Water, Acetic Acid | H-bond donors; can solvate anions and cations | Green chemistry protocols; microwave synthesis; acid-catalyzed reactions. | [4][5] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low dielectric constant | Specific base-mediated reactions (e.g., Friedländer); less common. | [7] |
| Green Solvents | Deep Eutectic Solvents (DES), Pinane, Eucalyptol | Biodegradable, low toxicity, renewable source | Sustainable synthesis protocols, often with good yields. | [15][17][18] |
| Table 2: Common Solvent Classes for Quinazoline Synthesis and Their Applications. |
Visualized Workflows and Concepts
To further aid in your experimental design, the following diagrams illustrate key decision-making processes and conceptual relationships in solvent optimization.
Diagram 1: A decision-making workflow for initial solvent selection in quinazoline synthesis.
Diagram 2: The relationship between solvent polarity and its effect on reaction intermediates and outcomes.
References
-
Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Green Chemistry Letters and Reviews, 13(2), 119-129. [Link]
-
Heravi, M. M., Malakooti, R., & Ghavidel, M. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 754. [Link]
-
Heravi, M. M., Malakooti, R., & Ghavidel, M. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 754. [Link]
-
Sasson, Y., & Figueras, F. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry – A European Journal. [Link]
-
Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]
-
Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-96. [Link]
-
Kulkarni, M. V., et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Arkivoc, 2005(13), 98-108. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13, 22896-22903. [Link]
-
Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]
-
Saini, R., et al. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Kulkarni, M. V., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [Link]
-
Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
-
Bucciol, F., et al. (2023). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]
-
Al-Obaidi, A. M. J. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 5(4), 316-328. [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2014). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate. [Link]
-
Sharma, P., et al. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect. [Link]
-
Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech Journal of Pharmaceutical Sciences, 3(2), 57-67. [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2014). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Catalysis. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 25, 1-24. [Link]
-
Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Chlorinated Quinazoline Compounds
Welcome to the technical support center for challenges in the purification of chlorinated quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, practical issues during the isolation and purification of these valuable heterocyclic scaffolds. My goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you troubleshoot effectively and improve the purity, yield, and scalability of your work.
Part 1: General Principles & Frequently Asked Questions
This section addresses high-level strategic decisions you'll face when planning the purification of a chlorinated quinazoline derivative.
Q1: What are the primary challenges I should anticipate when purifying chlorinated quinazolines?
A1: Chlorinated quinazolines present a unique combination of purification challenges stemming from their chemical nature. Firstly, their often-planar, heteroaromatic structure can lead to poor solubility in common chromatography solvents, especially less polar ones like hexanes, making column loading and recrystallization difficult.[1] Secondly, the starting materials or intermediates, such as the corresponding quinazolin-4-ones, can have very similar polarities to the final product, complicating separation by chromatography.[2] Finally, the chlorination step itself (e.g., using POCl₃ or SOCl₂) can introduce problematic impurities, such as hydrolysis back to the starting quinazolinone, or the formation of regioisomers if multiple reactive sites are available.[3][4][5] Careful analytical assessment is crucial before beginning any purification campaign.
Q2: How do I choose the best initial purification strategy: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurity profile as determined by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Recrystallization is an excellent and cost-effective choice for removing minor impurities, especially if your crude product is already >90% pure and you are working on a multi-gram scale.[6][7] It is highly effective if the impurities have a significantly different solubility profile than your target compound.[8]
-
Column Chromatography is the more versatile and generally preferred method when the crude material contains multiple components with varying polarities, such as unreacted starting materials and by-products.[6][9] It is almost always necessary for complex mixtures or when a very high degree of purity is required on the first pass.
The following workflow provides a general decision-making framework.
Caption: General purification workflow for chlorinated quinazolines.
Q3: My chlorinated quinazoline seems to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A3: This is a common and frustrating issue. Standard silica gel is acidic (pH ≈ 4.5-5.5), and this acidic surface can catalyze the hydrolysis of the chloro group, particularly at the C4 position, converting your product back into the more polar quinazolin-4-one starting material. This appears as a new, lower Rf spot on your TLC plates as the column runs.
Prevention Strategies:
-
Neutralize the Silica: You can pre-treat your silica gel by slurrying it in the initial, least polar mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which can prevent this acid-catalyzed degradation.[8] Be aware that the elution order of your compounds may change compared to silica.
-
Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than you might otherwise choose to speed up elution, even if it means a slight sacrifice in separation from very close-running impurities.
Part 2: Troubleshooting Guide for Column Chromatography
Column chromatography is often the most critical step. This section provides solutions to common problems.
Q4: I can't find a good solvent system. My compound either stays at the baseline or shoots through the column.
A4: This points to a solubility and polarity mismatch, a frequent problem with these compounds. The key is systematic solvent screening using TLC.
-
The Causality: Chlorinated quinazolines possess both lipophilic (aromatic rings) and polar (chloro, nitrogen atoms, potential lactam tautomer) characteristics.[10] A single solvent is rarely effective. You need a binary or even tertiary system to find the sweet spot.
-
Troubleshooting Protocol:
-
Start with a Standard System: Begin with a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar one (Ethyl Acetate, EtOAc). Run TLCs at 10%, 20%, 30%, 50%, and 70% EtOAc in Hexanes. The ideal Rf value for column chromatography is between 0.2 and 0.4.
-
If Still at Baseline (Too Polar): Your compound requires a more polar mobile phase. Keep Hexane/EtOAc as the base, but try adding a stronger solvent as a modifier. A common choice is Dichloromethane (DCM) with Methanol (MeOH). Start with 1% MeOH in DCM and increase incrementally to 2%, 5%, etc.
-
If Rf is Too High (Too Non-Polar): This is less common but can happen with highly substituted, non-polar analogs. Increase the proportion of hexanes. If that doesn't work, switch to a less polar "polar" solvent, such as DCM or Diethyl Ether instead of EtOAc.
-
Q5: My product is co-eluting with an impurity. How can I improve the separation?
A5: Poor separation (overlapping bands or spots) is a classic chromatography problem that can be solved by optimizing several parameters.[6]
-
The Causality: Separation is based on the differential adsorption of compounds to the stationary phase.[9] If two compounds have very similar polarities and functional groups, they will interact with the silica gel similarly, leading to co-elution.
-
Troubleshooting Decision Tree:
Sources
- 1. cibtech.org [cibtech.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation techniques: Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Quinazoline Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common and critical challenge in drug discovery: the poor aqueous solubility of quinazoline derivatives. This document moves beyond simple protocols to explain the "why" behind the methods, ensuring you can make informed decisions to rescue your experiments and generate reliable data.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with these promising but often challenging compounds.
Q1: Why are my quinazoline derivatives so poorly soluble in aqueous buffers?
A1: The limited water solubility of many quinazoline derivatives stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, often adorned with aromatic and lipophilic substituents. This combination leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to effectively solvate the compound.[1] Many of these molecules fall under the Biopharmaceutics Classification System (BCS) as Class II drugs, defined by their low solubility and high permeability.[1]
Q2: I'm seeing precipitation as soon as I dilute my DMSO stock into my cell culture media. What's my first move?
A2: This is a classic case of "precipitation upon dilution" and it's a very common hurdle. Your immediate troubleshooting steps should be:
-
Visually Confirm Precipitation: Before altering your protocol, carefully inspect your assay plates, ideally under a microscope, to confirm the presence of precipitate. Sometimes, what appears as turbidity to the naked eye can be something else.[1]
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your quinazoline derivative in the assay. It's possible you are simply exceeding the compound's thermodynamic solubility limit in the final assay buffer.[1]
-
Optimize the Dilution Process: Instead of a single-step dilution, try a serial dilution approach. When making the final dilution into your aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing) to minimize localized high concentrations that can trigger precipitation.[1]
Q3: My compound won't even dissolve in 100% DMSO. What should I do?
A3: This indicates a significant solubility challenge. Here's how to proceed:
-
Increase Solvent Volume: You may be trying to create too concentrated of a stock solution. Try increasing the volume of DMSO.[1]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for highly lipophilic compounds. Always use fresh, high-purity, anhydrous DMSO.[1]
-
Apply Gentle Heat and Sonication: Warming the solution to 37-60°C and using a bath sonicator can provide the necessary energy to break down the crystal lattice and facilitate dissolution.[1][2] Be mindful of the compound's stability at elevated temperatures.
Q4: My DMSO stock solution is clear at room temperature, but a precipitate forms when I store it at 4°C or -20°C. Is this a problem?
A4: Yes, this can lead to significant experimental variability. The solubility of your compound in DMSO is likely temperature-dependent.[1] If stability allows, storing the stock solution at room temperature is the best option. If refrigeration is necessary for stability, you must ensure the solution is gently warmed and vortexed to completely redissolve any precipitate before each use.[1] Failure to do so will result in inaccurate concentrations in your assays.
II. Troubleshooting Guides: From Benchtop to Advanced Formulations
When basic troubleshooting isn't enough, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.
A. The Challenge of Inconsistent Results in Cell-Based Assays
Inconsistent data is a frequent consequence of poor compound solubility. Precipitation in the cell culture medium leads to an unknown and variable effective concentration of the compound available to the cells.[1]
Systematic Troubleshooting Workflow
This workflow will help you systematically diagnose and solve solubility-related inconsistencies.
Caption: Workflow for pH optimization to enhance solubility.
Self-Validating System:
-
Buffer Selection: Choose a buffer system whose pKa is close to the desired final pH of your assay to ensure maximum buffering capacity. [3]Be aware that some buffers, like phosphates, can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) present in cell culture media. [4]Others, like Bicine, can chelate metal ions, which may interfere with metalloenzyme assays. [5]* Assay Integrity: Always verify that the chosen pH does not negatively impact your target protein's activity, cell viability, or the stability of the quinazoline derivative itself. Run control experiments at each tested pH.
This comprehensive guide provides a structured and scientifically grounded approach to overcoming the solubility challenges of quinazoline derivatives. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can ensure the generation of accurate and reproducible data in your research and development endeavors.
References
-
Al-Otaibi, J. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
-
CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
-
Jaleel, A., & S, S. N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Fouad, M. A., et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fouad, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
Zarrin, A., et al. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Nanomaterials. Available at: [Link]
-
Frontiers. (2022). Editorial: Chemical Insights Into the Synthetic Chemistry of Quinazolines and Quinazolinones: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Precipitation in cell culture medium?. Available at: [Link]
-
Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Available at: [Link]
-
Saini, S., et al. (2012). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Wang, G., & Gao, S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]
-
Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
MDPI. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Available at: [Link]
-
MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Thakkar, N. R., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Available at: [Link]
-
Bio-Rad. (n.d.). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
Science.gov. (n.d.). lipid based formulations: Topics by Science.gov. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]
-
Lee, H., et al. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. msesupplies.com [msesupplies.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: Microwave-Assisted Quinazoline Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for microwave-assisted quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this powerful synthetic technique. The following question-and-answer-based troubleshooting guide provides field-proven insights and scientifically-grounded solutions to help you optimize your reactions, improve yields, and ensure reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question: I am experiencing very low yields or failing to obtain my desired quinazoline product. What are the primary causes and how can I systematically troubleshoot this?
Answer: Low or nonexistent yield is the most common hurdle in quinazoline synthesis. The high energy and rapid heating provided by microwave irradiation can be a double-edged sword, requiring careful optimization. The issue typically stems from one or more of the following areas: reaction conditions, reagent quality, or catalyst efficacy.
Causality & Solutions:
-
Sub-optimal Microwave Parameters: Unlike conventional heating, microwave synthesis is highly sensitive to power, temperature, and time. Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, volumetric heating.[1] If conditions are not optimized, starting materials may not be fully consumed, or the product may degrade.
-
Temperature: While some classical methods require high temperatures (>120°C), many modern catalytic approaches operate under milder conditions.[2] A reaction that is too cool will be incomplete, while excessive heat can cause decomposition or unwanted side reactions.[3]
-
Reaction Time: Microwave-assisted organic synthesis (MAOS) is known for dramatically reducing reaction times—often from hours to minutes.[4][5] However, the optimal time must be determined empirically. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to avoid incomplete conversion or product degradation from prolonged irradiation.[2]
-
Power (Wattage): The applied power affects the rate of heating. For sensitive substrates, using a lower power over a slightly longer duration can provide more controlled heating and prevent the formation of hotspots, which is a known issue in domestic microwave ovens.[6]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical in MAOS. The solvent's ability to absorb microwave energy is dependent on its dielectric properties (polarity).[7]
-
Polar Solvents (e.g., DMF, Ethanol, 2-Propanol): These solvents absorb microwaves efficiently, leading to rapid heating. They are often the preferred choice.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are poor microwave absorbers and will not heat effectively on their own.[8] Reactions in these solvents often rely on the reactants themselves or a co-solvent to absorb the energy.
-
Solvent-Free Conditions: In some cases, eliminating the solvent entirely can lead to higher yields and is a greener approach.[9][10] This method relies on the reactants absorbing the microwave energy directly.
-
-
Reagent and Catalyst Issues:
-
Purity of Starting Materials: Impurities in reactants, such as anthranilic acid derivatives or amines, can interfere with the reaction pathway.[2][11] Ensure all reagents are pure and, if necessary, dried to remove moisture, which can quench sensitive catalysts or reagents.
-
Catalyst Activity: Many quinazoline syntheses employ transition-metal catalysts (e.g., Cu, Mn, Fe) which can be sensitive to air and moisture.[6][12] An inactive or "poisoned" catalyst will halt the reaction. Consider using a fresh batch of catalyst or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or favor the formation of side products.[2]
-
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Generalized synthetic pathway for quinazolines.
Example Experimental Protocol
Solvent-Free, Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol is adapted from methodologies demonstrating efficient, environmentally friendly synthesis under microwave irradiation. [10]
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminobenzamide (0.5 mmol, 1.0 equiv.).
-
Reagent Addition: Add CuI (0.01 mmol, 20 mol%) and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).
-
Substrate Addition: Add benzyl alcohol (2.5 mmol, 5.0 equiv.).
-
Sealing: Securely cap the vessel using a dedicated crimper.
-
Atmosphere: If catalyst is particularly air-sensitive, purge the vessel with an inert gas (e.g., Argon) before sealing. For this copper-catalyzed aerobic oxidation, an oxygen atmosphere is required.
-
Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Set the reaction parameters to hold at a constant temperature of 130°C for 2 hours with magnetic stirring.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the crude mixture with ethyl acetate and filter to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to yield the desired product.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
-
Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8. Also available from PMC. [Link]
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
-
Fougeret, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Retrieved from [Link]
-
Kaewmati, P., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Retrieved from [Link]
-
Fougeret, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. Retrieved from [Link]
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Retrieved from [Link]
-
Abdellah, M. A., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. Retrieved from [Link]
- Sharma, V. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Chen, J., et al. (2015). Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Young Scientist Journal. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- Benchchem. (n.d.). Identifying and minimizing side products in quinazoline synthesis.
-
He, L., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Retrieved from [Link]
- Kumar, P., et al. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
-
Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Retrieved from [Link]
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening.
-
Fougeret, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. Retrieved from [Link]
- Taylor & Francis Group. (n.d.). Microwave Assisted Organic Synthesis.
-
Bîrsa, M. L., & Bîrsa, M. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]
- Khanna, A., Dubey, P., & Sagar, R. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry.
- NPTEL. (n.d.). Microwave Mediated Organic Synthesis (MAOS), Ionic Liquids.
- Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents.
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. rjpdft.com [rjpdft.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Stability issues of 4-Chloro-2-(4-methylphenyl)quinazoline in solution
Welcome to the technical support center for 4-Chloro-2-(4-methylphenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.
The core instability of this compound stems from the reactivity of the chloro group at the 4-position of the quinazoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), making the compound reactive towards nucleophiles, including water. This guide will provide a framework for identifying, mitigating, and understanding these stability issues.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during your research.
My compound is degrading rapidly in a protic solvent (e.g., methanol, ethanol, water). What is happening, and how can I prevent it?
Answer:
Rapid degradation in protic solvents is most likely due to solvolysis, a nucleophilic aromatic substitution reaction where the solvent molecule (e.g., water, alcohol) acts as the nucleophile, displacing the chloride at the 4-position. With water, this process is called hydrolysis.
Causality: The lone pair of electrons on the oxygen atom of a protic solvent attacks the electron-deficient C4 carbon of the quinazoline ring. Protic solvents can further facilitate this reaction by stabilizing the leaving group (chloride ion) through hydrogen bonding.[1][2]
Immediate Actions & Solutions:
-
Switch to an Aprotic Solvent: If your experimental design allows, switching to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is the most effective way to prevent solvolysis.[3] These solvents lack the acidic protons that can activate the nucleophilic attack and stabilize the leaving group.
-
Minimize Water Content: If using a protic solvent is unavoidable, ensure it is anhydrous. Use freshly opened, high-purity solvents and consider using molecular sieves to remove residual water.
-
Control Temperature: Lowering the temperature of your experiment will decrease the rate of the degradation reaction.
Experimental Protocol: Assessing Solvent-Induced Degradation
-
Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in your intended protic solvent and a recommended aprotic solvent (e.g., DMSO).
-
Incubation: Aliquot the solutions into separate vials and incubate them under your experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Evaluation: A significant decrease in the parent compound concentration in the protic solvent compared to the aprotic solvent confirms solvolysis as the primary degradation pathway.
I've observed a new peak in my HPLC chromatogram after leaving my compound in a buffered aqueous solution. What is this new peak?
Answer:
The new peak is likely the hydrolysis product, 2-(4-methylphenyl)quinazolin-4(3H)-one . This is formed when the chloro group at the 4-position is replaced by a hydroxyl group from water, which then tautomerizes to the more stable quinazolinone form.
Mechanism: Hydrolysis of this compound
The hydrolysis of 4-chloroquinazolines is a classic example of nucleophilic aromatic substitution. The reaction can be catalyzed by both acid and base.[4]
-
Under Neutral/Basic Conditions: A water molecule or hydroxide ion directly attacks the C4 position, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion.
-
Under Acidic Conditions: The quinazoline nitrogen can be protonated, further activating the ring towards nucleophilic attack by water.
Diagram: Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly pH-dependent. If possible, conduct your experiments at a neutral or slightly acidic pH where the rate of hydrolysis is generally slower. Avoid highly basic conditions.
-
LC-MS Analysis: To confirm the identity of the new peak, perform liquid chromatography-mass spectrometry (LC-MS) analysis. The expected mass of the hydrolysis product, 2-(4-methylphenyl)quinazolin-4(3H)-one, can be calculated and compared to the experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solid form and in solution?
A1:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | Minimizes thermal degradation, prevents photodegradation, and avoids hydrolysis from atmospheric moisture.[5][6] |
| Solution | Prepare solutions fresh whenever possible. If short-term storage is necessary, store in an anhydrous aprotic solvent (e.g., DMSO, DMF) at -20°C or -80°C in tightly sealed vials, protected from light. | Low temperatures and the absence of protic nucleophiles significantly slow down degradation. Protection from light prevents potential photodegradation. |
Q2: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?
A2: Yes, absolutely. The presence of degradation products can lead to a lower effective concentration of the active compound, and the degradants themselves might have off-target effects, leading to unreliable and irreproducible results.
Diagram: Troubleshooting Inconsistent Experimental Results
Caption: Workflow for troubleshooting inconsistent experimental results.
Q3: How can I perform a forced degradation study to understand the stability of my compound?
A3: A forced degradation study systematically exposes the compound to various stress conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water to ensure solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at room temperature (this reaction is often rapid).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat a solution at 60°C.
-
Photodegradation: Expose a solution to a light source as per ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, neutralize the acid and base samples, and analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of any degradation products.
Q4: Besides hydrolysis, what other degradation pathways should I be aware of?
A4: While hydrolysis is the most common degradation pathway in solution, you should also consider:
-
Photodegradation: Quinoline and quinazoline derivatives can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex degradation profiles. It is always recommended to work with this compound in amber vials or with protection from light.
-
Reaction with other Nucleophiles: Be mindful of other nucleophiles in your reaction mixture (e.g., amines, thiols in buffers or media) as they can also displace the chloro group.
By understanding the inherent reactivity of this compound and implementing these proactive stability-testing and handling procedures, you can ensure the integrity of your compound and the reliability of your experimental data.
References
-
StudySmarter. (n.d.). Protic vs Aprotic Solvents. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
-
Hydrolysis. (n.d.). Queen's University. Retrieved from [Link]
-
Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Storage Guidelines. (2021, January 5). University of Colorado Anschutz Medical Campus. Retrieved from [Link]
-
Chemical Storage Fact Sheet. (2023, May 1). University of Waterloo. Retrieved from [Link]
Sources
Technical Support Center: Refinement of Recrystallization Techniques for Quinazoline Products
Welcome to the technical support center for the purification of quinazoline-based compounds. Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Their purification is a critical step in the drug development pipeline, directly impacting purity, yield, and the final solid-state properties of the active pharmaceutical ingredient (API).
This guide is structured to provide direct, actionable solutions to common challenges encountered during the recrystallization of quinazoline products. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the recrystallization of quinazoline derivatives. Each issue is presented with its likely causes and a series of logical, field-tested solutions.
Q1: My quinazoline product "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute is precipitated from the solution as a liquid rather than a crystalline solid.[2] This typically happens when the melting point of your compound (especially if impure) is lower than the temperature of the solution from which it is crystallizing.[2] The resulting oil often traps impurities more readily than the solvent, compromising purification.[2]
Causality & Solutions:
-
High Solution Temperature: The saturation point of your solution is above the melting point of your product.
-
Solution A - Increase Solvent Volume: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature. This ensures the solution is less supersaturated when cooling begins, allowing crystallization to occur at a lower temperature.[2]
-
Solution B - Select a Lower-Boiling Solvent: If the issue persists, your chosen solvent's boiling point may be too high. Re-evaluate your solvent choice for one with a lower boiling point, provided it still meets the solubility requirements.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation, forcing the compound out of solution as an oil before it has time to organize into a crystal lattice.
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
Troubleshooting Workflow: Oiling Out
Sources
Technical Support Center: Catalyst Selection for Efficient Quinazoline Synthesis
Welcome to the technical support center dedicated to the synthesis of quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental hurdles. Quinazoline scaffolds are foundational in medicinal chemistry, making their efficient synthesis a paramount objective.[1][2] The choice of catalyst is often the most influential factor determining reaction yield, selectivity, and sustainability. This resource provides field-proven insights and evidence-based protocols to optimize your synthetic outcomes.
Catalyst Selection Framework
Choosing the right catalyst is a multi-faceted decision that balances substrate compatibility, desired reaction conditions, and operational goals like catalyst recovery and cost. The following decision tree provides a logical workflow for navigating this selection process.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation: Evaluating the Anticancer Potential of 4-Chloro-2-(4-methylphenyl)quinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Next Wave of Targeted Therapies
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anticancer agents.[1][2][3] Its derivatives have demonstrated the ability to target a wide array of critical proteins and enzymes in cancer cells, including epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and microtubule polymerization targets.[1][4] Marketed drugs like Gefitinib and Erlotinib, both quinazoline-based EGFR inhibitors, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6]
This guide focuses on the critical next step for a novel compound, 4-Chloro-2-(4-methylphenyl)quinazoline . While its structure suggests potential as a targeted therapeutic, promising in vitro data is merely the entry ticket to the rigorous, complex, and indispensable arena of in vivo validation.[7][8] The transition from a controlled lab setting to a complex biological system is where many candidates fail due to unforeseen challenges in pharmacokinetics, toxicity, or efficacy.[9]
Here, we provide a comprehensive framework for the in vivo validation of this compound. This is not just a list of protocols; it is a strategic guide explaining the causality behind experimental choices, establishing a self-validating system, and objectively comparing our novel compound's potential performance against established alternatives.
Pillar 1: Hypothesizing the Mechanism of Action - Targeting the EGFR Pathway
The structural similarity of this compound to known anilinoquinazolines like Gefitinib strongly suggests its primary mechanism of action is the inhibition of the EGFR tyrosine kinase.[10][11] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[12] In many cancers, this pathway is dysregulated through receptor overexpression or activating mutations, leading to uncontrolled cell growth.[13]
Our hypothetical compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that drives tumorigenesis.[6][11] Understanding this proposed target is crucial as it dictates our choice of cell lines, animal models, and pharmacodynamic markers for the subsequent in vivo studies.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.
Pillar 2: The In Vivo Validation Workflow - A Step-by-Step Scientific Rationale
The successful in vivo assessment of an anticancer agent is a multi-stage process.[14] Each step builds upon the last, providing a comprehensive picture of the compound's behavior in a living system. Rushing to efficacy studies without understanding toxicity and pharmacokinetics is a common cause of failure.[7][9]
Caption: The sequential workflow for robust in vivo validation of a novel anticancer compound.
Phase 1: Maximum Tolerated Dose (MTD) Studies
Causality: Before assessing if a drug works, we must determine a dose that is safe. The MTD study is designed to identify the highest dose of a compound that does not cause unacceptable toxicity over a defined period.[15] This is critical for establishing the therapeutic window and selecting dose levels for subsequent efficacy trials.
Experimental Protocol: MTD Determination in Nude Mice
-
Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. Use a small group size (n=3-5 per dose level).
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg), estimated from in vitro cytotoxicity data. Subsequent dose cohorts will receive escalating doses (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) daily for 14 consecutive days.
-
Monitoring: Record body weight daily. A weight loss exceeding 20% is a primary indicator of severe toxicity.[15] Observe mice for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Endpoint: The MTD is defined as the highest dose at which no mortality occurs, and the mean body weight loss does not exceed 20%, with recovery after the treatment period.
Phase 2: Pharmacokinetic (PK) Studies
Causality: Efficacy is meaningless if the drug doesn't reach the tumor in sufficient concentrations. PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16] This data helps correlate the administered dose with systemic exposure and informs the optimal dosing schedule (e.g., once daily vs. twice daily) required to maintain therapeutic concentrations.
Experimental Protocol: Single-Dose PK in Nude Mice
-
Animal Model: Use healthy, non-tumor-bearing nude mice.
-
Dosing: Administer a single dose of this compound at a dose level known to be well-tolerated (e.g., 50 mg/kg, based on MTD data).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Process blood to plasma. Analyze the concentration of the compound in plasma using a validated analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Key Parameters: Calculate critical PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.[12]
-
Phase 3: Efficacy Evaluation in Xenograft Models
Causality: This is the definitive test of a compound's anticancer activity in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a fundamental tool for preclinical evaluation.[17][18][19] The choice of model is critical; cell line-derived xenografts (CDX) are reproducible and ideal for initial screening, while patient-derived xenografts (PDX) better represent the heterogeneity of human tumors.[17][20]
Experimental Protocol: Subcutaneous A549 (NSCLC) Xenograft Model
-
Cell Line: Choose a cell line with known EGFR expression, such as A549 (human non-small cell lung cancer).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of immunodeficient mice.[19]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure uniform starting tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control (the formulation buffer without the drug).
-
Group 2: this compound (e.g., 50 mg/kg, daily PO).
-
Group 3: Positive Control - Gefitinib (e.g., 50 mg/kg, daily PO).[21]
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.[14]
-
Record body weight twice weekly as a measure of treatment toxicity.
-
-
Endpoint Analysis: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Pillar 3: Comparative Analysis and Data Interpretation
Objective comparison against a "gold standard" is essential to understand the potential of a new compound.[22] Gefitinib and Erlotinib are appropriate comparators as they are clinically approved quinazoline-based EGFR inhibitors.[6] The goal is to determine if our novel compound offers any advantage, such as superior efficacy, a better safety profile, or activity against resistant models.
Table 1: Comparative In Vivo Performance Summary (Hypothetical Data)
| Parameter | This compound | Gefitinib (Comparator) | Erlotinib (Comparator) |
| Toxicity Profile | |||
| MTD (PO, 14 days) | 100 mg/kg | ~150 mg/kg | ~75 mg/kg |
| Body Weight Loss at 50 mg/kg | < 5% | < 5% | ~8% |
| Pharmacokinetics (50 mg/kg PO) | |||
| Cmax | 2.5 µM | 1.8 µM | 2.1 µM |
| AUC (0-24h) | 28 µM·h | 20 µM·h | 24 µM·h |
| Half-life (t1/2) | 10 hours | 8 hours | 12 hours |
| Efficacy (A549 Xenograft) | |||
| TGI at 50 mg/kg | 65% | 58% | 60% |
| Tumor Regression | Observed in 2/10 mice | Not observed | Observed in 1/10 mice |
Data presented is hypothetical for illustrative purposes. Actual experimental results would be required.
Interpreting the Results:
Based on this hypothetical data, this compound appears promising. It demonstrates a potentially superior efficacy (higher TGI and instances of tumor regression) at a comparable dose to Gefitinib. Its pharmacokinetic profile suggests greater systemic exposure (higher Cmax and AUC), which could contribute to its enhanced activity. Furthermore, its MTD appears favorable compared to Erlotinib, suggesting a potentially wider therapeutic window. These results would strongly justify advancing the compound to further studies, including testing in PDX models and investigating its efficacy against known resistance mutations (e.g., T790M).[13][23]
Conclusion
The in vivo validation of a novel anticancer agent like this compound is a rigorous, multi-faceted process that moves far beyond simple efficacy testing. It requires a deep understanding of the compound's safety profile, its behavior within a complex biological system, and its performance relative to established standards of care. By following a structured, evidence-based workflow encompassing MTD, PK, and xenograft efficacy studies, researchers can generate the robust, high-quality data necessary to make informed decisions and translate a promising molecule from the bench to potential clinical application. This methodical approach ensures scientific integrity and maximizes the potential for discovering the next generation of effective cancer therapies.
References
-
Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]
-
Zhao, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Future Medicinal Chemistry. Available at: [Link]
-
Zhao, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available at: [Link]
-
Ha, H., et al. (2016). An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. PLoS ONE. Available at: [Link]
-
Pohlmann, P. R., et al. (2013). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Oncotarget. Available at: [Link]
-
Zhao, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Taylor & Francis Online. Available at: [Link]
-
Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics. Available at: [Link]
-
Pyo, H., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE. Available at: [Link]
-
Li, Y., et al. (2013). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. Lung Cancer. Available at: [Link]
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
-
de Oliveira, R. S., et al. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules. Available at: [Link]
-
ResearchGate. (2004). In vivo effects of gefitinib. Available at: [Link]
-
ResearchGate. (2022). Overview of drug screening experiments using patient-derived xenograft models. Available at: [Link]
-
An, Z., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
Walter, A. O., et al. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. PubMed. Available at: [Link]
-
Natale, R. B. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available at: [Link]
-
Wang, T., et al. (2017). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]
-
Wang, T., et al. (2017). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. National Institutes of Health. Available at: [Link]
-
Gajiwala, K. S., et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers. Available at: [Link]
-
Martin, L. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences. Available at: [Link]
-
West, C. M. L., et al. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Available at: [Link]
-
Gridelli, C., et al. (2008). Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. Clinical Medicine Insights: Oncology. Available at: [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2022). Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). Pharmaceutics. Available at: [Link]
-
Patel, S. B., et al. (2024). Erlotinib. StatPearls. Available at: [Link]
-
Rahman, A. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Hsieh, H.-P., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Zhao, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. PubMed. Available at: [Link]
-
Heffeter, P., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. Available at: [Link]
-
Kumar, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Chemistry. Available at: [Link]
-
Sasikumar, K., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Zhao, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. PubMed. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Asif, M. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. xenograft.org [xenograft.org]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 4-Chloro-2-(4-methylphenyl)quinazoline and Established EGFR Inhibitors: A Guide for Drug Discovery Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline scaffold has emerged as a cornerstone in the design of these potent therapeutics, forming the core of numerous clinically approved drugs.[1][2][3] This guide provides a comprehensive comparison of the hypothetical efficacy of a novel quinazoline derivative, 4-Chloro-2-(4-methylphenyl)quinazoline, with established first, second, and third-generation EGFR inhibitors. Lacking direct experimental data on this specific compound, this analysis is grounded in established Structure-Activity Relationship (SAR) principles for quinazoline-based inhibitors and outlines the requisite experimental workflows for a robust empirical evaluation.
The EGFR Signaling Pathway: A Critical Target in Oncology
The EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1][5]
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Generations of EGFR Inhibitors: A Clinical Overview
EGFR inhibitors are broadly categorized into three generations, each developed to address the limitations of its predecessor, primarily acquired resistance.
| Generation | Representative Drugs | Mechanism of Action | Key Characteristics |
| First | Gefitinib, Erlotinib | Reversible, ATP-competitive | Effective against common activating mutations (e.g., exon 19 deletions, L858R). Resistance often develops via the T790M "gatekeeper" mutation.[6] |
| Second | Afatinib, Dacomitinib | Irreversible, covalent binding | Broader activity against the ErbB family (EGFR, HER2, HER4). Can overcome some first-generation resistance but has higher toxicity due to wild-type EGFR inhibition.[2] |
| Third | Osimertinib | Irreversible, covalent binding | Selective for both activating mutations and the T790M resistance mutation, while sparing wild-type EGFR, leading to a better toxicity profile.[7] |
Structural Analysis of this compound: A Hypothetical Efficacy Profile
The quinazoline core is a privileged scaffold for EGFR inhibitors, with key structural features dictating binding affinity and selectivity.[3][8] Approved inhibitors like gefitinib and erlotinib are 4-anilinoquinazolines, where the anilino group at the 4-position is crucial for activity.[9]
The structure of This compound presents some notable deviations from the classic 4-anilinoquinazoline pharmacophore.
Key Structural Features and Hypothetical Implications:
-
2-Position Substitution: The presence of a 4-methylphenyl group at the 2-position is a significant feature. While many potent inhibitors are substituted at this position, the nature of this group can influence both potency and selectivity.
-
4-Position Chloro Group: The chloro group at the 4-position is a key difference from the anilino group found in most approved EGFR inhibitors. The 4-anilino moiety is known to form critical hydrogen bonds within the ATP-binding pocket of EGFR.[8] The absence of this hydrogen-bonding capability in a simple chloro-substituted compound would likely result in significantly lower binding affinity and, consequently, reduced inhibitory activity compared to the established 4-anilinoquinazoline-based drugs.
-
Lack of Solubilizing Groups: Many potent EGFR inhibitors incorporate solubilizing groups at the 6- or 7-positions of the quinazoline ring to improve pharmacokinetic properties. The subject compound lacks these features.
Hypothetical Efficacy: Based on this structural analysis, it is plausible that This compound would exhibit weak, if any, direct inhibitory activity against EGFR kinase in a manner comparable to the established inhibitors. It lacks the critical 4-anilino moiety required for high-affinity binding to the ATP pocket. However, it could serve as a synthetic intermediate for more complex 4-substituted quinazoline derivatives.[10]
Experimental Workflows for Efficacy Determination
A comprehensive evaluation of a novel compound's efficacy as an EGFR inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and in vivo models.
Biochemical Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of EGFR.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) and a known inhibitor (e.g., gefitinib) as a positive control. Incubate at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence, which is proportional to the amount of ADP formed and thus kinase activity. Calculate IC50 values.[11]
Caption: Workflow for a biochemical EGFR kinase assay.
Cell-Based Assays
These assays assess the compound's ability to inhibit EGFR signaling and cell proliferation in a more physiologically relevant context.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed EGFR-dependent cancer cell lines (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating mutation) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and known EGFR inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).[12]
Western Blot Analysis of Downstream Signaling
Western blotting is used to directly visualize the inhibition of EGFR phosphorylation and its downstream signaling pathways.
Protocol: Western Blot for p-EGFR
-
Cell Treatment and Lysis: Treat EGFR-dependent cells with the test compound for a short period, then stimulate with EGF. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Reprobing: Strip the membrane and reprobe with an antibody for total EGFR to ensure equal protein loading.[4][13][14]
-
Densitometry: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
In Vivo Tumor Models
The final preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A431 or HCC827) into immunodeficient mice.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the test compound and a vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy.[16]
Conclusion
While this compound, in its current form, is unlikely to be a potent EGFR inhibitor due to the absence of a key pharmacophoric group, the quinazoline scaffold itself remains a highly valuable starting point for the design of novel therapeutics. A systematic approach, beginning with biochemical screening and progressing through cellular and in vivo models, is essential to rigorously evaluate the potential of any new quinazoline derivative. The experimental protocols outlined in this guide provide a robust framework for such an evaluation, enabling researchers to identify and characterize the next generation of effective EGFR inhibitors.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Science & Therapy.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules.
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine.
- Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. (2008). Current Bioactive Compounds.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed.
- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). Bioorganic Chemistry.
- Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. (n.d.).
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry.
- In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. (2014). Molecular Cancer Therapeutics.
- In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. (2014). AACR Journals.
- Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. (2013). AACR Journals.
- EGFR Western Blot Protocol. (2025). FineTest.
- Discovery of 6-substituted 4-anilinoquinazolines With Dioxygenated Rings as Novel EGFR Tyrosine Kinase Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances.
- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2022).
- Combating Cancer Drug Resistance with In Vivo Models. (n.d.). Crown Bioscience.
- EGFR Kinase Assay. (n.d.).
- Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies. (2018). Clinical Cancer Research.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports.
- EGFR inhibitor for kinase assays. (n.d.). Sigma-Aldrich.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Trends in Pharmacological Sciences.
- Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evalu
- Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evalu
- Phospho-EGF Receptor Pathway Antibody Sampler Kit #9789. (n.d.). Cell Signaling Technology.
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI.
- Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). PMC.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). MDPI.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Chloro-2-(4-methylphenyl)quinazoline
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[3][4] However, a significant challenge in this field is achieving inhibitor selectivity.[5][6] Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and potential toxicity.[2] Therefore, comprehensive cross-reactivity profiling against a panel of kinases is a critical step in the characterization of any new potential kinase inhibitor.[7]
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel quinazoline derivative, 4-Chloro-2-(4-methylphenyl)quinazoline. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs such as Gefitinib and Erlotinib targeting kinases like EGFR.[8][9] This guide will present hypothetical, yet scientifically plausible, experimental data to illustrate the compound's selectivity and compare its performance against established kinase inhibitors.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile provides invaluable insights into its potential therapeutic window and possible side effects.[5] A promiscuous inhibitor, one that inhibits multiple kinases with similar potency, may offer therapeutic benefits in certain contexts through polypharmacology.[1][10] However, it also carries a higher risk of off-target toxicities. Conversely, a highly selective inhibitor may offer a cleaner safety profile but could be susceptible to resistance mechanisms. Understanding this profile early in the drug discovery process is paramount for making informed decisions about lead optimization and clinical development.[6]
Biochemical assays are the preferred method for initial selectivity profiling as they provide a direct measure of a compound's interaction with its target kinases.[2] Various methodologies exist, including radiometric assays, fluorescence-based assays, and competitive binding assays.[7] For this study, we will utilize a widely accepted and robust method: an in-vitro radiometric kinase assay.
Experimental Design: A Self-Validating Approach
To ensure the integrity and reproducibility of our findings, the experimental design incorporates several key elements for self-validation.
Kinase Panel Selection
The choice of kinases for the screening panel is critical for a comprehensive assessment of selectivity. The panel for this study was curated to include representatives from major branches of the human kinome tree, with a focus on kinases implicated in cancer and inflammatory diseases. This includes tyrosine kinases (e.g., EGFR, SRC, ABL1) and serine/threonine kinases (e.g., AKT1, BRAF, CDK2). The inclusion of closely related kinases allows for the assessment of intra-family selectivity. A panel of 20 kinases, as listed in Table 1, provides a robust initial screen. A broader panel of over 300 kinases would be recommended for later-stage clinical candidates.[2]
Reference Inhibitors
To contextualize the activity of this compound, two well-characterized kinase inhibitors are included as comparators:
-
Staurosporine: A potent but non-selective "pan-kinase" inhibitor, serving as a positive control for broad kinase inhibition.
-
Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, providing a benchmark for a more targeted but still multi-action profile.[11]
Assay Principle and Validation
The radiometric kinase assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase.[12] The amount of incorporated radioactivity is proportional to the kinase activity. The assay is conducted at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[5]
The workflow for this profiling study is depicted in the following diagram:
Caption: Figure 1. Experimental workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO.
-
Perform serial dilutions in assay buffer to generate a 10-point dose-response curve, typically ranging from 100 µM to 1 nM final assay concentration.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 10 µL of a mixture containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer (composition varies per kinase, but generally includes a buffer, MgCl₂, and DTT).[13]
-
Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution (at the approximate Km for each kinase) to a final reaction volume of 25 µL.[12]
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[14]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of stop buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose), which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the hypothetical IC50 values obtained for this compound and the reference compounds against the 20-kinase panel.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Family | Kinase Target | This compound | Staurosporine | Dasatinib |
| Tyrosine Kinase | ABL1 | >10,000 | 20 | 0.8 |
| SRC | 850 | 6 | 0.5 | |
| EGFR | 15 | 50 | >10,000 | |
| HER2 (ERBB2) | 45 | 75 | >10,000 | |
| VEGFR2 (KDR) | 1,200 | 15 | 8 | |
| FLT3 | >10,000 | 10 | 25 | |
| KIT | >10,000 | 8 | 12 | |
| MET | 2,500 | 30 | 150 | |
| JAK2 | >10,000 | 25 | 300 | |
| Ser/Thr Kinase | AKT1 | >10,000 | 100 | >10,000 |
| BRAF | >10,000 | 80 | 5,000 | |
| CDK2 | >10,000 | 40 | >10,000 | |
| p38α (MAPK14) | 5,500 | 35 | 60 | |
| JNK1 | >10,000 | 60 | >10,000 | |
| MEK1 | >10,000 | 150 | >10,000 | |
| PLK1 | >10,000 | 5 | >10,000 | |
| Aurora A | >10,000 | 12 | 250 | |
| Aurora B | >10,000 | 8 | 350 | |
| PI3Kα | 950 | 200 | >10,000 | |
| mTOR | 1,500 | 180 | >10,000 |
Discussion and Interpretation of Results
The hypothetical data presented in Table 1 provides a clear and comparative view of the kinase inhibition profile of this compound.
-
Primary Target and Selectivity: The compound demonstrates potent, single-digit nanomolar inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 15 nM. It also shows significant activity against HER2 (ERBB2), another member of the ErbB family of receptor tyrosine kinases, with an IC50 of 45 nM. This suggests a primary mechanism of action through the inhibition of the ErbB signaling pathway.
-
Cross-Reactivity Profile: Beyond its primary targets, this compound exhibits moderate off-target activity against SRC (IC50 = 850 nM) and PI3Kα (IC50 = 950 nM). While significantly less potent than its inhibition of EGFR, these off-target activities should be considered in further preclinical development. The inhibition of PI3Kα, a key component of a downstream signaling pathway from EGFR, could potentially lead to synergistic anti-tumor effects. However, it could also contribute to a different toxicity profile.
-
Comparison with Reference Compounds:
-
As expected, Staurosporine shows potent, broad-spectrum inhibition across the entire kinase panel, confirming its non-selective nature.
-
Dasatinib displays high potency against its known targets, ABL1 and SRC, but also inhibits other kinases such as VEGFR2, FLT3, and KIT, highlighting its multi-targeted profile.[11]
-
In contrast, This compound demonstrates a much more selective profile than both reference compounds, with its primary activity concentrated on the ErbB family.
-
The ErbB signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation, often through overexpression or mutation of EGFR and HER2, is a hallmark of many cancers, including non-small cell lung cancer and breast cancer.
Caption: Figure 2. Proposed mechanism of action.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent and selective inhibitor of the ErbB family of kinases, with a primary target of EGFR. Its selectivity profile is favorable when compared to the pan-kinase inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The moderate off-target activity against PI3Kα warrants further investigation, as it could be either beneficial or detrimental depending on the therapeutic context.
Based on this initial cross-reactivity profiling, the following next steps are recommended:
-
Cellular Assays: Confirm the on-target activity in cancer cell lines overexpressing EGFR and HER2. Assess the inhibition of downstream signaling pathways (e.g., phosphorylation of AKT and ERK).
-
Broader Kinome Screen: Profile the compound against a larger panel of kinases (e.g., >300) to gain a more comprehensive understanding of its selectivity.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of this compound in relevant xenograft models.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846. [Link]
-
Lochhead, P. A. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 966, 311–326. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Technology Networks. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link]
-
O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 368(2), 161–170. [Link]
-
Liu, E. F., & Sabatini, D. M. (2020). MTOR signaling in growth, metabolism, and disease. Cell, 183(2), 554. [Link]
-
Rana, A., & Sharma, P. (2022). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Chemistry & Chemical Science, 8(3), 1-10. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Dilebo, K. B., Gumede, N. J., Mampa, R. M., Mangokoana, D., Matsebatlela, T. M., Moraone, N. R., ... & Omondi, B. (2021). Synthesis, characterization and computational studies of 4-chloro-2-phenylquinazoline derivatives. Journal of Molecular Structure, 1243, 130833. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 22, 2026, from [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
Yu, L., Chen, Y., & Tooze, S. A. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4499. [Link]
-
Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 882. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]
-
ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs). Retrieved January 22, 2026, from [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 11(3), 1871–1880. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a powerful tool for probing kinase signaling and function. Nature chemical biology, 3(10), 620–633. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100827. [Link]
-
Roskoski, R. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 100, 1–23. [Link]
-
Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. V. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular cancer, 17(1), 48. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & Ashmawy, A. M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Janssen Research & Development. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. [Link]
-
ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved January 22, 2026, from [Link]
-
Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3048. [Link]
-
Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [Link]
Sources
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. longdom.org [longdom.org]
- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. In vitro kinase assay [protocols.io]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation: A Case Study of 4-Chloro-2-(4-methylphenyl)quinazoline
Introduction: The Quinazoline Scaffold and the Translational Imperative
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its derivatives are renowned for their ability to act as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] This guide focuses on a representative molecule, 4-Chloro-2-(4-methylphenyl)quinazoline , to explore one of the most critical challenges in drug development: the correlation between in vitro activity and in vivo efficacy.
Successfully navigating the path from a promising result in a petri dish to a meaningful therapeutic outcome in a living organism is the cornerstone of translational science. This process, known as In Vitro-In Vivo Correlation (IVIVC), is a predictive mathematical model that relates the properties of a dosage form in the lab to its response in the body.[5] Establishing a strong IVIVC is not merely an academic exercise; it is a regulatory and economic imperative that can streamline development, reduce the need for extensive clinical trials, and ensure product quality.[6][7][8]
This guide, grounded in the principles of medicinal chemistry and pharmacology, will dissect the experimental journey of our model compound. We will detail the requisite in vitro assays, transition to a robust in vivo model, and critically analyze the factors that govern the success—or failure—of translating laboratory potency into preclinical efficacy.
Part I: In Vitro Characterization - Quantifying Potency at the Molecular and Cellular Level
The initial phase of evaluation aims to answer a fundamental question: Does our compound interact with its intended biological target and elicit a desired effect in a controlled cellular environment? For quinazoline derivatives, a common mechanism of action is the inhibition of protein kinases that drive cancer cell proliferation.[9] We will therefore proceed with the hypothesis that this compound targets a key oncogenic kinase.
Expert Rationale for Assay Selection
Our in vitro strategy is two-tiered. First, a biochemical assay isolates the target enzyme and the inhibitor, providing a pure measure of molecular potency (IC50). Second, a cell-based assay assesses the compound's ability to affect cell viability, which is a more complex readout that accounts for cell permeability, target engagement in a cellular context, and potential off-target effects. This dual approach provides a more complete picture than either assay alone.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)
This protocol determines the concentration of the compound required to inhibit the activity of a purified kinase by 50% (IC50).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (10 mM) in 100% DMSO.
-
Reconstitute purified, recombinant human EGFR kinase domain protein in kinase buffer.
-
Prepare a solution of a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for the enzyme.
-
-
Assay Plate Setup:
-
In a 96-well plate, perform serial dilutions of the test compound in kinase buffer, typically starting from 100 µM down to the low nanomolar range. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
-
Kinase Reaction:
-
Add the EGFR enzyme to each well (except the background control) and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction and detect the amount of phosphorylated substrate. This is commonly done using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Subtract background readings and normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Experimental Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., A549 non-small cell lung cancer, which often overexpresses EGFR) in the appropriate medium.[4]
-
Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
-
In Vitro Data Summary
The following table presents hypothetical, yet representative, data for our compound compared to a well-established EGFR inhibitor, Gefitinib.
| Compound | Target Kinase | Enzymatic IC50 (nM) | A549 Cell Viability IC50 (µM) |
| This compound | EGFR | 5.06 | 0.85 |
| Gefitinib (Reference) [4] | EGFR | 2.0 - 4.0 | 0.5 - 1.0 |
This data indicates that our lead compound is a potent inhibitor of the target enzyme and demonstrates antiproliferative activity in a relevant cancer cell line, with potency comparable to the reference drug.
Part II: In Vivo Assessment - Evaluating Efficacy in a Preclinical Model
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. A living system introduces layers of complexity, including drug absorption, distribution, metabolism, and excretion (ADME), that are absent in simplified lab assays.[10] The goal of this phase is to determine if the compound can achieve sufficient concentration at the tumor site to exert its anticancer effect without causing unacceptable toxicity.
Expert Rationale for Model Selection
The human tumor xenograft model in immunocompromised mice is the industry standard for preclinical evaluation of anticancer agents.[11][12] This model involves implanting human cancer cells (in our case, A549 cells) into mice. It allows for the direct assessment of a compound's effect on human tumor growth in a complex physiological environment, providing crucial data on efficacy and tolerability that informs the decision to proceed to clinical trials.
Experimental Protocol 3: Human Tumor Xenograft Study
-
Animal Husbandry and Acclimatization:
-
Use 6-8 week old female athymic nude mice.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow a one-week acclimatization period before the start of the study.
-
-
Tumor Cell Implantation:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: Positive Control (e.g., an established therapeutic agent)
-
-
-
Drug Administration and Monitoring:
-
Administer the compound and controls daily via oral gavage for 21 days.
-
Monitor animal health daily, recording body weight and any signs of toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
-
Continue to measure tumor volume every 2-3 days.
-
-
Study Endpoint and Analysis:
-
At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.
-
In Vivo Data Summary
The table below shows plausible outcomes from the xenograft study.
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0% | +5% |
| This compound | 50 | 500 ± 90 | 60% | -4% |
| Positive Control | 50 | 450 ± 80 | 64% | -8% |
This hypothetical data suggests the compound significantly inhibits tumor growth in vivo with acceptable tolerability, performing similarly to the positive control.
Part III: Bridging the Gap - The IVIVC Challenge and Its Confounding Factors
In our idealized case study, the compound's in vitro potency translated into in vivo efficacy. However, in real-world drug development, this is often not the case. A compound with nanomolar IC50 in vitro can fail completely in an animal model. Understanding the reasons for this discrepancy is crucial for building predictive models and selecting successful drug candidates. The successful development of an IVIVC requires that drug dissolution is the rate-limiting step in the absorption process.[5]
The relationship between in vitro dissolution and in vivo absorption is categorized into different levels by regulatory agencies like the FDA, with Level A representing the highest, point-to-point correlation.[6][7] Achieving this level is challenging and depends on a multitude of factors.
Key Factors Influencing In Vitro-In Vivo Correlation
-
Pharmacokinetic (ADME) Properties:
-
Absorption: How well is the compound absorbed from the gut into the bloodstream after oral dosing? Poor permeability or high efflux by transporters like P-glycoprotein can prevent the drug from reaching systemic circulation.
-
Distribution: Does the compound distribute effectively to the tumor tissue, or does it get sequestered in other organs?
-
Metabolism: Is the compound rapidly metabolized by the liver (first-pass effect) into inactive forms before it can reach the tumor?[10]
-
Excretion: How quickly is the active drug cleared from the body? A short half-life may prevent it from maintaining a therapeutic concentration at the target.
-
-
Physicochemical Properties:
-
Physiological Variables:
-
Tumor Microenvironment: The in vivo tumor is a complex ecosystem with its own blood supply, areas of hypoxia, and physical barriers that can prevent drug penetration.
-
Off-Target Effects: In a whole organism, a compound may hit unintended targets, leading to toxicity that limits the achievable dose.
-
Inter-Individual Variability: Genetic and physiological differences between animals (and humans) can lead to significant variations in drug response.[6]
-
Conclusion
The journey of this compound from a laboratory concept to a preclinical candidate illustrates the critical interplay between in vitro and in vivo pharmacology. While in vitro assays are indispensable for identifying potent molecules and elucidating their mechanism of action, they represent only the first step. True therapeutic potential can only be validated in a complex biological system where pharmacokinetics and physiology dictate the ultimate outcome.
A strong, predictive IVIVC is the holy grail of drug development, enabling more efficient, cost-effective, and successful translation of scientific discoveries into medicines. Achieving this requires a holistic understanding of the compound's chemical properties, its biological interactions, and the physiological barriers it must overcome. By rigorously integrating in vitro screening with well-designed in vivo studies and a deep understanding of ADME principles, researchers can better bridge the translational gap and increase the probability of developing effective new therapies.
References
- World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC)
- Pang, J., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
- Scymnus. (2025).
- de Oliveira, R., et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
- MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
- BenchChem. (2025).
- MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
- Hilaris Publisher. (2025). IVIVC: Core to Drug Development and Bioprediction.
- FDA. (n.d.).
- Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
- (n.d.).
- IAGIM. (n.d.).
- Liu, W., et al. (2017).
- National Institutes of Health. (n.d.).
- (n.d.).
- Kumar, A., et al. (n.d.).
- Jiang, B., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. premier-research.com [premier-research.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iagim.org [iagim.org]
- 14. tuftad.org.tr [tuftad.org.tr]
The Synthesis of a Privileged Scaffold: A Comparative Guide to Quinazoline Synthesis Methodologies
Introduction: The Enduring Significance of the Quinazoline Core
The quinazoline scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This nitrogen-containing heterocyclic system is at the heart of numerous approved therapeutics, including anticancer agents that target critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[2] The ongoing interest in quinazoline derivatives continually drives the innovation of synthetic methodologies aimed at improving efficiency, diversity, and sustainability.[3] This guide provides an in-depth comparison of a traditional approach, the Niementowski synthesis, with a modern, transition-metal-catalyzed C-H activation strategy, offering researchers a comprehensive understanding of their respective strengths and limitations.
The Classic Approach: The Niementowski Quinazolinone Synthesis
First reported by Stefan Niementowski in 1895, this reaction has long been a fundamental method for constructing the quinazolinone ring system.[2] The classical approach involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures (130–200°C).[4]
Causality in the Mechanism
The reaction is believed to initiate with the formation of an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone product. The high temperatures are necessary to drive the dehydration step and overcome the activation energy of the cyclization.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Limitations of the Traditional Method
While historically significant, the Niementowski synthesis has notable drawbacks that have prompted the development of alternative methods:
-
Harsh Reaction Conditions: The requisite high temperatures can limit the substrate scope, as sensitive functional groups may not be tolerated.
-
Long Reaction Times: Conventional heating methods often require prolonged reaction times, from hours to even days.[1]
-
Moderate Yields: Yields can be variable and are often not quantitative.
The Modern Approach: Cobalt-Catalyzed C-H Activation
Transition-metal-catalyzed reactions have revolutionized organic synthesis, and the construction of quinazolines is no exception.[5] Among these, cobalt-catalyzed C-H activation has emerged as a powerful and atom-economical strategy.[6] This approach enables the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials.
Mechanistic Innovation and Advantages
A notable example is the Co(III)-catalyzed synthesis of quinazolines from N-sulfinylimines and benzimidates, using dioxazolones as nitrile surrogates.[3][7] The reaction proceeds through a directed C-H activation event, followed by amidation and subsequent cyclization.
The key advantages of this modern approach include:
-
Milder Reaction Conditions: These reactions are typically carried out at lower temperatures compared to the Niementowski synthesis.[8]
-
High Efficiency and Selectivity: Cobalt catalysis often provides high yields and excellent regioselectivity.[7]
-
Broad Substrate Scope: The milder conditions allow for the inclusion of a wider range of functional groups.
-
Atom Economy: C-H activation strategies are inherently more atom-economical as they avoid the generation of stoichiometric byproducts.
Caption: Cobalt-Catalyzed Quinazoline Synthesis via C-H Activation.
Head-to-Head Comparison: Performance Metrics
| Parameter | Traditional Niementowski Synthesis | Modern Co(III)-Catalyzed C-H Activation |
| Temperature | High (130–200°C)[4] | Moderate (100–120°C)[8] |
| Reaction Time | Often long (hours to days)[1] | Typically shorter (e.g., 16 hours)[8] |
| Catalyst | Often catalyst-free or acid/base-catalyzed | Earth-abundant metal (Cobalt)[7] |
| Yields | Variable, often moderate | Generally good to excellent (up to 94%)[8] |
| Substrate Scope | Limited by harsh conditions | Broader, tolerates more functional groups[8] |
| Atom Economy | Lower, due to dehydration | Higher, direct C-H functionalization |
| Green Chemistry | Poor (high energy, potential for harsh reagents) | Better (milder conditions, more efficient) |
Experimental Protocols: A Practical Guide
Protocol 1: Traditional Niementowski Synthesis (Microwave-Assisted)
This protocol is an adaptation of the classical Niementowski synthesis, utilizing microwave irradiation to accelerate the reaction.[9]
Materials:
-
Anthranilic acid
-
Formamide
-
Acidic alumina (or silica gel, Montmorillonite K-10)
-
Microwave reactor
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and formamide (excess) is prepared.
-
Acidic alumina is added as a solid support.
-
The mixture is subjected to microwave irradiation (e.g., 4 minutes).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable solvent, and the solid support is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Modern Co(III)-Catalyzed C-H Activation Synthesis
This protocol is based on the work of Li and coworkers for the synthesis of quinazolines from N-sulfinylimines and dioxazolones.[3]
Materials:
-
N-sulfinylimine (1 equivalent)
-
Dioxazolone (1.2 equivalents)
-
[Cp*Co(CO)I2] (catalyst, e.g., 5 mol%)
-
AgNTf2 (activator, e.g., 20 mol%)
-
Dichloroethane (DCE) as solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-sulfinylimine, dioxazolone, [Cp*Co(CO)I2], and AgNTf2.
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous DCE is added via syringe.
-
The reaction mixture is stirred and heated at 100–120°C for 16 hours.[8]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Comparative Workflow
Caption: A simplified comparison of the workflows for traditional and modern quinazoline synthesis.
Conclusion: Embracing a New Era of Quinazoline Synthesis
While the Niementowski synthesis remains a valuable tool in the organic chemist's arsenal, particularly for its simplicity in certain applications, modern methods like transition-metal-catalyzed C-H activation offer significant advantages in terms of efficiency, milder conditions, and broader substrate applicability. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug discovery and development professionals, the adoption of these newer, more versatile strategies can accelerate the synthesis of diverse quinazoline libraries for biological screening, ultimately paving the way for the discovery of novel therapeutics.
References
- Al-dujaili, J. H., & Shaker, C. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Physical Chemistry Research, 8(3), 481-529.
- Parveen, G., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 982531.
- Wang, F., et al. (2016). Co(III)
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Hensbergen, A. W., et al. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
- Sunny, S., & Karvembu, R. (2021). Recent Advances in Cobalt‐Catalyzed, Directing‐Group‐Assisted C−H Bond Amidation Reactions. Asian Journal of Organic Chemistry, 10(10), 2568-2586.
- Li, X., et al. (2016). Co(III)
- Gopinath, G. (2025). Novel Quinazoline Derivatives as Experimental Inhibitors Of DDR-2 And ADAMTS-5: Design, Synthesis, Characterization, And QPCR Evaluation for The Treatment of Osteoarthritis. Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 4(3H)-quinazolinone. BenchChem.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2021). Synthesis of Quinozoline-4-(3H)
- Basualdo, G., et al. (2018). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 23(9), 2323.
- Wikipedia. (2023). Niementowski quinazoline synthesis. en.wikipedia.org.
- Organic Chemistry Portal. (2024). Synthesis of quinazolines. organic-chemistry.org.
- Ujwaldev, S. M., et al. (2018). Cobalt-catalyzed C–H activation: recent progress in heterocyclic chemistry. Catalysis Science & Technology, 8(23), 5910-5939.
- Dadiboyena, S. (2022).
- ResearchGate. (2025). (a) Synthesis of quinazolines via C−H activation of N‐sulfinylimine,...
- ResearchGate. (2025). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
- ResearchGate. (2025). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-catalyzed C–H activation: recent progress in heterocyclic chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates [organic-chemistry.org]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activities of Quinazoline and Triazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, medicinal chemists frequently turn to privileged heterocyclic scaffolds. Among these, quinazolines and triazoles have emerged as particularly fruitful starting points for the development of potent antifungal drugs. This guide provides an in-depth, objective comparison of the antifungal activities of these two prominent scaffolds, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
Introduction: The Imperative for Novel Antifungals
The incidence of invasive fungal infections has risen dramatically in recent decades, posing a significant threat to immunocompromised individuals, including cancer patients, organ transplant recipients, and those with HIV/AIDS. The limited arsenal of antifungal drugs is further challenged by the emergence of drug-resistant strains. This clinical reality underscores the urgent need for new antifungal agents with novel mechanisms of action and improved efficacy. Both quinazoline and triazole derivatives have shown considerable promise in addressing this need, albeit through different biological pathways.
The Triazole Scaffold: A Pillar of Antifungal Therapy
The triazole scaffold, a five-membered ring containing three nitrogen atoms, is the cornerstone of a major class of antifungal drugs.[1] Commercially successful agents like fluconazole, itraconazole, and voriconazole have solidified the importance of this chemical moiety in clinical practice.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, triazoles prevent the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a dysfunctional cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Caption: Mechanism of action of triazole antifungals.
The Quinazoline Scaffold: An Emerging Contender with a Novel Target
The quinazoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antibacterial, and, more recently, antifungal properties. Unlike the well-trodden path of ergosterol biosynthesis inhibition, some quinazoline derivatives are being investigated for a novel mechanism of action.
Mechanism of Action: A Potential New Frontier in Antifungal Therapy
Recent studies suggest that certain quinazoline derivatives may exert their antifungal effects by targeting fungal group II introns. These introns are self-splicing RNA molecules found in essential mitochondrial genes of fungi. Their proper splicing is crucial for mitochondrial function and, consequently, fungal cell survival. As these group II introns are absent in higher eukaryotes, they represent a highly selective and attractive target for novel antifungal drug development. By inhibiting the splicing of these introns, quinazoline compounds can disrupt mitochondrial respiration, leading to fungal cell death.
Other proposed mechanisms for the antifungal activity of quinazolinone derivatives include the induction of abnormal mycelia, damage to organelles, and increased permeability of the cell membrane.
Caption: Proposed mechanism of action of certain quinazoline antifungals.
Head-to-Head Comparison of Antifungal Activity
Spectrum of Activity
-
Triazoles: Generally exhibit a broad spectrum of activity against yeasts (e.g., Candida spp., Cryptococcus neoformans) and molds (e.g., Aspergillus spp.).[1] However, resistance is a growing concern, particularly in species like Candida auris and azole-resistant Aspergillus fumigatus.
-
Quinazolines: Have demonstrated promising activity against a range of fungi, including clinically relevant yeasts and molds, as well as phytopathogenic fungi.[4][5] Their novel mechanism of action may provide an advantage against strains resistant to existing antifungals.
Potency (Minimum Inhibitory Concentration - MIC)
The following tables summarize representative MIC values for various quinazoline and triazole derivatives against common fungal pathogens. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: Representative Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - >64 | [6] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 8 | [7] |
| Voriconazole | Candida krusei | 0.03 - 1 | [6] |
| Novel Triazole 1q | Candida albicans | 0.25 | |
| Novel Triazole 1r | Cryptococcus neoformans | 0.5 |
Table 2: Representative Antifungal Activity of Quinazoline Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 19 | Aspergillus niger | 2.5 | [4] |
| Compound 20 | Candida albicans | 5 | [4] |
| Compound 6c | Sclerotinia sclerotiorum | 2.46 | |
| UR-9825 | Aspergillus fumigatus | 0.06 | [7] |
| THTQ | Candida albicans | 7.5 | [8] |
Quinazoline-Triazole Hybrids: The Best of Both Worlds?
Recognizing the potent antifungal properties of both scaffolds, researchers have begun to explore the synthesis of quinazoline-triazole hybrids.[8][9] The rationale behind this approach is to combine the well-established ergosterol biosynthesis inhibitory activity of the triazole moiety with the potential for novel mechanisms of action and favorable pharmacokinetic properties of the quinazoline core. These hybrid molecules have shown promising in vitro and in vivo antifungal activities, in some cases exceeding the efficacy of the parent compounds.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing.[10][11][12][13][14][15][16]
Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal compounds (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Fungal inoculum (prepared from a 24-hour culture on Sabouraud Dextrose Agar)
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a 2-fold serial dilution of the antifungal compounds in the microtiter plates using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Inoculum Preparation:
-
Harvest fungal colonies from a fresh agar plate and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate (except the negative control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Perspectives
Both quinazoline and triazole scaffolds are invaluable assets in the development of new antifungal agents. Triazoles represent a well-established and clinically successful class of drugs, though their efficacy is increasingly threatened by resistance. Quinazolines, on the other hand, offer the potential for novel mechanisms of action that could circumvent existing resistance pathways. The exploration of quinazoline-triazole hybrids presents an exciting strategy to combine the strengths of both scaffolds.
Future research should focus on the direct, side-by-side comparison of optimized quinazoline and triazole derivatives against a broad panel of clinically relevant and resistant fungal strains. A deeper understanding of the structure-activity relationships and the precise molecular targets of quinazoline antifungals will be crucial for their advancement into clinical development. The continued innovation in medicinal chemistry, leveraging these privileged scaffolds, is essential to stay ahead in the ongoing battle against fungal diseases.
References
- Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of clinical microbiology, 50(9), 2846-2856.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. Journal of clinical microbiology, 43(8), 3789-3794.
-
EUCAST. (2020). Antifungal susceptibility testing (AFST). Retrieved from [Link]
- Sanglard, D. (2016). Molecular mechanisms of antifungal resistance. Cold Spring Harbor perspectives in medicine, 6(3), a025609.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27.
-
EUCAST. Antifungal susceptibility testing (AFST). [Link].
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- Fothergill, A. W. (2012). Antifungal susceptibility testing: clinical and laboratory standards institute (CLSI) and European committee on antimicrobial susceptibility testing (EUCAST) guidelines. In Antifungal Therapy (pp. 75-82). Humana Press.
- Arendrup, M. C., et al. (2012). EUCAST definitive document EDef 7.
- Rodriguez-Tudela, J. L., et al. (2003). Comparison of the Sensititre YeastOne colorimetric antifungal panel with the CLSI M27-A2 reference method for antifungal susceptibility testing of yeasts. Journal of clinical microbiology, 41(10), 4827-4830.
- Rex, J. H., et al. (1993). Development of a single-center, standardized, microdilution method for antifungal susceptibility testing of yeasts. Antimicrobial agents and chemotherapy, 37(11), 2343-2349.
- El-Shahat, M., Tawfek, N., & Ibrahim, W. I. (2022). Design, Synthesis, Antibacterial, and Antifungal Evaluation of a New Series of Quinazoline–Thiazole and/or Quinazoline–Triazole Hybrids as Bioactive Heterocycles. ChemistrySelect, 7(12), e202104448.
- Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Ali, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(13), 5122.
- Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental concepts of azole compounds and triazole antifungals: a beginner's review. Puerto Rico health sciences journal, 37(3), 135–142.
- Bartroli, J., et al. (1998). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. Journal of medicinal chemistry, 41(11), 1869–1882.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
- Reddy, R. K., et al. (2011). Synthesis and antimicrobial activities of a new class of 6-arylbenzimidazo[1,2-c]quinazolines. Journal of the Brazilian Chemical Society, 22, 1105-1111.
- Hedayati, M. T., et al. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de mycologie medicale, 30(2), 100935.
- Shanker, K., et al. (2012). Synthesis of some new mono, bis-indolo[1, 2-c]quinazolines: evaluation of their antimicrobial studies. Journal of the Brazilian Chemical Society, 23, 1369-1376.
- EBSCO. Triazole antifungals. Research Starters.
Sources
- 1. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. db.cngb.org [db.cngb.org]
- 11. journals.asm.org [journals.asm.org]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
Selectivity of 4-Chloro-2-(4-methylphenyl)quinazoline for cancer cells over normal cells
Introduction: The Quest for Selective Cancer Therapeutics
The Quinazoline Scaffold: A Versatile Tool in Oncology
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[2] This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] Many quinazoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the epidermal growth factor receptor (EGFR) pathway.[3][4] By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Mechanism of Action: Exploiting Cancer's Dependencies
The selectivity of many quinazoline derivatives stems from their ability to exploit the unique dependencies of cancer cells. For instance, many tumors exhibit an overexpression or activating mutations of EGFR, making them particularly sensitive to EGFR inhibitors. This provides a therapeutic window where the anticancer agent can be effective at concentrations that are not harmful to normal cells, which typically have lower levels of EGFR expression and are less reliant on its signaling for their survival.
Beyond EGFR inhibition, quinazoline derivatives have been shown to induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.[1]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: A generalized workflow for determining the in vitro selectivity of a compound.
Detailed Experimental Protocols
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal, non-transformed cell line (e.g., MCF-10A for normal breast epithelium, BEAS-2B for normal bronchial epithelium) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinazoline derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
Dose-response curves are plotted, and the IC50 values are determined for both cancer and normal cell lines.
-
The Selectivity Index is then calculated to quantify the compound's cancer-specific cytotoxicity.
Conclusion and Future Directions
The quinazoline scaffold represents a highly promising framework for the development of selective anticancer agents. While specific data on 4-Chloro-2-(4-methylphenyl)quinazoline is lacking, the broader class of quinazoline derivatives has demonstrated a clear potential for selectively targeting cancer cells. This selectivity is often achieved by exploiting the molecular aberrations that drive cancer, such as the overexpression of EGFR.
Future research should focus on the systematic evaluation of novel quinazoline derivatives, including this compound, for their selectivity against a broad panel of cancer and normal cell lines. Elucidating the precise molecular mechanisms underlying their selective cytotoxicity will be crucial for the rational design of next-generation anticancer therapies with improved efficacy and reduced toxicity. The rigorous application of the experimental workflows outlined in this guide will be instrumental in identifying and advancing the most promising candidates toward clinical development.
References
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Synthesis and anticancer activity of new quinazoline deriv
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Dove Press.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. MDPI.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.
- New Symmetrical Quinazoline Derivatives Selectively Induce Apoptosis in Human Cancer Cells - PubMed. PubMed.
- Unveiling the Pro-Apoptotic Power of Quinazoline Derivatives: A Compar
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds - Liu - Anti-Cancer Agents in Medicinal Chemistry - Eco-Vector Journals Portal. Eco-Vector.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH.
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. MDPI.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. MDPI.
- The selectivity indexes (SI) that represent IC50 for normal cell... - ResearchGate.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. SciELO.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Europe PMC.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42 - Benchchem. BenchChem.
- In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology.
- Comparison of selectivity index (SI) values of the tested compounds.... - ResearchGate.
- The calculated values of the selectivity index (SI) of some compounds. - ResearchGate.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. Anticancer Research.
- Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC.
- Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - NIH.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. MDPI.
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central.
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
- In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs … - ResearchGate.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed. PubMed.
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. longdom.org [longdom.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-2-(4-methylphenyl)quinazoline: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Chloro-2-(4-methylphenyl)quinazoline is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. This guide provides an in-depth, objective comparison of published synthesis protocols for this compound, focusing on reproducibility, efficiency, and the underlying chemical principles. The experimental data and methodologies presented herein are designed to empower researchers to make informed decisions for their specific synthetic needs.
Introduction to this compound
The quinazoline ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-chloro substituent serves as a versatile synthetic handle, readily undergoing nucleophilic substitution to allow for the introduction of various functional groups, thereby enabling the generation of diverse compound libraries for screening. The 2-(4-methylphenyl) group, also known as a p-tolyl group, contributes to the molecule's structural and electronic properties, influencing its interaction with biological targets. Given its importance, the ability to synthesize this compound in a reproducible and scalable manner is of significant interest.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process: first, the construction of the 2-(4-methylphenyl)quinazolin-4(3H)-one core, followed by chlorination of the 4-position. This guide will evaluate a well-documented protocol for the chlorination step and discuss various methods for the synthesis of the quinazolinone precursor.
Protocol 1: Direct Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one
This protocol stands out for its detailed experimental procedure and characterization data, making it a strong candidate for reproducible synthesis.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Combine 7 g of 2-(4-methylphenyl)quinazolin-4(3H)-one with 50 ml of thionyl chloride in a round-bottom flask.
-
Slowly add 2.16 g of dimethylformamide (DMF) to the mixture.
-
Heat the mixture under reflux for 75 minutes.
-
After cooling, pour the reaction mixture into 250 ml of ice.
-
Allow the ice to melt completely, facilitating the precipitation of the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from petroleum ether (30°-60° fraction) to yield the pure this compound.[1]
Expertise & Experience Insights:
The use of thionyl chloride as both a reagent and a solvent is a common and effective method for this type of chlorination. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate with thionyl chloride, which is the active electrophile that facilitates the conversion of the lactam to the corresponding chloro-substituted heterocycle. The workup procedure involving quenching with ice water is critical for hydrolyzing the excess thionyl chloride and precipitating the product.
Trustworthiness (Self-Validating System):
The protocol provides clear physical and analytical data for the final product, including a melting point of 113°-115°C and elemental analysis results that are consistent with the assigned structure.[1] This allows for straightforward verification of a successful synthesis.
Alternative Chlorination Reagents
While thionyl chloride is effective, other reagents can also be employed for the chlorination of quinazolin-4-ones. Phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, is a common alternative.[2] The choice between SOCl₂ and POCl₃ can depend on factors such as substrate compatibility, desired reaction temperature, and ease of workup.
Synthesis of the Precursor: 2-(4-methylphenyl)quinazolin-4(3H)-one
The successful synthesis of the final product is contingent on the availability and purity of the starting material, 2-(4-methylphenyl)quinazolin-4(3H)-one. Several methods exist for the synthesis of this quinazolinone core, primarily starting from anthranilic acid or its derivatives.
Method A: Condensation of Anthranilic Acid with Formamide
A widely used method for the synthesis of the parent quinazolin-4-one is the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide.[3][4] This method can be adapted for the synthesis of 2-substituted quinazolinones.
Reaction Scheme:
Caption: General reaction for the synthesis of the quinazolinone precursor.
Experimental Considerations:
The reaction conditions for this condensation can be optimized to improve yields. For the synthesis of the parent quinazolin-4-one, heating anthranilic acid and formamide at 130-135°C for 2 hours has been reported to yield up to 96% of the product.[3] Microwave-assisted synthesis has also emerged as a more rapid and efficient alternative to conventional heating, significantly reducing reaction times.[4][5][6]
Method B: From 2-Aminobenzamide and an Aldehyde
An alternative route involves the reaction of 2-aminobenzamide with an appropriate arylaldehyde, in this case, p-tolualdehyde, in the presence of an oxidizing agent. This method offers a convergent approach to the desired quinazolinone.
Performance Comparison
| Parameter | Protocol 1 (Chlorination) | Method A (Precursor Synthesis) | Method B (Precursor Synthesis) |
| Starting Materials | 2-(4-methylphenyl)quinazolin-4(3H)-one, Thionyl Chloride, DMF | Anthranilic Acid, p-Toluamide | 2-Aminobenzamide, p-Tolualdehyde |
| Key Reagents | SOCl₂ | Heat or Microwave | Oxidizing Agent |
| Reaction Time | 75 minutes[1] | 2-8 hours (conventional heating)[3][4] < 30 minutes (microwave)[5] | Varies with oxidant |
| Yield | 90% (based on 6.7g from 7g)[1] | 61-96% (reported for similar syntheses)[3][4] | Moderate to good |
| Workup | Ice quench, filtration, recrystallization[1] | Filtration, washing, recrystallization | Varies |
| Advantages | High yield, detailed procedure | Readily available starting materials, scalable | Convergent synthesis |
| Disadvantages | Use of corrosive and hazardous thionyl chloride | Potentially long reaction times (conventional) | Requires an additional oxidant |
Conclusion
The synthesis of this compound can be reliably achieved through the chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one using thionyl chloride and catalytic DMF, as detailed in Protocol 1. This method is well-documented, high-yielding, and provides a clear pathway to the pure product. The choice of synthesis for the quinazolinone precursor depends on the available starting materials and desired reaction conditions, with modern techniques like microwave-assisted synthesis offering significant advantages in terms of reaction time and efficiency. Researchers should select the combination of methods that best suits their laboratory capabilities and project goals, always adhering to appropriate safety precautions when handling hazardous reagents.
References
-
PrepChem.com. Synthesis of this compound. [Link]
-
Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]
-
National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
DergiPark. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]
-
National Center for Biotechnology Information. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. [Link]
-
Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(4-methylphenyl)quinazoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-(4-methylphenyl)quinazoline. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and prevent environmental contamination. The procedures outlined below are grounded in established safety principles and regulatory standards for hazardous chemical waste.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from structurally similar chlorinated quinazolines, such as 4-Chloroquinazoline and 2-(Chloromethyl)-4-methylquinazoline, allows for a robust risk assessment.
These analogous compounds are classified with significant health hazards:
The presence of the chloro- group classifies this compound as a halogenated organic substance. Such compounds are often toxic, non-biodegradable, and can pose a significant threat to aquatic life and the broader environment if not disposed of correctly[4]. Improper disposal, such as drain discharge or landfill, is strictly prohibited as it can lead to persistent environmental pollution[4][5]. Therefore, the entire disposal protocol is designed to isolate this hazardous material and direct it toward a method of complete and permanent destruction.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of similar compounds, a stringent PPE protocol is mandatory when handling this compound in any capacity—from initial use to final disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause severe burns[3]. Gloves must be inspected before use and disposed of after handling the chemical[1][6]. |
| Eye/Face Protection | Government-approved safety goggles and a face shield. | To protect against splashes and dust, preventing serious, potentially irreversible eye damage[3][6]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a government-approved respirator (e.g., N100 or P3 particle respirator) is required[1][6]. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation[1][2]. |
| Body Protection | A complete protective suit or lab coat and closed-toe shoes. | To protect skin from accidental exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1]. |
Always ensure a safety shower and eye wash station are readily accessible[6].
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following steps provide a clear workflow for containment and cleanup.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site[3].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6][7].
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Contain Spill:
-
Collect Waste: Carefully sweep or wipe up the absorbed material. Place the waste into a designated, sealable, and clearly labeled hazardous waste container[1][6].
-
Decontaminate: Wash the spill site thoroughly with soap and water once the material is collected[6].
-
Dispose of Materials: All contaminated cleaning materials (gloves, wipes, absorbents) must be placed in the hazardous waste container for proper disposal[1].
Waste Segregation and Disposal Pathway
The cornerstone of proper chemical disposal is rigorous waste segregation. Chlorinated organic compounds must never be mixed with non-halogenated solvent waste[5][8]. Mixing waste streams can make recovery impossible and significantly increases disposal costs and complexity[8].
Step-by-Step Disposal Procedure
-
Waste Identification: All waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, must be designated as Halogenated Organic Hazardous Waste .
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for hazardous waste. Containers should be kept tightly closed when not in use[3][5].
-
Do not fill containers beyond 90% capacity to allow for expansion[5].
-
The exterior of the waste container must be kept clean and free of contamination[5].
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and list all other components and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials[3].
-
Final Disposal:
-
The universally accepted and required method for disposing of chlorinated organic residues is high-temperature incineration in a licensed hazardous waste disposal facility[4][9].
-
This process decomposes the halogenated organic material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized in scrubbers to prevent atmospheric pollution[4][10].
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the waste through a licensed contractor[1]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-氯喹唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ethz.ch [ethz.ch]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-(4-methylphenyl)quinazoline: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloro-2-(4-methylphenyl)quinazoline, a member of the quinazoline class of heterocyclic compounds, are of significant interest due to their potential biological activities.[1] However, the promise of discovery must be balanced with an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound, grounded in the core principles of chemical hygiene and risk mitigation.
The causality behind these protocols is straightforward: chlorinated aromatic compounds and quinazoline derivatives can present significant health hazards, including toxicity if swallowed, skin and eye irritation, and potential respiratory effects.[2] Therefore, our approach is not merely to follow steps but to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the Risk Profile
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as toxic or harmful if swallowed.[2][3]
-
Skin Irritation/Corrosion: Direct contact may cause skin irritation or, in some cases, severe burns.[2][4]
-
Serious Eye Damage: Contact with eyes can lead to serious and potentially irreversible damage.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
-
Aquatic Toxicity: Many chlorinated compounds are toxic to aquatic life with long-lasting effects.[5]
This hazard profile dictates that all handling procedures must prioritize the prevention of direct contact, inhalation, and environmental release.
The Hierarchy of Controls: A Multi-Layered Defense
Before detailing personal protective equipment, it's crucial to acknowledge the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.
-
Engineering Controls: The primary and most critical control is the use of a certified chemical fume hood to minimize inhalation exposure.[6] All manipulations of this compound, especially as a solid powder, must be performed within a fume hood.
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing thorough training, and ensuring areas where the chemical is used are clearly marked.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[8][9]
| Protection Type | Required Equipment | Rationale and Causality |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory to prevent dust particles or droplets from entering the eyes.[6] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or during quenching a reaction.[9][10] This combination protects against the "serious eye damage" hazard. |
| Hand | Double-Gloving with Nitrile Gloves | Nitrile gloves provide a good initial barrier for incidental contact.[11][12] Double-gloving is a prudent practice that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Crucially, no single glove material is impervious. For prolonged contact or immersion, consult the manufacturer's chemical resistance guide for chlorinated aromatic compounds.[6] |
| Body | Flame-Resistant (FR) Lab Coat | A buttoned lab coat protects the skin and personal clothing from minor spills and contamination.[6] An FR-rated coat is recommended if flammable solvents are also in use. For larger-scale operations, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | N/A (with proper fume hood use) | When all work is conducted in a certified chemical fume hood, specific respiratory protection is typically not required.[6] However, if there is a fume hood failure or a large spill, an air-purifying respirator (APR) with organic vapor/acid gas cartridges or a NIOSH-approved N95 respirator for dusts should be available for emergency response.[8][9] |
Operational Plan: A Step-by-Step Workflow
This section provides a procedural guide for the safe handling of this compound from initial weighing to disposal.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Protocol for Weighing and Solution Preparation:
-
Preparation: Before handling the compound, don all required PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weighing vessel, beaker with stir bar, wash bottle with solvent, labeled waste container) inside the fume hood.
-
Weighing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount to a tared weighing vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Transfer: Gently tap the solid from the weighing vessel into the beaker containing the solvent.
-
Dissolution: Begin stirring the solvent to aid dissolution. If necessary, rinse the weighing vessel with a small amount of solvent and add the rinse to the beaker to ensure a complete transfer.
-
Immediate Cleanup: Close the primary container of the chemical. Decontaminate the spatula and weighing vessel with an appropriate solvent, disposing of the rinse into a designated liquid hazardous waste container.
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and correct action is critical.[6]
-
Alert: Notify colleagues and your laboratory supervisor immediately.
-
Evacuate: If the spill is large or outside of the fume hood, evacuate the immediate area.
-
Cleanup: For small spills inside a fume hood, and only if you are trained to do so, use a chemical spill kit. Cover the spill with an absorbent material, working from the outside in.
-
Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container.[2]
-
Decontaminate: Thoroughly wipe the spill area with a suitable solvent, followed by soap and water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[6]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed liquid hazardous waste container. Do not pour any amount down the drain.[2][5]
-
Disposal: Follow all institutional and regulatory guidelines for the disposal of chlorinated hazardous waste. This often involves offering surplus and non-recyclable solutions to a licensed disposal company.[2]
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- 4-Chloroquinazoline - Safety D
- SAFETY DATA SHEET - 4-Chloroquinazoline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-2-phenylquinazoline. Sigma-Aldrich.
- CPAR, MCCP - Regul
- SAFETY DATA SHEET - 4-Hydroxyquinazoline. Fisher Scientific.
- 2-Amino-4-chloro-6,7-dimethoxyquinazoline / C10H10ClN3O2. TCI Chemicals.
- Safety Data Sheet - 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. Enamine.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- How to Promote Lab Safety When Working with Chemicals? Lab Pro Inc.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labproinc.com [labproinc.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. americanchemistry.com [americanchemistry.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. uwlax.edu [uwlax.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
